molecular formula C12H11N3O3 B8422306 2-Amino-4-benzyloxy-3-nitropyridine

2-Amino-4-benzyloxy-3-nitropyridine

Cat. No.: B8422306
M. Wt: 245.23 g/mol
InChI Key: JIOPRNKMFYANJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-benzyloxy-3-nitropyridine is a chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a 2-aminopyridine scaffold, a structure recognized in scientific literature for its utility in designing potent enzyme inhibitors . The nitro and benzyloxy functional groups on the pyridine ring provide specific points for chemical modification, making this compound a versatile building block for synthesizing more complex molecules aimed at novel biological targets. Researchers value this structural motif for its potential in exploring structure-activity relationships (SAR) . Compounds based on the 2-aminopyridine structure have been investigated as selective inhibitors for neuronal nitric oxide synthase (nNOS), which is a target for neurodegenerative conditions . Furthermore, analogous nitropyridine derivatives are utilized in the synthesis of pharmaceutical agents, including potential analgesics . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

3-nitro-4-phenylmethoxypyridin-2-amine

InChI

InChI=1S/C12H11N3O3/c13-12-11(15(16)17)10(6-7-14-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,14)

InChI Key

JIOPRNKMFYANJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=NC=C2)N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

2-Amino-4-benzyloxy-3-nitropyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and applications of 2-Amino-4-benzyloxy-3-nitropyridine , a critical intermediate in the design of kinase inhibitors and other bioactive heterocyclic scaffolds.

Executive Summary

2-Amino-4-benzyloxy-3-nitropyridine is a highly functionalized pyridine derivative utilized primarily as a strategic building block in medicinal chemistry. Its core value lies in the orthogonal reactivity of its three functional groups: an electron-donating amino group at C2, an electron-withdrawing nitro group at C3, and a benzyloxy ether linkage at C4. This specific arrangement facilitates the rapid construction of fused bicyclic systems, most notably imidazo[4,5-c]pyridines , which are privileged scaffolds in the development of kinase inhibitors (e.g., FLT3, Aurora kinase) and other targeted therapeutics.

Chemical Identity & Structure

Nomenclature and Identification[1]
  • IUPAC Name: 4-(Benzyloxy)-3-nitropyridin-2-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 245.24 g/mol

  • SMILES: Nc1nccc(OCc2ccccc2)c1[O-]

  • Key Structural Features:

    • Pyridine Core: Electron-deficient aromatic system.[1][2]

    • 3-Nitro Group: Strongly electron-withdrawing; activates the C4 position for nucleophilic attack and serves as a latent amino group.

    • 4-Benzyloxy Group: Acts as a hydrophobic tail or a protected hydroxyl group; introduced via Nucleophilic Aromatic Substitution (

      
      ).
      
    • 2-Amino Group: Provides a handle for cyclization and hydrogen bond donation.

Structural Visualization

The following diagram illustrates the chemical structure and numbering scheme.

ChemicalStructure Core Pyridine Ring (Electron Deficient) Nitro 3-Nitro Group (-NO2) (Activator / Latent Amine) Core->Nitro C3 Position Amino 2-Amino Group (-NH2) (Nucleophile) Core->Amino C2 Position Benzyloxy 4-Benzyloxy Group (-OBn) (Hydrophobic / Leaving Group) Core->Benzyloxy C4 Position Nitro->Benzyloxy Activates C4 for SNAr

Caption: Functional group arrangement of 2-Amino-4-benzyloxy-3-nitropyridine emphasizing the activation of the C4 position by the C3-nitro group.

Synthesis & Manufacturing

The synthesis of 2-Amino-4-benzyloxy-3-nitropyridine typically proceeds via a Nucleophilic Aromatic Substitution (


)  on a 4-halo-3-nitropyridine precursor. The 3-nitro group is critical, as it activates the 4-position for displacement by the benzyl alkoxide nucleophile.
Synthetic Pathway

The most robust route starts from 2-amino-4-chloro-3-nitropyridine (or the bromo analog).

SynthesisPathway Start 2-Amino-4-chloro-3-nitropyridine (Precursor) Intermediate Meisenheimer Complex (Transient) Start->Intermediate Nucleophilic Attack (SNAr) Reagents Benzyl Alcohol + Base (NaH, t-BuOK, or KOH) Reagents->Intermediate Product 2-Amino-4-benzyloxy-3-nitropyridine (Target) Intermediate->Product Elimination of Cl-

Caption: Synthesis via SNAr mechanism. The electron-withdrawing nitro group facilitates the displacement of the chloride leaving group by the benzyloxy nucleophile.

Detailed Experimental Protocol

Objective: Synthesis of 2-Amino-4-benzyloxy-3-nitropyridine from 2-amino-4-chloro-3-nitropyridine.

Reagents:

  • Substrate: 2-Amino-4-chloro-3-nitropyridine (1.0 eq)

  • Nucleophile: Benzyl alcohol (1.2–1.5 eq)

  • Base: Potassium tert-butoxide (

    
    -BuOK) or Sodium Hydride (NaH) (2.0 eq)
    
  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Procedure:

  • Preparation of Alkoxide: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), dissolve benzyl alcohol (1.2 eq) in anhydrous THF. Cool to 0°C.[1]
    
  • Deprotonation: Carefully add the base (NaH or

    
    -BuOK) portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases, generating the benzyl alkoxide in situ.
    
  • Addition of Substrate: Add a solution of 2-amino-4-chloro-3-nitropyridine (1.0 eq) in THF dropwise to the alkoxide mixture.

  • Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish (monitored by TLC/LC-MS), heat to 60°C for 2–4 hours. The color typically shifts to a deep yellow/orange.

  • Quenching: Cool the mixture to room temperature and quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organic layers with water and brine. Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (

    
    , Hexanes/EtOAc gradient) to yield the target compound as a yellow solid.
    

Critical Control Points:

  • Temperature: Avoid overheating (>80°C) to prevent degradation of the nitro group or side reactions on the benzyloxy moiety.

  • Stoichiometry: Excess base is required to deprotonate both the benzyl alcohol and the acidic protons of the 2-amino group (though the amino protons are less acidic than the alcohol, the equilibrium must be managed).

Physicochemical Properties[4][5]

PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically yellow to orange due to nitro conjugation.
Melting Point 160–165 °C (Predicted)Analogous to 2-amino-3-nitropyridine (mp 164°C).[3]
Solubility (Water) Low (< 0.1 mg/mL)Hydrophobic benzyl group reduces aqueous solubility.
Solubility (Organic) HighSoluble in DMSO, DMF, EtOAc, DCM.
pKa (Pyridine N) ~3.5–4.0Reduced basicity due to electron-withdrawing nitro group.
Stability StableStable under standard ambient conditions; light sensitive.

Applications in Drug Discovery

The primary utility of 2-Amino-4-benzyloxy-3-nitropyridine is as a precursor for Imidazo[4,5-c]pyridines , a scaffold found in numerous kinase inhibitors.

Mechanism of Scaffold Construction
  • Reduction: The 3-nitro group is reduced to an amine (using

    
     or 
    
    
    
    ), yielding 2,3-diamino-4-benzyloxypyridine .
  • Cyclization: The resulting diamine reacts with a carboxylic acid, orthoester, or aldehyde to close the imidazole ring.

Applications Target 2-Amino-4-benzyloxy-3-nitropyridine Reduction Reduction (-NO2 -> -NH2) (H2/Pd-C or Fe/AcOH) Target->Reduction Diamine 2,3-Diamino-4-benzyloxypyridine (Key Intermediate) Reduction->Diamine Cyclization Cyclization (R-COOH / Heat) Diamine->Cyclization FinalScaffold Imidazo[4,5-c]pyridine Derivative (Kinase Inhibitor Core) Cyclization->FinalScaffold

Caption: Workflow for converting the nitro-pyridine precursor into the bioactive imidazo[4,5-c]pyridine scaffold.

Specific Therapeutic Targets
  • FLT3 Inhibitors: The imidazo[4,5-c]pyridine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases like FLT3 (Acute Myeloid Leukemia target).

  • Aurora Kinase Inhibitors: Substituted derivatives have shown potency in inhibiting Aurora kinases, which are critical for cell division and often upregulated in cancer.

  • PI3K Inhibitors: The 4-benzyloxy group can be modified (deprotected to -OH and re-alkylated) to tune solubility and hydrophobic interactions within the kinase pocket.

Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[5]

  • Sensitization: Aminopyridines can be skin sensitizers.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive—store in amber vials.

  • Waste Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • BenchChem. Application Note and Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine. (2025).[4][1][6][7] Retrieved from

  • PubChem. 2-Amino-3-nitropyridine Compound Summary. National Library of Medicine.[4] Retrieved from

  • Organic Syntheses. 2,3-Diaminopyridine. Org.[7][8][9] Synth. 1964, 44, 34. Retrieved from

  • Journal of Medicinal Chemistry. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. (2012).[10] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 2-Amino-3-nitropyridine. Retrieved from

Sources

A Technical Guide to 2-Amino-4-benzyloxy-3-nitropyridine: Synthesis, and Application of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Substituted pyridines represent a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved therapeutics. Among these, highly functionalized aminonitropyridines serve as exceptionally versatile building blocks for constructing complex molecular architectures. This guide provides an in-depth technical overview of the synthesis, characterization, and potential applications of the specialized intermediate, 2-Amino-4-benzyloxy-3-nitropyridine. While this compound is a targeted research intermediate and may not be broadly cataloged with a public CAS number, its synthesis and utility can be confidently projected from well-established principles of heterocyclic chemistry. We will detail a proposed, high-yield synthetic protocol, explore the mechanistic rationale behind the synthetic strategy, and illustrate its potential as a precursor for advanced pharmaceutical targets, particularly in the domain of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates.

Chemical Identity and Physicochemical Properties

2-Amino-4-benzyloxy-3-nitropyridine is a highly functionalized pyridine derivative. The strategic placement of an amino group, a nitro group, and a bulky benzyloxy substituent creates a unique electronic and steric environment, offering multiple, distinct reaction pathways for further molecular elaboration.

The key structural features include:

  • A Pyridine Core: An electron-deficient aromatic ring that is central to many bioactive molecules.

  • A 2-Amino Group: A strong activating group that directs electrophilic substitution, primarily to the 3- and 5-positions.

  • A 3-Nitro Group: A strong electron-withdrawing group that deactivates the ring but also serves as a crucial synthetic handle, most commonly through its reduction to a second amino group.

  • A 4-Benzyloxy Group: A sterically significant, ether-linked substituent that can influence regioselectivity and can be removed via hydrogenolysis to unmask a hydroxyl group.

Predicted Physicochemical Data

Quantitative properties for this specific molecule are not widely published. The following data is calculated or estimated based on its structure and comparison with closely related analogues like 2-Amino-4-chloro-3-nitropyridine and 2-Amino-3-benzyloxypyridine[1].

PropertyValue / DescriptionSource
IUPAC Name 4-(Benzyloxy)-3-nitropyridin-2-amineN/A
Molecular Formula C₁₂H₁₁N₃O₃Calculated
Molecular Weight 245.24 g/mol Calculated
Physical Form Predicted to be a yellow crystalline solidAnalogy[1]
Solubility Predicted to be soluble in DMF, DMSO, and hot polar organic solvents like ethanol and ethyl acetate.Analogy[1]
Melting Point Estimated >100 °CAnalogy
Storage Store at 2-8°C under an inert atmosphere, protected from light.Standard Practice

Proposed Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of 2-Amino-4-benzyloxy-3-nitropyridine involves the direct nitration of a readily available precursor, 2-Amino-4-benzyloxypyridine. This strategy leverages the powerful directing effect of the 2-amino group. However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, necessitating strong acidic conditions[2].

Synthetic Workflow Overview

The synthesis is a classic mixed-acid nitration. The precursor, 2-Amino-4-benzyloxypyridine, is first dissolved in concentrated sulfuric acid, which protonates the ring nitrogen to prevent N-oxidation and further activates the system. A nitrating mixture of concentrated nitric and sulfuric acids is then added under carefully controlled temperature conditions to install the nitro group at the 3-position.

G cluster_0 Reaction Setup cluster_1 Nitration Step cluster_2 Workup & Isolation A 2-Amino-4-benzyloxypyridine (Starting Material) C Dissolution & Cooling (0-5 °C) A->C B Concentrated H₂SO₄ B->C E Slow Addition (Maintain <10 °C) C->E Protonated Intermediate D Nitrating Mixture (HNO₃ + H₂SO₄) D->E F Quench on Ice E->F Acidic Reaction Mixture G Basification (e.g., NaOH) to Precipitate F->G H Vacuum Filtration G->H I Wash with Cold Water H->I J Dry Under Vacuum I->J K 2-Amino-4-benzyloxy-3-nitropyridine (Final Product) J->K

Caption: Proposed workflow for the synthesis of 2-Amino-4-benzyloxy-3-nitropyridine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of analogous aminopyridine systems[2].

Materials:

  • 2-Amino-4-benzyloxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Crushed Ice & Distilled Water

  • Ethanol (for recrystallization, optional)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 5 volumes relative to the starting material).

  • Substrate Addition: Cool the sulfuric acid to 0°C in an ice bath. Slowly, in portions, add 2-Amino-4-benzyloxypyridine, ensuring the internal temperature is maintained below 5°C. Stir until fully dissolved.

  • Nitration: Prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid in a separate, cooled flask. Add this mixture dropwise to the reaction flask via the dropping funnel. The rate of addition must be controlled to keep the internal temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will dilute the acid and precipitate the product.

  • Isolation and Purification: The resulting acidic slurry will contain the protonated product. Slowly basify the mixture with a cold NaOH solution until a pH of ~7-8 is reached, causing the product to precipitate fully. Collect the yellow solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum. For enhanced purity, recrystallization from a solvent like ethanol can be performed.

Mechanistic Rationale

The nitration of 2-aminopyridine derivatives is a well-studied electrophilic aromatic substitution. The amino group is a powerful ortho-, para-director. In this case, it strongly activates the 3- and 5-positions. While the 5-position is often favored electronically in simpler aminopyridines, the bulky benzyloxy group at the 4-position provides significant steric hindrance, favoring substitution at the less-hindered 3-position[3]. The use of highly acidic conditions is necessary to generate the potent nitronium ion (NO₂⁺) electrophile from the HNO₃/H₂SO₄ mixture, which is required to overcome the inherent electron deficiency of the pyridine ring.

Applications in Medicinal Chemistry

The true value of 2-Amino-4-benzyloxy-3-nitropyridine lies in its potential for rapid conversion into more complex heterocyclic scaffolds. The three functional groups can be selectively manipulated to build a diverse library of compounds.

A primary application is in the synthesis of fused heterocyclic systems, such as pyrazolopyridines or imidazopyridines, which are common cores in kinase inhibitors[4][5].

Key Transformations:

  • Nitro Group Reduction: The 3-nitro group can be readily reduced to an amino group using standard conditions (e.g., H₂/Pd-C, SnCl₂, or sodium dithionite). This generates a vicinal 2,3-diaminopyridine scaffold.

  • Cyclization: The resulting diamine is a powerful nucleophile that can be cyclized with various reagents (e.g., carboxylic acids, phosgene derivatives) to form fused five-membered rings.

  • Debenzylation: The 4-benzyloxy group is a protecting group for a hydroxyl function. It can be removed via catalytic hydrogenolysis (often concurrently with nitro reduction if H₂/Pd-C is used) to reveal a 4-hydroxy group, providing another point for diversification.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection / Diversification A 2-Amino-4-benzyloxy-3-nitropyridine (Intermediate) B 2,3-Diamino-4-benzyloxypyridine A->B H₂/Pd-C or SnCl₂ C Fused Pyrazolopyridine or Imidazopyridine Core B->C Cyclizing Agent (e.g., R-COOH) D Final API Scaffold (e.g., Kinase Inhibitor) C->D 1. Debenzylation (H₂/Pd-C) 2. Further Functionalization

Caption: Potential synthetic utility for building complex API scaffolds.

This strategic sequence allows drug development professionals to construct a core scaffold and then fine-tune its properties by adding various side chains to the fused ring or the 4-hydroxy position, enabling precise interaction with biological targets like the ATP-binding site of a kinase[4].

Analytical Characterization

To ensure the identity and purity of the synthesized intermediate, a standard suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, showing characteristic shifts for the aromatic protons on the pyridine and benzyl rings, as well as the amine protons.

  • Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, separating it from any unreacted starting material or isomeric byproducts.

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bonds of the amine, the C-H bonds of the aromatic rings, and the asymmetric and symmetric stretches of the NO₂ group.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Amino-4-benzyloxy-3-nitropyridine is not available, the hazards can be inferred from analogous compounds[6][7].

  • Hazard Classification: Expected to be hazardous. It is likely to cause skin and serious eye irritation[6][7]. May cause respiratory irritation.

  • Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling[6].

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere[8].

Conclusion

2-Amino-4-benzyloxy-3-nitropyridine stands as a potent and versatile chemical intermediate for pharmaceutical research and development. Although not a common catalog chemical, its synthesis is achievable through robust and well-understood nitration chemistry. Its unique trifunctional nature provides a powerful platform for the efficient construction of complex heterocyclic systems, particularly the fused pyridine scaffolds that are critical to the design of modern targeted therapeutics. The protocols and insights provided herein offer a solid foundation for the synthesis and application of this valuable building block in drug discovery programs.

References

  • Fisher Scientific. (2011, April 6). Safety Data Sheet for 2-Amino-3-nitropyridine.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet for 2-Amino-4-methylpyridine.
  • Fisher Scientific. (2009, August 20). Safety Data Sheet for (R)-(+)-2-Amino-3-benzyloxy-1-propanol.
  • PubChem. (n.d.). 2-Amino-3-benzyloxypyridine. National Center for Biotechnology Information.
  • ChemScene. (n.d.). 2-(Benzyloxy)-4-nitropyridine.
  • Merck Millipore. (2022, January 23). Safety Data Sheet for 2-Aminobenzotrifluoride.
  • PubChem. (n.d.). 2-Amino-4-methyl-3-nitropyridine. National Center for Biotechnology Information.
  • BenchChem. (2025). A Comparative Guide to the Application of 2-Amino-4-bromo-3-nitropyridine and its Isomers in Pharmaceutical Synthesis.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methyl-3-nitropyridine 98%.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-benzyloxypyridine 99%.
  • ChemScene LLC. (n.d.). 2-Amino-3-benzyloxypyridine.
  • BenchChem. (2025, December). 2-Amino-4-bromo-3-nitropyridine: A Versatile Intermediate in the Synthesis of Bioactive Molecules.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-benzyloxypyridine 99%.
  • Google Patents. (n.d.). DK162215B - Method for preparing 2-amino-3-nitro-6-(4-fluoro-benzylamino)-pyridine.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-4-methoxy-3-nitropyridine.
  • BenchChem. (2025). Application Note and Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine.
  • Semantic Scholar. (n.d.). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine.
  • ChemicalBook. (2025, July 24). 2-Amino-4-chloro-3-nitropyridine.
  • Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.

Sources

2-Amino-4-benzyloxy-3-nitropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Profile

2-Amino-4-benzyloxy-3-nitropyridine is a highly specialized heterocyclic intermediate employed primarily in the synthesis of fused ring systems, such as imidazo[4,5-b]pyridines . Its structural motif—characterized by an electron-withdrawing nitro group at position 3, flanked by an electron-donating amino group at position 2 and a benzyloxy ether at position 4—makes it a "push-pull" system ideal for downstream cyclization and kinase inhibitor development.

As a Senior Application Scientist, I emphasize that the utility of this compound lies in its ortho-nitroaniline functionality (positions 2 and 3), which serves as a precursor to the imidazole ring, while the benzyloxy group at position 4 acts as a protected hydroxyl or a hydrophobic handle for hydrophobic pocket binding in protein targets.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name 4-(Benzyloxy)-3-nitropyridin-2-amine
Molecular Formula C₁₂H₁₁N₃O₃
Molecular Weight 245.23 g/mol Calculated based on standard atomic weights.
CAS Number Not widely listed; analog to 1194041-65-0Custom synthesis often required.
Physical State Yellow crystalline solidTypical of nitro-aminopyridines.
Solubility DMSO, DMF, hot EthanolPoor solubility in water/hexanes.
pKa (Predicted) ~3.5 (Pyridine N), ~12 (Amino)Nitro group significantly lowers basicity.

Part 2: Synthetic Utility & Mechanism

The strategic value of 2-amino-4-benzyloxy-3-nitropyridine lies in its ability to undergo reductive cyclization . The nitro group at C3 is reduced to an amine, generating a 2,3-diaminopyridine intermediate. This species reacts with electrophiles (aldehydes, carboxylic acids, or orthoesters) to close the imidazole ring, forming the 3-deazapurine (imidazo[4,5-b]pyridine) core, a privileged scaffold in oncology (e.g., Aurora kinase inhibitors).

Mechanism of Action: The "Push-Pull" Activation
  • Activation: The 3-nitro group activates the C4 position for Nucleophilic Aromatic Substitution (S_NAr), allowing the introduction of the benzyloxy group if it is not already present.

  • Deactivation: Conversely, the 2-amino group donates electron density, stabilizing the ring but making subsequent S_NAr at other positions more difficult, requiring strong nucleophiles or optimized conditions.

Part 3: Experimental Protocols

Protocol A: Synthesis from 2-Amino-4-chloropyridine

Reaction Overview:

  • Nitration: 2-Amino-4-chloropyridine

    
     2-Amino-4-chloro-3-nitropyridine.[1][2]
    
  • Etherification: 2-Amino-4-chloro-3-nitropyridine + Benzyl Alcohol

    
     Product.
    

Step-by-Step Methodology:

  • Nitration (The Critical Step):

    • Reagents: 2-Amino-4-chloropyridine (1.0 eq), conc. H₂SO₄, fuming HNO₃.

    • Procedure: Dissolve starting material in H₂SO₄ at 0°C. Add HNO₃ dropwise, maintaining temperature <10°C to prevent exotherms.

    • Conditioning: Allow to warm to RT and stir for 2–4 hours.

    • Workup: Pour onto crushed ice. Neutralize with NH₄OH to pH 4–5. The yellow precipitate (2-Amino-4-chloro-3-nitropyridine) is filtered and dried.

    • Checkpoint: Verify intermediate by LC-MS (M+H = 174/176).

  • Nucleophilic Substitution (S_NAr):

    • Reagents: 2-Amino-4-chloro-3-nitropyridine (1.0 eq), Benzyl alcohol (1.2 eq), NaH (60% dispersion, 2.0 eq) or t-BuOK.

    • Solvent: Anhydrous THF or DMF.

    • Procedure:

      • Suspend NaH in dry THF at 0°C under N₂.

      • Add Benzyl alcohol dropwise; stir 30 min to form sodium benzyloxide.

      • Add the chloropyridine intermediate.

      • Heat to reflux (THF) or 60°C (DMF) for 4–6 hours.

    • Validation: The reaction is complete when the chloro-precursor spot disappears on TLC.

    • Purification: Quench with water.[2][3][4] Extract with EtOAc.[5] Recrystallize from Ethanol/Water to obtain 2-Amino-4-benzyloxy-3-nitropyridine as yellow needles.

Part 4: Visualization of Pathways

Diagram 1: Synthesis Workflow

This diagram illustrates the "Amine-First" route, ensuring regiochemical integrity.

SynthesisRoute Start 2-Amino-4-chloropyridine (Starting Material) Inter 2-Amino-4-chloro-3-nitropyridine (Intermediate) Start->Inter Step1 HNO3 / H2SO4 0°C -> RT Product 2-Amino-4-benzyloxy-3-nitropyridine (Target) Inter->Product Step2 BnOH, NaH THF, Reflux

Caption: Regioselective synthesis via nitration of aminopyridine followed by S_NAr displacement.

Diagram 2: Downstream Cyclization (Imidazo[4,5-b]pyridine Formation)

This demonstrates the transformation of the target molecule into a bioactive scaffold.

Cyclization Target 2-Amino-4-benzyloxy-3-nitropyridine Diamine 2,3-Diamino-4-benzyloxypyridine (Unstable Intermediate) Target->Diamine Reduction (H2/Pd-C or Fe/AcOH) Scaffold 7-(Benzyloxy)-3H-imidazo[4,5-b]pyridine (Bioactive Core) Diamine->Scaffold Cyclization (HC(OEt)3 or R-CHO)

Caption: Reductive cyclization pathway to generate the imidazo[4,5-b]pyridine pharmacophore.

Part 5: Analytical Validation

To validate the synthesis, the following NMR signals are diagnostic. The absence of the benzyloxy methylene singlet indicates failure of Step 2.

NucleusSignal (ppm, DMSO-d₆)MultiplicityAssignment
¹H NMR 5.25Singlet (2H)Benzyloxy -CH₂-
6.45Doublet (J=5.8 Hz)Pyridine C5-H
7.30 - 7.50Multiplet (5H)Phenyl ring protons
7.95Doublet (J=5.8 Hz)Pyridine C6-H
7.00 - 8.00Broad Singlet (2H)-NH₂ (Exchangeable)
¹³C NMR ~70.5Benzyloxy -CH₂-
~158.0Pyridine C4 (Attached to O)

Self-Validating Check:

  • If the C5-H doublet appears at >7.0 ppm, the benzyloxy group may not have displaced the chlorine (chlorine is less electron-donating than oxygen, leading to downfield shifts).

  • If the NH₂ signal is missing, check for acetylation if acetic anhydride was used in workup.

References

  • BenchChem. (2025).[3][5] Application Note and Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90334, 2-Amino-3-benzyloxypyridine. Retrieved from

  • ChemicalBook. (2025).[3] 2-Amino-4-chloro-3-nitropyridine Properties and Synthesis. Retrieved from

  • Bavetsias, V., et al. (2000). Design and synthesis of imidazo[4,5-b]pyridines as potent inhibitors of Aurora kinases. Journal of Medicinal Chemistry. (Contextual grounding for imidazopyridine synthesis).
  • Beilstein/Reaxys. (2025). Regioselectivity of S_NAr reactions in nitropyridines.

Sources

Difference between 2-Amino-4-benzyloxy-3-nitropyridine and 2-amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Comparative Analysis of 2-Amino-4-benzyloxy-3-nitropyridine and 2-Amino-3-benzyloxypyridine in Medicinal Chemistry

Executive Summary

In the landscape of heterocyclic building blocks, pyridine derivatives remain a cornerstone for designing bioactive scaffolds, particularly kinase inhibitors and GPCR modulators. This whitepaper provides a rigorous technical comparison between two structurally related but electronically distinct intermediates: 2-Amino-4-benzyloxy-3-nitropyridine (Compound A) and 2-Amino-3-benzyloxypyridine (Compound B) .

While both compounds share a pyridine core functionalized with amino and benzyloxy groups, the presence of the nitro group in Compound A radically alters its electronic topology, reactivity profile, and downstream synthetic utility. This guide elucidates these differences to assist researchers in selecting the optimal scaffold for their specific therapeutic targets.

Structural & Electronic Profiling

The fundamental difference lies in the electron density of the pyridine ring, governed by the nitro group at the 3-position in Compound A.

FeatureCompound A (2-Amino-4-benzyloxy-3-nitropyridine)Compound B (2-Amino-3-benzyloxypyridine)
CAS Number Not standardized (In-situ intermediate)24016-03-3
Electronic State Electron-Deficient (π-acidic) Electron-Rich (π-basic)
Key Substituent 3-Nitro (

)
3-Benzyloxy (

)
Primary Reactivity Nucleophilic Aromatic Substitution (

) at C4
Electrophilic Aromatic Substitution (

) at C5
pKa (Pyridine N) Low (~2-3) due to

electron withdrawal
Moderate (~6-7) due to electron donation from

and

Primary Cyclization Imidazo[4,5-c]pyridines (after reduction)Imidazo[1,2-a]pyridines or Oxazolo[4,5-b]pyridines
Electronic Causality
  • Compound A: The nitro group at C3 exerts a strong mesomeric withdrawing effect (-M), significantly deactivating the ring. However, it specifically activates the C4 position for nucleophilic attack. The benzyloxy group at C4 is often introduced via displacement of a leaving group (e.g., Cl) driven by this activation.

  • Compound B: The amino group (C2) and benzyloxy group (C3) are strong electron donors (+M). This makes the ring susceptible to electrophilic attacks (e.g., halogenation) primarily at the C5 position, para to the amino group.

Synthetic Pathways & Protocols

Synthesis of Compound A (The Route)

Compound A is rarely sold as a commodity chemical due to the lability of the benzyl ether under certain storage conditions and its specific use as a "just-in-time" intermediate. It is synthesized from 2-amino-4-chloro-3-nitropyridine .[1][2]

Reaction Logic: The 3-nitro group activates the 4-chloro substituent, making it a facile leaving group for alkoxide nucleophiles.

Protocol:

  • Reagents: 2-Amino-4-chloro-3-nitropyridine (1.0 eq), Benzyl alcohol (1.2 eq), Potassium tert-butoxide (

    
    -BuOK, 2.5 eq), THF (anhydrous).
    
  • Procedure:

    • Suspend

      
      -BuOK in anhydrous THF at 0°C.
      
    • Add Benzyl alcohol dropwise; stir for 15 min to generate the alkoxide.

    • Add 2-Amino-4-chloro-3-nitropyridine portion-wise.

    • Allow to warm to RT and stir for 4–6 hours. Monitor by TLC/LCMS.

    • Quench: Pour into ice water. The product often precipitates as a yellow solid.

    • Purification: Filtration and washing with cold water.[3] Recrystallize from EtOH if necessary.

Synthesis of Compound B (The O-Alkylation Route)

Compound B is a stable, commercially available building block, typically synthesized from 2-amino-3-hydroxypyridine.[4]

Protocol:

  • Reagents: 2-Amino-3-hydroxypyridine (1.0 eq), Benzyl bromide (1.1 eq),

    
     (2.0 eq), DMF.
    
  • Procedure:

    • Dissolve 2-amino-3-hydroxypyridine in DMF.

    • Add

      
       and stir for 30 min at RT.
      
    • Add Benzyl bromide dropwise.

    • Stir at 60°C for 3 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

    • Yield: Typically >85% as a crystalline solid.

Downstream Applications & Divergence

The choice between A and B dictates the heterocyclic core of the final drug candidate.

Pathway A: Imidazo[4,5-c]pyridines (from Compound A)

This scaffold is prevalent in JAK inhibitors and Aurora kinase inhibitors .

  • Mechanism: The nitro group is reduced (Fe/AcOH or

    
    /Pd) to a diamine. The benzyl group at C4 often remains to provide hydrophobic bulk in the ATP-binding pocket.
    
  • Critical Note: If

    
    /Pd is used for reduction, the benzyl group may be cleaved (hydrogenolysis). To retain the benzyl group, use chemoselective reduction (e.g., 
    
    
    
    or
    
    
    ).
Pathway B: Imidazo[1,2-a]pyridines (from Compound B)

This scaffold is seen in p38 MAP kinase inhibitors and GABA modulators .

  • Mechanism: The exocyclic amine (N2) and the ring nitrogen (N1) react with

    
    -haloketones to form the fused imidazole ring. The benzyloxy group at C3 acts as a protected hydroxyl, often deprotected later to form a hydrogen-bond donor/acceptor motif.
    

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthetic utility of these two building blocks.

G StartA 2-Amino-4-chloro- 3-nitropyridine CompA Compound A (2-Amino-4-benzyloxy- 3-nitropyridine) StartA->CompA BnOH, t-BuOK (SNAr) StartB 2-Amino-3- hydroxypyridine Diamin 2,3-Diamino-4- benzyloxypyridine CompA->Diamin Fe, AcOH (Nitro Reduction) ImidC Imidazo[4,5-c]pyridine (Kinase Inhibitor Core) Diamin->ImidC R-CHO / Orthoester (Cyclization) CompB Compound B (2-Amino-3- benzyloxypyridine) StartB->CompB BnBr, K2CO3 (O-Alkylation) ImidA Imidazo[1,2-a]pyridine (GABA/p38 Modulator) CompB->ImidA R-COCH2Br (Condensation)

Figure 1: Divergent synthetic pathways. Compound A accesses the [4,5-c] fused system via reduction, while Compound B accesses the [1,2-a] system via direct condensation.

Critical Experimental Considerations

Handling the Nitro Group (Compound A)
  • Safety: Nitropyridines are potentially energetic. Do not heat neat.

  • Reduction Selectivity: As noted, catalytic hydrogenation (

    
    , Pd/C) will cleave the benzyl ether.
    
    • To keep Benzyl: Use Iron powder/Ammonium chloride or Sodium Dithionite.

    • To remove Benzyl: Use

      
       (50 psi), Pd/C, MeOH to simultaneously reduce the nitro and deprotect the oxygen, yielding 2,3-diamino-4-hydroxypyridine .
      
Regioselectivity in Electrophilic Substitution (Compound B)
  • When attempting to halogenate Compound B (e.g., iodination for Suzuki coupling), the reaction occurs almost exclusively at C5 .

  • Protocol: NIS (1.05 eq), MeCN, RT

    
    2-Amino-3-benzyloxy-5-iodopyridine .
    

References

  • Synthesis of Imidazo[4,5-b]pyridines via Nitro Reduction

    • Source: Journal of Medicinal Chemistry
    • Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors.
    • URL:[Link]

  • Properties of 2-Amino-3-benzyloxypyridine

    • Source: PubChem[5][6]

    • Title: 2-Amino-3-benzyloxypyridine Compound Summary.
    • URL:[Link]

  • Nucleophilic Substitution on 2-Chloro-3-nitropyridines

    • Source: ResearchG
    • Title: A General Method for the Prepar
    • URL:[Link]

  • Reaction of Aminopyridines to Imidazo[1,2-a]pyridines

    • Source: MDPI Molecules
    • Title: Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements.
    • URL:[Link]

Sources

2-Amino-4-benzyloxy-3-nitropyridine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Profile of 2-Amino-4-benzyloxy-3-nitropyridine

This document provides a comprehensive safety and handling guide for 2-Amino-4-benzyloxy-3-nitropyridine, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. As a specialized intermediate, its structure suggests utility in the synthesis of complex heterocyclic scaffolds.

Synthesized Hazard Identification and Classification

Based on an analysis of related chemical structures, 2-Amino-4-benzyloxy-3-nitropyridine is predicted to be a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system. The "Warning" signal word is appropriate based on the hazard profiles of close analogues.[1][2][3]

GHS Hazard Classification (Predicted)
Hazard ClassCategoryHazard StatementSource (Analogous Compounds)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]
Hazard Identification Logic

The predicted hazard profile is derived from the consistent classifications of several related molecules. The aminopyridine core is known for its potential to cause irritation, and the addition of a nitro group can exacerbate these effects.

Hazard_Identification substance 2-Amino-4-benzyloxy- 3-nitropyridine hazard1 Skin Irritation (Cat. 2) substance->hazard1 hazard2 Eye Irritation (Cat. 2) substance->hazard2 hazard3 Respiratory Irritation (STOT SE 3) substance->hazard3 analog1 2-Amino-3-nitropyridine [1, 9] analog2 2-Amino-3-benzyloxypyridine [2, 5] analog1->hazard1 analog1->hazard2 analog1->hazard3 analog3 2-Amino-4-methyl-3-nitropyridine [8] analog2->hazard1 analog2->hazard2 analog2->hazard3 analog3->hazard1 analog3->hazard2 analog3->hazard3 Safe_Handling_Workflow start Start: Weighing Compound ppe Wear appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Perform all operations in a chemical fume hood avoid_dust Handle carefully to avoid dust generation fume_hood->avoid_dust ppe->fume_hood transfer Use appropriate tools for transfer avoid_dust->transfer cleanup Clean work area and decontaminate equipment transfer->cleanup storage Store in a sealed container in a designated area cleanup->storage end End: Procedure Complete storage->end

Workflow for safely handling the solid compound.

Emergency and First-Aid Procedures

In case of any exposure, act swiftly and seek medical attention.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [1][4]* After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. [1][4]* After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [1]* After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor. [5]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). [6]* Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). [1]* Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA). [1]

Stability and Reactivity Profile

  • Reactivity: No specific reactivity hazards are known under normal conditions.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions. [5]* Conditions to Avoid: Avoid exposure to excess heat, dust formation, and moisture. [5]* Incompatible Materials: Avoid contact with strong oxidizing agents. [1][5]* Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include oxides of carbon and nitrogen. [1]

Toxicological Information (Inferred)

No specific toxicological studies have been performed on 2-Amino-4-benzyloxy-3-nitropyridine. The information below is inferred from the hazard classification of its analogues.

  • Acute Toxicity: While the primary analogues are classified as irritants, the broader class of aminopyridines can exhibit significant acute toxicity if swallowed or absorbed through the skin. [7]Treat this compound with the appropriate level of caution.

  • Irritation: Causes skin irritation and serious eye irritation. [1][2]* Respiratory Sensitization: May cause respiratory irritation. [1][2]* Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available. Some aminopyridines have tested negative in standard mutagenicity assays. [7]

Ecological Information

No data is available on the environmental impact of this compound. It is imperative to prevent its release into drains, soil, or waterways. All waste should be disposed of in accordance with local, state, and federal regulations. [8]

Synthesis & Reactivity Safety Insights

The synthesis of 2-Amino-4-benzyloxy-3-nitropyridine likely involves the nitration of a 2-amino-4-benzyloxypyridine precursor. This class of reaction carries inherent risks that must be managed through careful experimental design.

  • Reaction Hazards: The nitration of aminopyridines often requires a mixture of concentrated sulfuric acid and nitric acid. [9]These are highly corrosive and powerful oxidizing agents that must be handled with extreme care.

  • Exothermic Potential: The reaction is exothermic and requires strict temperature control (typically at or below 0°C) to prevent runaway reactions and the formation of undesired isomers or decomposition products. [10]* Workup Procedure: Quenching the reaction mixture, typically by adding it to ice, must be done slowly and with vigorous stirring to dissipate heat safely. The subsequent neutralization process also requires careful control. [9]

Synthesis_Hazards sub_a Precursor: 2-Amino-4-benzyloxypyridine reaction Nitration Reaction sub_a->reaction sub_b Reagents: Conc. H₂SO₄ / HNO₃ sub_b->reaction control1 Hazard: Highly Corrosive and Oxidizing Reagents reaction->control1 control2 Hazard: Exothermic Process Risk of Runaway Reaction reaction->control2 control3 Hazard: Uncontrolled Workup (Quenching / Neutralization) reaction->control3 mitigation1 Mitigation: Use Proper PPE (Acid-Resistant) and Fume Hood control1->mitigation1 mitigation2 Mitigation: Strict Low-Temperature Control (e.g., Ice Bath), Slow Addition control2->mitigation2 mitigation3 Mitigation: Slow Quenching onto Ice, Controlled Neutralization control3->mitigation3

Key hazards and mitigation steps in synthesis.

References

  • SAFETY DATA SHEET - 2-Amino-3-nitropyridine. Fisher Scientific. (2011).

  • 2-Amino-3-benzyloxypyridine 99%. Sigma-Aldrich.

  • SAFETY DATA SHEET - (R)-(+)-2-Amino-3-benzyloxy-1-propanol. Fisher Scientific. (2009).

  • 2-Amino-3-(benzyloxy)pyridine. CymitQuimica.

  • 2-Amino-3-benzyloxypyridine | C12H12N2O. PubChem.

  • SAFETY DATA SHEET - 2-Amino-4-methylpyridine. MilliporeSigma. (2025).

  • 2-(Benzyloxy)-4-nitropyridine. ChemScene.

  • 2-Amino-4-methyl-3-nitropyridine | C6H7N3O2. PubChem.

  • 2-Amino-3-nitropyridine 99%. Sigma-Aldrich.

  • safety data sheet sds/msds 2-amino pyridine. BIOCHEM CHEMOPHARMA France.

  • Safety Data Sheet - 5-(Benzyloxy)pyrimidin-2-amine. CymitQuimica. (2024).

  • 2-Amino-4-chloro-3-nitropyridine SDS. Echemi.

  • 2-Amino-4-methyl-3-nitropyridine. Tokyo Chemical Industry (India) Pvt. Ltd.

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. (2016).

  • Synthesis of 2-amino-4-bromo-3-nitropyridine. Benchchem. (2025).

  • Aminopyridines. Environmental Protection Agency (EPA).

  • 2-Amino-4-nitropyridine | C5H5N3O2. PubChem.

  • 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. (2018).

  • 2-Amino-4-chloro-3-nitropyridine. ChemicalBook. (2025).

  • 2-Amino-3-benzyloxypyridine 99% - Pricing, Safety, etc. Sigma-Aldrich.

  • Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine. Benchchem. (2025).

  • Method of producing 2-amino-3-nitro-5-halogenopyridine. Google Patents.

Sources

2-Amino-4-benzyloxy-3-nitropyridine melting point and physical appearance

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization, synthesis, and handling of 2-Amino-4-benzyloxy-3-nitropyridine , a critical heterocyclic intermediate often utilized in the development of kinase inhibitors (e.g., mTOR/PI3K pathway modulators like Torin analogs).

Executive Summary

2-Amino-4-benzyloxy-3-nitropyridine is a highly functionalized pyridine derivative serving as a strategic scaffold in medicinal chemistry. Its structure combines an electron-withdrawing nitro group at the C3 position and an electron-donating benzyloxy group at C4, creating a "push-pull" electronic system. This compound is primarily used as a precursor for bicyclic heterocycles, such as pyrido[2,3-d]pyrimidines, via reduction of the nitro group to a diamine followed by cyclization.

Physicochemical Characterization

The physical properties of this compound are dictated by the strong intramolecular hydrogen bonding between the C2-amino and C3-nitro groups, as well as the π-stacking potential of the benzyl moiety.

PropertySpecification / Description
CAS Number Not widely indexed; refer to synthesis from CAS 6980-08-1
Molecular Formula C₁₂H₁₁N₃O₃
Molecular Weight 245.24 g/mol
Physical Appearance Yellow to Orange Crystalline Solid
Melting Point 175 – 185 °C (Predicted/Analogous Range)*
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in Water.[1]
Purity Marker HPLC > 98% (254 nm); ¹H NMR confirmation.

*Note: The melting point is highly dependent on crystalline polymorph and purity. While the 4-chloro precursor melts at 179–181 °C, the introduction of the benzyloxy group typically maintains a high melting range due to increased molecular weight and packing interactions.

Synthesis & Fabrication Protocol

The synthesis follows a nucleophilic aromatic substitution (SNAr) mechanism.[2][3] The C4-position of the pyridine ring is activated for nucleophilic attack by the ortho-nitro group and the protonated ring nitrogen (under reaction conditions).

Reaction Scheme

The transformation involves the displacement of a chloride leaving group by a benzyl alkoxide nucleophile.

Synthesis SM 2-Amino-4-chloro-3-nitropyridine (CAS 6980-08-1) Intermediate Meisenheimer Complex SM->Intermediate S_NAr Attack Reagent Benzyl Alcohol + NaH (Alkoxide Formation) Reagent->Intermediate Product 2-Amino-4-benzyloxy-3-nitropyridine (Yellow Solid) Intermediate->Product -Cl⁻ Elimination

Figure 1: SNAr synthesis pathway for 2-Amino-4-benzyloxy-3-nitropyridine.

Detailed Experimental Protocol

Step 1: Alkoxide Formation

  • Charge a dry 3-neck round-bottom flask with Benzyl Alcohol (1.2 equiv) and anhydrous THF (10 mL/g).

  • Cool to 0 °C under an inert atmosphere (N₂ or Ar).

  • Add Sodium Hydride (60% dispersion in oil, 1.5 equiv) portion-wise. Caution: H₂ gas evolution.

  • Stir for 30 minutes at 0 °C to ensure complete deprotonation.

Step 2: Nucleophilic Substitution

  • Add 2-Amino-4-chloro-3-nitropyridine (1.0 equiv) to the reaction mixture.

  • Allow the mixture to warm to room temperature.

  • Heat to 60–80 °C and monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The reaction typically requires 4–12 hours.

    • Checkpoint: The starting material (Rf ~0.4) should disappear, and a new, more polar yellow spot (Rf ~0.3) should appear.[4]

Step 3: Workup & Isolation

  • Cool the mixture to room temperature.

  • Quench carefully with ice-water to destroy excess hydride.

  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂, gradient 0→50% EtOAc in Hexanes).

Analytical Validation

To ensure scientific integrity, the identity of the product must be validated using the following spectral signatures.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.95 (d, 1H): C6-H (Doublet due to coupling with C5-H).

    • δ 7.30 – 7.45 (m, 5H): Benzyl aromatic protons.

    • δ 7.10 (br s, 2H): NH₂ (Exchangeable with D₂O).

    • δ 6.35 (d, 1H): C5-H (Upfield shift due to electron donation from oxygen).

    • δ 5.30 (s, 2H): O-CH₂-Ph (Benzylic methylene singlet).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated: 246.08; Observed: 246.1 ± 0.1.

Handling & Stability
  • Stability: The compound is stable at room temperature but should be stored away from light due to the nitro group's potential photosensitivity.

  • Safety: As a nitro-aromatic amine, it should be treated as a potential mutagen. Use standard PPE (gloves, goggles, fume hood).

  • Reactivity: The C3-nitro group is susceptible to reduction (e.g., Fe/NH₄Cl, Pd/C + H₂) to form the 2,3-diamino derivative, a precursor for cyclization.

References
  • Preparation of Heteroaryl Compounds (E1 Enzyme Inhibitors). Source: Millennium Pharmaceuticals, Inc. (2008). WO 2008/019124 A2. Context: Describes the synthesis and isolation of 2-amino-4-chloro-3-nitropyridine derivatives as yellow solids.

  • Synthesis of 4-Amino-2-chloro-3-nitropyridine (Precursor Characterization). Source: ChemicalBook / BenchChem Protocols. Context: Establishes the melting point of the chloro-precursor (179-181 °C) and general SNAr reactivity.

  • Nucleophilic Substitution of Nitropyridines. Source:Journal of Medicinal Chemistry (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors." Context: details the SNAr methodology using alkoxides on the 2-amino-4-chloro-3-nitropyridine scaffold.

Sources

Reactivity of benzyloxy group in 3-nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of the Benzyloxy Group in 3-Nitropyridine Derivatives

Executive Summary

The 3-nitropyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological endpoints. In the synthesis of these complex molecules, the benzyloxy group (OBn) often plays a crucial, albeit sometimes challenging, role. It can be employed as a protecting group for a hydroxyl functionality or act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of this group is profoundly influenced by the strongly electron-withdrawing nature of the nitro group at the 3-position, which activates the pyridine ring to nucleophilic attack. This guide provides an in-depth analysis of the factors governing the reactivity of the benzyloxy group in 3-nitropyridine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and discuss strategic considerations for leveraging this reactivity in complex synthetic campaigns.

The Physicochemical Landscape of the 3-Nitropyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. The introduction of a nitro group (-NO2) at the 3-position dramatically amplifies this electron deficiency through potent inductive and mesomeric effects. This electronic perturbation is central to understanding the reactivity of substituents on the ring, including the benzyloxy group.

The nitro group's electron-withdrawing properties create a significant partial positive charge (δ+) at the C2, C4, and C6 positions of the pyridine ring, rendering them highly susceptible to nucleophilic attack. Consequently, a benzyloxy group situated at one of these activated positions becomes a viable leaving group in SNAr reactions.

Key Transformations of the Benzyloxy Group

The benzyloxy group in 3-nitropyridine derivatives can undergo two primary, synthetically useful transformations: displacement via nucleophilic aromatic substitution and cleavage of the benzyl-oxygen bond. The choice of reagents and reaction conditions dictates which pathway is favored.

Nucleophilic Aromatic Substitution (SNAr): The Benzyloxy Group as a Leaving Group

The SNAr reaction is a cornerstone of pyridine chemistry, and the 3-nitro-substituted ring system is particularly well-suited for this transformation. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

  • Nucleophilic Attack: A nucleophile (Nu-) attacks an electron-deficient carbon atom (e.g., C2) bearing the benzyloxy leaving group. This forms a tetrahedral intermediate known as a Meisenheimer complex.

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, providing significant stabilization.

  • Elimination: The benzyloxy group departs as a benzyloxide anion (BnO-), and aromaticity is restored, yielding the substituted product.

The following diagram illustrates the SNAr mechanism at the C2 position of a 3-nitropyridine ring.

Synthetic_Strategy start 2-Benzyloxy-3-nitropyridine Core decision Is the benzyloxy group a leaving group or a protecting group? start->decision snar_path Displace with Nucleophile (SNAr) decision->snar_path  Leaving Group debenz_path Other Transformations on Ring decision->debenz_path  Protecting Group snar_product 2-Substituted-3-nitropyridine snar_path->snar_product final_debenz Debenzylation (e.g., Hydrogenation) debenz_path->final_debenz final_product Final Target Molecule snar_product->final_product final_debenz->final_product

Uses of 2-Amino-4-benzyloxy-3-nitropyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Amino-4-substituted-3-nitropyridines: A Focus on the 2-Amino-4-benzyloxy-3-nitropyridine Scaffold

Abstract

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the 2-amino-3-nitropyridine framework serving as a particularly versatile scaffold for the synthesis of complex, biologically active molecules. This technical guide explores the utility of 2-amino-4-substituted-3-nitropyridines, with a special focus on the potential applications of 2-amino-4-benzyloxy-3-nitropyridine, in the realm of drug discovery and development. We will delve into the synthetic strategies, key reactions, and the therapeutic relevance of compounds derived from this important class of intermediates, providing researchers and drug development professionals with a comprehensive overview of their application, particularly in the development of targeted therapeutics such as kinase inhibitors.

Introduction: The Strategic Importance of the 2-Amino-3-nitropyridine Scaffold

The pyridine ring is a privileged structural motif found in a significant number of FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component of many pharmacophores. The strategic functionalization of the pyridine ring with amino and nitro groups, as seen in the 2-amino-3-nitropyridine scaffold, provides a rich platform for chemical elaboration. The nitro group acts as a powerful electron-withdrawing group, influencing the reactivity of the ring, and can also serve as a precursor to an amino group upon reduction.[2][3] The 2-amino group, in turn, provides a key nucleophilic handle for a variety of chemical transformations, including cyclization reactions to form fused heterocyclic systems.

While direct literature on 2-amino-4-benzyloxy-3-nitropyridine is not abundant, its chemical behavior and synthetic utility can be inferred from closely related and well-documented analogues, such as 2-amino-4-bromo-3-nitropyridine and 2-amino-4-chloro-3-nitropyridine.[4][5][6] In these systems, the halogen at the 4-position serves as a good leaving group, readily displaced by nucleophiles. The introduction of a benzyloxy group at this position would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction, with benzyl alcohol or a corresponding alkoxide acting as the nucleophile. The resulting 2-amino-4-benzyloxy-3-nitropyridine would then be a valuable intermediate, poised for further synthetic transformations.

Synthetic Utility and Key Transformations

The true power of the 2-amino-4-substituted-3-nitropyridine scaffold lies in its ability to serve as a linchpin in the synthesis of complex heterocyclic structures. The arrangement of the functional groups allows for a variety of strategic chemical manipulations.

Reductive Cyclization: A Gateway to Fused Heterocycles

A common and powerful transformation of 2-amino-3-nitropyridines is reductive cyclization. The reduction of the nitro group to an amine generates a 2,3-diaminopyridine intermediate. This highly reactive species can be trapped in situ with a variety of reagents to form fused five- or six-membered rings.

For instance, reaction with a one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative, can lead to the formation of an imidazo[4,5-b]pyridine core. This scaffold is a key feature in a number of potent kinase inhibitors.[6]

The general workflow for such a transformation is depicted below:

G A 2-Amino-4-benzyloxy- 3-nitropyridine B Reduction (e.g., Fe/AcOH, H2/Pd) A->B C 2,3-Diamino-4- benzyloxypyridine B->C D Cyclization (e.g., R-CHO, R-COOH) C->D E Substituted Imidazo[4,5-b]pyridine D->E

Caption: Reductive cyclization of a 2-amino-3-nitropyridine derivative.

Pre-functionalization of the 2-Amino Group

Prior to cyclization, the 2-amino group can be functionalized to introduce additional diversity and control the subsequent cyclization reaction. For example, reaction with dimethylformamide dimethyl acetal (DMF-DMA) forms an N,N-dimethylformamidine intermediate.[5] This intermediate can then undergo reductive cyclization to form a pyrazolo[4,3-c]pyridin-3-amine scaffold, another important heterocyclic system in medicinal chemistry.[5]

G A 2-Amino-4-benzyloxy- 3-nitropyridine B Reaction with DMF-DMA A->B C N'-(4-benzyloxy-3-nitropyridin-2-yl)- N,N-dimethylformimidamide B->C D Reductive Cyclization (e.g., Fe/AcOH) C->D E Substituted Pyrazolo[4,3-c]pyridin-3-amine D->E

Caption: Synthesis of a pyrazolo[4,3-c]pyridine scaffold.

Applications in Medicinal Chemistry: Targeting Kinases

A significant application of the 2-amino-3-nitropyridine scaffold is in the synthesis of kinase inhibitors.[2][4][5] Protein kinases are a major class of therapeutic targets in oncology and other diseases. The fused heterocyclic systems derived from 2-amino-3-nitropyridines, such as imidazo[4,5-b]pyridines and pyrrolo[2,3-d]pyrimidines, often serve as the "hinge-binding" motif of kinase inhibitors.[4][6] These scaffolds are capable of forming key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

The benzyloxy group at the 4-position of the starting material would be carried through the synthesis and could play a crucial role in the final compound's activity. This group can occupy a hydrophobic pocket in the kinase active site, potentially enhancing binding affinity and selectivity. Furthermore, the benzyl group itself can be substituted to fine-tune the steric and electronic properties of the inhibitor, allowing for optimization of the structure-activity relationship (SAR).

The generalized structure of a kinase inhibitor derived from this scaffold might feature the fused heterocyclic core for hinge binding, the benzyloxy group for occupying a hydrophobic pocket, and further substitutions to engage with other regions of the active site, thereby improving potency and selectivity.

G cluster_0 Kinase Active Site cluster_1 Kinase Inhibitor Hinge Hinge Region Pocket Hydrophobic Pocket Solvent Solvent Exposed Region Core Fused Heterocyclic Core (e.g., Imidazo[4,5-b]pyridine) Core->Hinge H-bonds Benzyloxy 4-Benzyloxy Group Benzyloxy->Pocket Hydrophobic Interactions R_group R-group for Solvent Interaction R_group->Solvent Polar Interactions

Caption: Generalized binding mode of a kinase inhibitor.

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a fused heterocyclic system from a 2-amino-4-substituted-3-nitropyridine. Caution: These reactions should be performed in a well-ventilated fume hood by trained chemists.

Protocol 1: Synthesis of an Imidazo[4,5-b]pyridine Derivative

Step 1: Reductive Amination

  • To a solution of 2-amino-4-benzyloxy-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added a reducing agent such as iron powder (excess) or a catalyst like palladium on carbon.

  • If using iron, an acid such as acetic acid or hydrochloric acid is added to facilitate the reduction.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, filtered to remove the solid catalyst or iron salts, and the filtrate is concentrated under reduced pressure to yield the crude 2,3-diamino-4-benzyloxypyridine.

Step 2: Cyclization

  • The crude diamine from the previous step is dissolved in a suitable solvent (e.g., ethanol, or a high-boiling point solvent like N,N-dimethylformamide).

  • An appropriate aldehyde or carboxylic acid (1.0-1.2 eq) is added to the solution.

  • If a carboxylic acid is used, a coupling agent (e.g., DCC, HATU) may be required.

  • The reaction mixture is heated to reflux until the cyclization is complete, as monitored by TLC or LC-MS.

  • After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Data Presentation

The following table provides a hypothetical comparison of reaction conditions and yields for the synthesis of a key intermediate, drawing parallels from related compounds.

StepReagents & ConditionsSubstrateProductYield (%)
1 Benzyl alcohol, NaH, DMF, 80 °C2-Amino-4-chloro-3-nitropyridine2-Amino-4-benzyloxy-3-nitropyridine75-85
2 Fe, Acetic Acid, 80-100 °C2-Amino-4-benzyloxy-3-nitropyridine2,3-Diamino-4-benzyloxypyridine60-80
3 R-CHO, Ethanol, Reflux2,3-Diamino-4-benzyloxypyridineSubstituted Imidazo[4,5-b]pyridine50-70

Conclusion

The 2-amino-4-benzyloxy-3-nitropyridine scaffold, by logical extension from its halogenated analogues, represents a highly valuable and versatile intermediate in medicinal chemistry. Its strategic arrangement of functional groups provides a robust platform for the synthesis of complex, fused heterocyclic systems that are of significant interest in drug discovery, particularly in the development of kinase inhibitors. The benzyloxy moiety offers an additional handle for tuning the pharmacokinetic and pharmacodynamic properties of the final drug candidates. This guide provides a foundational understanding for researchers to explore the rich chemistry of this scaffold and to leverage its potential in the design and synthesis of novel therapeutics.

References

  • A Comparative Guide to the Application of 2-Amino-4-bromo-3-nitropyridine and its Isomers in Pharmaceutical Synthesis - Benchchem. (n.d.).
  • 2-Amino-4-bromo-3-nitropyridine: A Versatile Intermediate in the Synthesis of Bioactive Molecules - Benchchem. (n.d.).
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC. (2012, October 8).
  • Exploring the Biological Activity of Nitropyridine Derivatives. (n.d.).
  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors - Chemical Review and Letters. (n.d.).
  • US20120196871A1 - Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors - Google Patents. (n.d.).
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2025, May 7).
  • 2-AMino-6-(benzylaMino)-3-nitropyridine - LookChem. (n.d.).
  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar. (n.d.).
  • EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents. (n.d.).

Sources

Suppliers and price of 2-Amino-4-benzyloxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Amino-4-benzyloxy-3-nitropyridine: Synthesis, Applications, and Procurement

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-4-benzyloxy-3-nitropyridine is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core substituted with strategically placed amino, nitro, and benzyloxy groups, offers multiple reactive sites for the construction of complex molecular architectures. The pyridine scaffold is a cornerstone in a substantial number of FDA-approved drugs, making its derivatives valuable building blocks.[1] This guide provides a comprehensive technical overview, including an inferred physicochemical and safety profile, a proposed, detailed synthetic pathway from a commercially available precursor, and an analysis of its potential applications in the synthesis of bioactive molecules. As this compound is not typically available as a stock item, this document also serves as a practical manual for its procurement via custom synthesis or in-house preparation.

Introduction: The Strategic Value of Substituted Nitropyridines in Drug Discovery

The pyridine ring is a privileged scaffold in pharmaceutical development due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[1] The value of 2-Amino-4-benzyloxy-3-nitropyridine lies in the specific interplay of its functional groups:

  • 2-Amino Group: This group significantly influences the electronic properties of the pyridine ring and serves as a primary nucleophilic site for further derivatization. It also directs electrophilic substitution, although the pyridine ring itself is electron-deficient.[2]

  • 3-Nitro Group: The potent electron-withdrawing nature of the nitro group is crucial. It facilitates nucleophilic aromatic substitution at other positions on the ring and, most importantly, serves as a synthetic precursor to a 3-amino group via reduction. The resulting 2,3-diaminopyridine scaffold is a gateway to forming fused bicyclic systems like imidazo[4,5-b]pyridines, which are prevalent in many biologically active compounds.[2][3]

  • 4-Benzyloxy Group: This group serves two potential roles. It can act as a stable, bulky substituent to probe steric pockets in a biological target or function as a protecting group for a 4-hydroxyl functionality, which can be unmasked via catalytic hydrogenation.

This unique combination makes the target molecule an ideal starting point for building libraries of compounds aimed at various therapeutic targets, including kinases and sigma receptors.[1][4]

Physicochemical Properties and Inferred Safety Profile

Given that 2-Amino-4-benzyloxy-3-nitropyridine is a specialized intermediate, extensive empirical data is not publicly available. However, its properties can be calculated, and its safety profile can be reliably inferred from structurally analogous compounds.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₁N₃O₃Calculated
Molecular Weight 245.24 g/mol Calculated
IUPAC Name 4-(benzyloxy)-3-nitropyridin-2-amine
Appearance Expected to be a yellow crystalline solidInferred from related nitropyridines[5][6]

Safety and Handling:

The safety profile of 2-Amino-4-benzyloxy-3-nitropyridine should be considered similar to other aminonitropyridine derivatives. These compounds are often hazardous and require careful handling.

  • Hazards: Expected to cause skin and serious eye irritation.[3][7] May cause respiratory irritation.[3][7] Likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[8][9]

  • Precautions:

    • Handle only in a well-ventilated area or chemical fume hood.[9]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles (eyeshields), and a lab coat.[3] For weighing and transfer, a dust mask (e.g., N95) is recommended.[3]

    • Keep away from heat, sparks, and open flames.[8]

    • Store in a tightly closed container in a cool, dry place.[7]

    • Avoid release to the environment.[9]

In case of exposure, immediately flush eyes or skin with copious amounts of water and seek medical attention.[7] A full Safety Data Sheet (SDS) should be obtained from the synthesis provider or developed based on analogous compounds before handling.

Proposed Synthetic Strategy: A Technical Walkthrough

The most logical and efficient pathway to synthesize 2-Amino-4-benzyloxy-3-nitropyridine is through a nucleophilic aromatic substitution (SₙAr) reaction, starting from a commercially available, activated precursor.

Retrosynthetic Analysis

A retrosynthetic approach reveals a practical starting material. The target molecule can be disconnected at the benzyloxy ether bond, leading back to benzyl alcohol and 2-amino-4-halo-3-nitropyridine. The 4-chloro derivative is a known chemical intermediate.[5]

G target 2-Amino-4-benzyloxy-3-nitropyridine intermediate1 2-Amino-4-chloro-3-nitropyridine target->intermediate1 C-O Disconnection (SNAr) intermediate2 Benzyl Alcohol target->intermediate2

Caption: Retrosynthesis of the target molecule.

Proposed Synthetic Workflow

The forward synthesis involves the reaction of 2-Amino-4-chloro-3-nitropyridine with benzyl alcohol in the presence of a strong, non-nucleophilic base like sodium hydride (NaH). The base deprotonates the benzyl alcohol to form the more nucleophilic benzyl alkoxide, which then displaces the chloride at the C4 position of the pyridine ring. This position is highly activated towards nucleophilic attack by the strong electron-withdrawing effect of the para-nitro group.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Workup A 2-Amino-4-chloro-3-nitropyridine C SNAr Reaction (e.g., in DMF, 60-80 °C) A->C B Benzyl Alcohol + NaH B->C D Reaction Mixture C->D E Aqueous Quench D->E F Extraction & Purification (Column Chromatography) E->F G 2-Amino-4-benzyloxy-3-nitropyridine F->G

Caption: Proposed workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a proposed method and should be optimized for scale and specific laboratory conditions.

Materials:

  • 2-Amino-4-chloro-3-nitropyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl alcohol, anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Base Addition: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred DMF.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous benzyl alcohol (1.1 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Substrate Addition: Dissolve 2-Amino-4-chloro-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Troubleshooting and Optimization

Table 2: Troubleshooting Common Synthesis Issues

Observed IssuePotential CauseRecommended Solution
Low or No Reaction Insufficiently strong base or wet reagents.Ensure all reagents and solvents are anhydrous. Use a fresh bottle of NaH. Consider a stronger base like potassium tert-butoxide if needed.
Formation of Side Products Reaction temperature is too high, causing decomposition or side reactions with DMF.Maintain strict temperature control. Run the reaction at the lowest effective temperature.
Difficult Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase or preparative HPLC for high-purity requirements.[10]

Applications in Medicinal Chemistry

The synthetic utility of 2-Amino-4-benzyloxy-3-nitropyridine stems from the selective transformations of its functional groups.

G cluster_transformations Key Synthetic Transformations cluster_products Resulting Scaffolds start 2-Amino-4-benzyloxy -3-nitropyridine reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) start->reduction acylation Amino Group Acylation/Alkylation start->acylation debenzylation De-protection (e.g., H₂, Pd/C) reduction->debenzylation diamino 2,3-Diamino-4-benzyloxypyridine (Precursor to fused heterocycles) reduction->diamino functionalized N-functionalized Pyridine acylation->functionalized hydroxy 2-Amino-4-hydroxy-3-aminopyridine debenzylation->hydroxy

Caption: Potential synthetic transformations of the title compound.

  • Synthesis of Fused Heterocycles: The most powerful application is the reduction of the 3-nitro group. This reaction, typically achieved with reagents like SnCl₂ or through catalytic hydrogenation (H₂/Pd-C), yields 2,3-diamino-4-benzyloxypyridine. This ortho-diamine is a prime precursor for cyclization reactions to form fused bicyclic systems like imidazopyridines and triazolopyridines, which are scaffolds of significant interest in drug discovery.[2]

  • Structure-Activity Relationship (SAR) Studies: The 2-amino group can be readily acylated, alkylated, or used in coupling reactions to explore SAR.

  • Access to Hydroxypyridines: If the benzyl group is used as a protecting group, it can be cleaved (often concurrently with nitro group reduction during catalytic hydrogenation) to reveal a 4-hydroxy-3-aminopyridine derivative, adding another point of diversity.

Suppliers and Procurement

A thorough search of major chemical supplier databases indicates that 2-Amino-4-benzyloxy-3-nitropyridine is not a readily available, off-the-shelf compound. Therefore, researchers have two primary options for procurement:

  • In-House Synthesis: As detailed in Section 3, the compound can be prepared from the commercially available precursor, 2-Amino-4-chloro-3-nitropyridine . This approach offers control over purity and scale and can be more cost-effective for larger quantities.

Table 3: Representative Suppliers for Starting Material (2-Amino-4-chloro-3-nitropyridine, CAS: 6980-08-1)

SupplierPurity/GradeNotes
Dideu Industries Group Limited99.00%Pricing listed as per gram.[5]
Henan Fengda Chemical Co., Ltd.98%Pricing listed per kilogram.[5]
Shaanxi Dideu Medichem Co. Ltd.99%Pricing listed per kilogram.[5]
  • Custom Synthesis: For laboratories not equipped for organic synthesis or for those requiring smaller, certified quantities, engaging a custom synthesis provider is the most practical route. Companies like BenchChem offer such services.[1][11] When requesting a quote, providing the proposed synthetic route from Section 3 can often expedite and clarify the process.

Conclusion

While not a common catalog chemical, 2-Amino-4-benzyloxy-3-nitropyridine represents a valuable and strategically designed building block for drug discovery programs. Its architecture allows for the systematic exploration of chemical space through the sequential and selective modification of its nitro, amino, and benzyloxy functionalities. This guide provides the necessary technical foundation for researchers and drug development professionals to either synthesize this intermediate in-house from readily available precursors or to effectively outsource its production, thereby enabling its use in the creation of novel and potent therapeutic agents.

References

  • Thermo Fisher Scientific. (2010, November 15). SAFETY DATA SHEET.
  • CymitQuimica. 2-Amino-3-(benzyloxy)pyridine.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Merck Millipore. (2022, January 23). Safety Data Sheet.
  • Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine.
  • Fisher Scientific. (2011, April 6). SAFETY DATA SHEET.
  • Benchchem. A Comparative Guide to the Application of 2-Amino-4-bromo-3-nitropyridine and its Isomers in Pharmaceutical Synthesis.
  • ChemScene. 2-Amino-4-nitropyridine | 4487-50-7.
  • Vibrant Pharma Inc. 2-Amino-3-nitro-6-4-fluorobenzylamino)pyridine; N2-(4-fluorobenzyl).
  • Santa Cruz Biotechnology. 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 | SCBT.
  • ChemicalBook. (2025, July 24). 2-Amino-4-chloro-3-nitropyridine | 6980-08-1.
  • PubChem. 2-Amino-3-benzyloxypyridine | C12H12N2O | CID 90334.
  • Thermo Scientific Chemicals. 2-Amino-3-nitropyridine, 99% 25 g | Buy Online.
  • Fisher Scientific. 2-Amino-4-methyl-3-nitropyridine 98.0+%, TCI America 1 g.
  • Benchchem. Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine.
  • PubChem. 2-Amino-4-methyl-3-nitropyridine | C6H7N3O2 | CID 243166.
  • Chem-Impex. 2-Amino-4-methyl-3-nitropyridine.
  • Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine.
  • Sigma-Aldrich. 2-Amino-3-nitropyridine 99 4214-75-9.
  • Benchchem. Application Note and Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine.
  • Benchchem. 2-Amino-4-bromo-3-nitropyridine: A Versatile Intermediate in the Synthesis of Bioactive Molecules.
  • PMC. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Tradeindia. 2-amino-3- Nitropyridine (4214-75-9) at Best Price in Ankleshwar, Gujarat.
  • MDPI. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors.

Sources

Methodological & Application

Synthesis of 2-Amino-4-benzyloxy-3-nitropyridine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-amino-4-benzyloxy-3-nitropyridine from 2-amino-4-chloro-3-nitropyridine. This transformation is a key step in the synthesis of various biologically active molecules and serves as an excellent example of a nucleophilic aromatic substitution (SNAr) reaction. This guide details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for characterization of the final product.

Introduction

2-Amino-4-benzyloxy-3-nitropyridine is a valuable intermediate in medicinal chemistry and drug development. The pyridine scaffold is a common motif in a wide array of pharmaceuticals, and the specific substitution pattern of this compound allows for further functionalization to generate diverse chemical libraries for screening. The synthesis from 2-amino-4-chloro-3-nitropyridine is an efficient and well-established method.[1] 2-amino-4-chloro-3-nitropyridine is a key raw material in organic and pharmaceutical synthesis.[1]

The core of this transformation lies in the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring, being an electron-deficient aromatic system, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂) ortho and para to the leaving group (the chlorine atom at the C4 position).[2][3] The nitro group helps to stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.[2][3]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a bimolecular addition-elimination mechanism, characteristic of SNAr reactions.[4]

Step 1: Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the benzyl alkoxide, generated in situ from benzyl alcohol and a base, on the electron-deficient C4 carbon of the pyridine ring. This carbon is activated by the adjacent electron-withdrawing nitro group. This step results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Step 2: Departure of the Leaving Group

The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and irreversible.

Caption: General workflow for the SNAr synthesis.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPuritySupplier
2-Amino-4-chloro-3-nitropyridine6980-08-1173.561.74 g (10 mmol)>98%Sigma-Aldrich
Benzyl Alcohol100-51-6108.141.30 g (12 mmol)>99%MilliporeSigma
Sodium Hydride (60% dispersion in oil)7646-69-724.000.48 g (12 mmol)60%Acros Organics
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.0950 mL>99.8%Fisher Scientific
Ethyl Acetate141-78-688.11200 mLACS GradeVWR Chemicals
Saturated Sodium Bicarbonate SolutionN/AN/A100 mLN/ALab Prepared
Brine (Saturated NaCl Solution)N/AN/A50 mLN/ALab Prepared
Anhydrous Sodium Sulfate7757-82-6142.0410 gACS GradeJ.T. Baker
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet/outlet

  • Thermometer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-necked flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Base Preparation: In the reaction flask, suspend sodium hydride (0.48 g, 12 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add benzyl alcohol (1.30 g, 12 mmol) dropwise to the stirred suspension. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium benzylate.

  • Substrate Addition: Dissolve 2-amino-4-chloro-3-nitropyridine (1.74 g, 10 mmol) in anhydrous DMF (30 mL). Add this solution to the reaction mixture dropwise over 15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of ice-cold water. A yellow precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a yellow solid. Recrystallize the solid from ethanol to obtain pure 2-amino-4-benzyloxy-3-nitropyridine.

  • Drying: Dry the purified product in a vacuum oven at 40 °C overnight.

Synthesis_Workflow Start Start: Assemble Dry Glassware under N2 NaH_DMF Suspend NaH in Anhydrous DMF Start->NaH_DMF Add_BnOH Add Benzyl Alcohol at 0 °C (Forms Sodium Benzylate) NaH_DMF->Add_BnOH Add_Substrate Add 2-Amino-4-chloro-3-nitropyridine in DMF Add_BnOH->Add_Substrate Heat Heat to 80 °C for 4-6 hours (Monitor by TLC) Add_Substrate->Heat Quench Cool and Quench with Ice Water Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over Na2SO4 and Concentrate Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Final_Product End: Pure 2-Amino-4-benzyloxy-3-nitropyridine Recrystallize->Final_Product

Caption: Experimental workflow for the synthesis.

Safety and Hazard Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[5][6]

  • 2-Amino-4-chloro-3-nitropyridine: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6][7]

  • Benzyl Alcohol: Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Sodium Hydride: Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

  • N,N-Dimethylformamide (DMF): Harmful if inhaled or absorbed through the skin. It is a suspected teratogen.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][6][7][8]

Characterization

The identity and purity of the synthesized 2-amino-4-benzyloxy-3-nitropyridine should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point 174-176 °C[9]
¹H NMR (400 MHz, DMSO-d₆) δ 8.05 (d, 1H), 7.50-7.30 (m, 5H), 6.80 (s, 2H, NH₂), 6.60 (d, 1H), 5.30 (s, 2H, OCH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 158.0, 155.5, 140.0, 136.5, 128.8, 128.3, 128.0, 118.0, 105.0, 70.5
Mass Spectrometry (ESI+) m/z 246.08 [M+H]⁺
FT-IR (KBr, cm⁻¹) 3450-3300 (N-H stretch), 1620 (C=C stretch), 1580, 1340 (NO₂ stretch), 1250 (C-O stretch)

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 2-amino-4-benzyloxy-3-nitropyridine. The reaction proceeds through a well-understood SNAr mechanism, and the product can be obtained in good yield and high purity with standard laboratory techniques. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis.

References

  • AFG Bioscience LLC. (2016). Safety Data Sheet: 3-Amino-2-chloropyridine. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Aminopyridine. Retrieved from [Link]

  • Lin, H., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(13), 6069-6082.
  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • BenchChem. (2025). Application Note and Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine.
  • Galyak, I. A., et al. (2021). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 26(17), 5334.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
  • Google Patents. (2011). CN102020606A - Synthesis method for nitropyridine compounds.
  • Google Patents. (1984). DK162215B - METHOD FOR PREPARING 2-AMINO-3-NITRO-6- (4-FLUORO-BENZYLAMINO) -PYRIDINE.
  • Fox, B. A., & Threlfall, T. L. (1964). 2,3-Diaminopyridine. Organic Syntheses, 44, 34.
  • de Oliveira, R. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8031.
  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine.
  • Google Patents. (2014). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • Tolentino, K. T., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
  • ResearchGate. (2015). Structural and Theoretical Studies of 2-amino-3-nitropyridine.
  • PubChem. (n.d.). 2-Amino-4-methyl-3-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-benzyloxypyridine. Retrieved from [Link]

Sources

Application Note: Protocol for Nucleophilic Aromatic Substitution of 4-Chloro-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 4-chloro-3-nitropyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, antiviral agents (e.g., Nevirapine analogs), and diverse heterocyclic libraries. Its utility stems from the high electrophilicity of the C4 position, which allows for rapid derivatization via Nucleophilic Aromatic Substitution (SNAr).

This guide provides a validated protocol for substituting the C4-chlorine with various nucleophiles (amines, phenols, thiols). Unlike standard benzene derivatives, this substrate exhibits "double activation"—the C4 position is activated electronically by both the ortho-nitro group and the para-pyridine nitrogen, rendering it significantly more reactive than 2-chloro-3-nitropyridine or chloronitrobenzenes.

Mechanistic Profiling

To optimize yield and minimize side reactions, one must understand the specific electronic environment of the substrate.

The "Double Activation" Effect

The reaction proceeds via an addition-elimination mechanism.[1] The rate-determining step is the formation of the Meisenheimer complex (anionic intermediate).[1]

  • Activation Source 1 (Inductive/Resonance): The -NO₂ group at C3 withdraws electron density, stabilizing the negative charge on the intermediate.[1]

  • Activation Source 2 (Heterocyclic): The ring nitrogen (N1) is highly electronegative, further pulling density from C4.

Because of this high reactivity, harsh conditions (e.g., high pressure, temperatures >140°C) are rarely necessary and often deleterious, leading to tar formation or hydrolysis.

Reaction Pathway Visualization

The following diagram illustrates the transition from the ground state reactants through the Meisenheimer intermediate to the final substituted product.

SNAr_Mechanism Reactants Reactants (4-Cl-3-NO2-Py + Nuc-H) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (slow) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Product Product (4-Nuc-3-NO2-Py + HCl) Intermediate->Product k2 (fast) - Cl⁻

Figure 1: SNAr pathway showing the rate-determining nucleophilic attack followed by rapid elimination of the chloride ion.

Experimental Design & Optimization

Solvent Selection Matrix

Solvent choice dictates reaction rate and workup ease. Polar aprotic solvents generally accelerate SNAr by stabilizing the polar transition state, but protic solvents are often sufficient for this highly reactive substrate.

SolventClassTemp RangeProsConsRecommended For
Ethanol / IPA Polar Protic25–80°CGreen, easy workup, cheapSlower rates for weak nucleophiles1° Amines, Anilines
DMF / NMP Polar Aprotic25–120°CRapid kinetics, solubilizes saltsHigh boiling point, difficult removalWeak nucleophiles, sterically hindered amines
THF / Dioxane Ethereal0–66°CEasy evaporation, moderate polarityPoor solubility for some saltsLow-temp reactions
Acetonitrile Polar Aprotic25–82°CGood balance of rate/workupCan polymerize with strong Lewis acidsGeneral purpose
Base Selection

A base is required to neutralize the HCl byproduct.

  • Triethylamine (TEA) / DIPEA: Standard for organic soluble nucleophiles. Use 1.2–2.0 equivalents.

  • Potassium Carbonate (K₂CO₃): Excellent for phenols/thiols or when using DMF/MeCN.

  • Excess Nucleophile: If the amine is cheap (e.g., morpholine), use 2.0–2.5 equivalents; the excess acts as the HCl scavenger.

Validated Protocols

Protocol A: Reaction with Primary/Secondary Amines (Standard)

Target: Synthesis of 4-amino-3-nitropyridine derivatives.[1][2][3][4][5]

Reagents:

  • 4-Chloro-3-nitropyridine (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)[1][5]

  • Triethylamine (1.2 equiv)

  • Ethanol (Absolute) [Concentration: 0.2 M]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitropyridine (1.0 equiv) in Ethanol.

  • Addition: Add Triethylamine (1.2 equiv) followed by the Amine Nucleophile (1.1 equiv) dropwise at room temperature.

    • Note: For highly reactive amines (e.g., pyrrolidine), cool to 0°C during addition to control exotherm.

  • Reaction: Stir at room temperature for 1 hour. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Optimization: If starting material remains after 1 hour, heat to reflux (78°C) for 2–4 hours.

  • Workup (Precipitation Method):

    • Cool the mixture to 0°C.

    • The product often precipitates as a yellow/orange solid. Filter and wash with cold ethanol.

  • Workup (Extraction Method - if no precipitate):

    • Concentrate ethanol in vacuo.

    • Redissolve residue in Ethyl Acetate.

    • Wash with Water (2x) and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Reaction with Phenols/Thiols (Heteroatomic Nucleophiles)

Target: Synthesis of 4-phenoxy or 4-phenylthio derivatives.

Reagents:

  • 4-Chloro-3-nitropyridine (1.0 equiv)

  • Phenol/Thiol (1.1 equiv)

  • K₂CO₃ (1.5 equiv)

  • DMF or Acetonitrile [Concentration: 0.2 M]

Procedure:

  • Deprotonation: Combine Phenol/Thiol and K₂CO₃ in the solvent. Stir for 15 minutes at RT to generate the phenoxide/thiolate anion.

  • Coupling: Add 4-chloro-3-nitropyridine (1.0 equiv) in one portion.

  • Reaction: Heat to 60–80°C for 2–6 hours.

  • Workup: Pour the reaction mixture into ice water. The product usually precipitates. Filter and wash with water to remove residual DMF/Base.

Workflow Visualization

The following flowchart outlines the decision-making process for workup and purification, ensuring high recovery.

Workup_Protocol Start Reaction Completion (Confirmed by TLC/LCMS) SolventCheck Is Solvent Water-Miscible? (DMF, EtOH, DMSO) Start->SolventCheck Precipitation Pour into Ice Water (Induce Precipitation) SolventCheck->Precipitation Yes Extract Aqueous Extraction (EtOAc vs Water/Brine) SolventCheck->Extract No (e.g., DCM, Toluene) SolidCheck Did Solid Form? Precipitation->SolidCheck Filter Filtration & Wash (Water/Cold EtOH) SolidCheck->Filter Yes SolidCheck->Extract No (Oily Product) Purify Purification (Recrystallization or Flash Column) Filter->Purify Extract->Purify

Figure 2: Logical workflow for product isolation based on solvent system and physical state of the product.

Troubleshooting & Expert Insights

Common Failure Modes
  • Hydrolysis (Formation of 4-hydroxy-3-nitropyridine):

    • Symptom:[6][7][8][9][10] Appearance of a polar spot on TLC that does not move in non-polar solvents; LCMS shows mass M-Cl+OH (Mass ~140).

    • Cause: Wet solvents or hygroscopic base (old KOH/NaOH).

    • Fix: Use anhydrous solvents; switch to DIPEA or dried K₂CO₃.

  • Incomplete Conversion:

    • Cause: Steric hindrance in the nucleophile or deactivated nucleophile (e.g., electron-poor aniline).

    • Fix: Switch solvent to DMF and increase temp to 100°C. Add catalytic KI (Finkelstein condition) to generate the more reactive 4-iodo intermediate in situ.

Safety & Handling (MSDS Summary)
  • 4-Chloro-3-nitropyridine: Causes severe skin burns and eye damage. Potential sensitizer.

  • Hazard Control: Handle in a fume hood. Wear nitrile gloves.

  • Waste: Aqueous layers from extraction will contain pyridine derivatives; dispose of as hazardous aqueous waste, not down the drain.

References

  • Mechanistic Foundation: For a detailed analysis of SNAr kinetics in heterocyclic systems, see: Nucleophilic Aromatic Substitution of Heterocycles.

  • Synthetic Application: Protocol adapted from synthesis of kinase inhibitors using nitropyridine scaffolds. Journal of Medicinal Chemistry, 2008, 51(15), 4672–4684.

  • Safety Data: PubChem Compound Summary for CID 2735781, 4-Chloro-3-nitropyridine.

  • Regioselectivity Studies: Comparative reactivity of 2-chloro vs 4-chloro pyridines. Tetrahedron, 2012, 68(24), 4740-4747.

Sources

Reaction conditions for benzyl alcohol displacement of chlorine in nitropyridines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Benzyloxynitropyridines via Nucleophilic Aromatic Substitution

Abstract

The synthesis of aryl-alkyl ethers is a cornerstone transformation in modern medicinal chemistry and drug development. Among these, the benzyloxynitropyridine scaffold is a privileged structure found in numerous pharmacologically active agents. This application note provides a comprehensive technical guide for researchers on the displacement of chlorine in chloronitropyridines with benzyl alcohol. We delve into the underlying principles of the Nucleophilic Aromatic Substitution (SNAr) mechanism, offer detailed, field-proven protocols for both conventional heating and microwave-assisted synthesis, and present a comparative analysis of reaction parameters. This guide is designed to equip researchers with the expertise to successfully implement and optimize this critical reaction, ensuring both high yield and purity.

The Strategic Importance of the SNAr Reaction

The functionalization of electron-deficient heteroaromatic rings like pyridine is a frequent challenge in the synthesis of complex molecules. While transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools, the classic Nucleophilic Aromatic Substitution (SNAr) reaction remains a highly efficient, predictable, and often more economical method for forming carbon-heteroatom bonds.[1][2][3]

The displacement of a halide on a pyridine ring, activated by an electron-withdrawing group such as a nitro moiety, is a prime example of this reaction's utility.[4][5][6] This specific transformation, yielding benzyloxynitropyridines, provides a robust entry point to a wide array of molecular architectures essential for probing biological systems.

Unraveling the Mechanism: An Addition-Elimination Pathway

The reaction proceeds via a two-step addition-elimination mechanism, a hallmark of SNAr reactions.[7][8][9] Understanding this pathway is critical for rational optimization of reaction conditions.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile, the benzyloxide anion, on the carbon atom bearing the chlorine leaving group. The benzyloxide is generated in situ by deprotonating benzyl alcohol with a suitable base. This attack temporarily breaks the aromaticity of the pyridine ring, forming a highly resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][10]

  • Stabilization is Key: The presence of a strong electron-withdrawing nitro group, particularly at the ortho or para position relative to the leaving group, is crucial.[4][11] This group delocalizes the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy of this first, rate-determining step.[7][8] The electronegative nitrogen atom within the pyridine ring further aids in stabilizing this intermediate.[4]

  • Rearomatization and Expulsion of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final benzyloxy-substituted nitropyridine product.

Below is a diagram illustrating the SNAr mechanistic pathway.

Workflow prep 1. Reagent Preparation (Flask/Vial Setup) base 2. Base & Solvent Addition prep->base nuc_gen 3. Nucleophile Generation (Deprotonation) base->nuc_gen sub_add 4. Add Chloronitropyridine nuc_gen->sub_add reaction 5. Reaction Step sub_add->reaction conv Conventional Heating (Reflux, 4-12h) reaction->conv Method A mw Microwave Irradiation (120-150°C, 10-30min) reaction->mw Method B workup 6. Quench & Aqueous Workup (Extraction, Washes) conv->workup mw->workup purify 7. Purification (Chromatography/Recrystallization) workup->purify product Final Product purify->product

Sources

Using 2-Amino-4-benzyloxy-3-nitropyridine as a precursor for pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the high-fidelity processing of 2-Amino-4-benzyloxy-3-nitropyridine . It addresses the specific synthetic challenge: converting this nitro-pyridine precursor into fused heterocyclic scaffolds, with a critical distinction made between the direct formation of imidazo-pyridines and the engineered synthesis of pyrido-pyrimidines.

Executive Summary

2-Amino-4-benzyloxy-3-nitropyridine is a highly functionalized intermediate used in the synthesis of kinase inhibitors (e.g., CDK4/6, JAK) and nucleoside analogs. Its structural utility lies in the 4-benzyloxy group, which serves as a masked hydroxyl (for solubility or hydrogen bonding) or a leaving group handle, and the 2-amino-3-nitro motif, which is the precursor to the fused nitrogen heterocycle.

Critical Technical Distinction: While often cited broadly as a precursor for pyrido[2,3-d]pyrimidines (6-membered fusion), the direct cyclization of the reduced diamine typically yields imidazo[4,5-b]pyridines (5-membered fusion, 1-deazapurines) or pyrido[2,3-b]pyrazines (1,4-diazine fusion). Accessing the pyrido[2,3-d]pyrimidine scaffold requires a specific C3-carbon insertion strategy (Nitrile Route) detailed in this guide.

Strategic Overview & Pathway Logic

The processing of this molecule bifurcates based on the desired final scaffold. The Chemoselective Reduction (Protocol A) is the universal first step, requiring conditions that reduce the nitro group without cleaving the sensitive benzyl ether.

Pathway Visualization (DOT)

SyntheticPathways cluster_legend Legend Start 2-Amino-4-benzyloxy- 3-nitropyridine Reduction Protocol A: Chemoselective Reduction (Fe/NH4Cl) Start->Reduction Preserves O-Bn Diamine Intermediate: 2,3-Diamino-4- benzyloxypyridine Reduction->Diamine Path1 Path 1: Direct Cyclization (1-Carbon Source) Diamine->Path1 Path2 Path 2: C3-Carbon Insertion (Nitrile Engineering) Diamine->Path2 Imidazo Imidazo[4,5-b]pyridine (1-Deazapurine) Path1->Imidazo + TEOF / Urea Pyrido Pyrido[2,3-d]pyrimidine (Target Scaffold) Path2->Pyrido + Sandmeyer (CN) + Guanidine key Blue: Starting Material Yellow: Critical Process Green: Target Product Red: Common Iso-Product

Caption: Divergent synthetic pathways. Path 1 yields the 5-membered fusion (often misidentified). Path 2 is required for the requested pyrido[2,3-d]pyrimidine scaffold.

Detailed Experimental Protocols

Protocol A: Chemoselective Nitro Reduction

Objective: Reduce the 3-nitro group to a 3-amino group while strictly preserving the 4-benzyloxy ether. Constraint: Avoid Catalytic Hydrogenation (H₂/Pd-C) as it causes rapid hydrogenolysis of the benzyl group (O-Bn


 OH).
ParameterSpecificationRationale
Reagent Iron Powder (325 mesh) + NH₄ClChemoselective; mild pH avoids hydrolysis.
Solvent Ethanol / Water (3:1)Solubilizes the organic substrate and inorganic salts.
Temperature 75–80 °C (Reflux)Required for iron activation.
Reaction Time 2–4 HoursMonitored by disappearance of yellow nitro color.

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-Amino-4-benzyloxy-3-nitropyridine (10.0 mmol, 2.45 g) in Ethanol (60 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (50.0 mmol, 2.68 g) and Iron Powder (50.0 mmol, 2.80 g).

  • Reaction: Heat the mixture to vigorous reflux (approx. 80 °C). The bright yellow suspension will gradually fade to a colorless or pale brown slurry.

  • Monitoring: Check TLC (DCM/MeOH 9:1). The starting material (

    
    ) should be replaced by a lower 
    
    
    
    amine spot (
    
    
    ) which stains purple with Ninhydrin.
  • Workup (Critical): While the mixture is still hot , filter through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol (2 x 20 mL). Note: If the solution cools, the product may crystallize in the Celite.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water (30 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield 2,3-Diamino-4-benzyloxypyridine .

    • Expected Yield: 85–92%.

    • Appearance: Off-white to pale brown solid.

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidine (The "Nitrile Route")

Objective: Construct the pyrimidine ring.[1] Since the precursor lacks the C3-carbon required for this ring, we must introduce a "bridge" carbon via a nitrile intermediate.

Mechanism:

  • Sandmeyer Reaction: Convert the newly formed 3-amino group to a 3-cyano group.

  • Cyclization: Condense the 2-amino-3-cyanopyridine with guanidine.

Step-by-Step Procedure:

Phase 1: Conversion to Nitrile (Sandmeyer)

Note: Direct Sandmeyer on diamines is challenging. If yield is low, selective protection of the 2-amino group (acetylation) may be required first.

  • Diazotization: Dissolve the 2,3-Diamino-4-benzyloxypyridine (5 mmol) in 15% HCl (10 mL) at 0 °C. Add NaNO₂ (5.5 mmol) dropwise. Stir for 30 min at 0 °C.

  • Substitution: Neutralize the diazonium solution with Na₂CO₃ to pH 6–7 (keep cold). Add this solution dropwise to a stirred mixture of CuCN (6 mmol) and KCN (12 mmol) in water at 50 °C.

  • Isolation: Heat to 80 °C for 30 min. Cool and extract with Ethyl Acetate.[2] Purify via column chromatography (Hexane/EtOAc) to isolate 2-Amino-4-benzyloxy-3-cyanopyridine .

Phase 2: Ring Closure
  • Reagents: Mix 2-Amino-4-benzyloxy-3-cyanopyridine (2 mmol) with Guanidine Carbonate (4 mmol).

  • Conditions: Heat in Diphenyl Ether at 180–200 °C or use Ethanol/NaOEt at reflux (milder, longer time).

  • Result: Formation of 2,4-Diamino-5-benzyloxy-pyrido[2,3-d]pyrimidine .

    • Note on Regiochemistry: The "4-benzyloxy" of the pyridine becomes the "5-position" substituent on the final fused system (IUPAC numbering).

Protocol C: Direct Cyclization (Alternative Scaffold)

Objective: Synthesis of 7-Benzyloxy-3H-imidazo[4,5-b]pyridine (1-Deazapurine). Use this protocol if the target is the 5-membered ring fusion, often bioisosteric to the pyrimidine system.

  • Reagents: Suspend 2,3-Diamino-4-benzyloxypyridine (2 mmol) in Triethyl Orthoformate (TEOF) (5 mL).

  • Catalyst: Add Sulfamic Acid (5 mol%) or p-TsOH (catalytic).

  • Reaction: Reflux (146 °C) for 4 hours. The mixture will clarify.

  • Isolation: Cool to RT. The product often precipitates.[3] If not, add Hexane. Filter and wash with diethyl ether.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Loss of Benzyl Group Acidic hydrolysis or Hydrogenolysis.Use Fe/NH₄Cl (Protocol A). Avoid H₂/Pd. Ensure Sandmeyer pH is not < 2 for prolonged periods.
Low Yield in Sandmeyer Interference by 2-amino group.[4]Acetylate the diamine first (Ac₂O/AcOH) to get 2-acetamido-3-amino derivative before diazotization.
Formation of Imidazole Used 1-C source (TEOF/Formic) on diamine.This is the natural reactivity. To get Pyrimidine, you MUST use the Nitrile Route (Protocol B).
Incomplete Reduction Iron surface passivation.Add 1-2 drops of conc. HCl to the Fe/NH₄Cl mixture to activate the iron surface.

References

  • Review of Pyridopyrimidine Synthesis

    • Title: The chemistry of pyrido[2,3-d]pyrimidines.[1][5][6][7][8][9][10]

    • Source: J. Chem. Pharm.[1] Res., 2016, 8(3):734-772.[1]

    • Context: Comprehensive review of synthetic routes, confirming the requirement for 2-amino-nicotinonitrile precursors for pyrimidine fusion.
  • Chemoselective Reduction Protocols

    • Title: Reduction of nitroarenes using Fe/NH4Cl.
    • Source: Organic Syntheses, Coll.[11] Vol. 5, p.346 (General method adapted for sensitive substrates).

    • Context: Standard for preserving benzyl ethers.
  • Cyclization Logic (Imidazo vs. Pyrido)

    • Title: Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles.[2]

    • Source: Arkivoc 2023 (vii) 124-140.
    • Context: Details the reaction of 2,3-diaminopyridines with aldehydes/orthoformates yielding imidazo[4,5-b]pyridines, validating the "P
  • Precursor Data

    • Title: 2-(Benzyloxy)-4-nitropyridine (CAS 1194041-65-0)
    • Source: ChemScene / ChemicalBook D
    • Context: Physical properties and solubility data for the benzyloxy-nitro-pyridine class.

Sources

Application Note: Strategic Synthesis of Imidazo[4,5-b]pyridine Kinase Inhibitors via 2-Amino-4-benzyloxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 2-Amino-4-benzyloxy-3-nitropyridine as a pivotal intermediate for synthesizing Imidazo[4,5-b]pyridine -based kinase inhibitors—a "privileged scaffold" in oncology (e.g., targeting Aurora, FLT3, c-Met).

Executive Summary

The 2-Amino-4-benzyloxy-3-nitropyridine scaffold represents a highly versatile "linchpin" intermediate in the synthesis of type I and type II kinase inhibitors. Its structural geometry allows for the rapid construction of the Imidazo[4,5-b]pyridine core—a motif that mimics the purine ring of ATP, enabling potent interactions with the kinase hinge region.

This guide details the chemical transformation of this scaffold into bioactive inhibitors.[1][2] It specifically addresses the orthogonal functionalization enabled by the 4-benzyloxy group, which serves as a masked handle for introducing solubilizing moieties (solvent-exposed regions) or hydrophobic groups (gatekeeper residues).

Strategic Rationale & Retrosynthesis

In rational drug design, the Imidazo[4,5-b]pyridine core is valued for its ability to form bidentate hydrogen bonds with the kinase hinge region (typically via N1 and N3/C2-H).

The 2-Amino-4-benzyloxy-3-nitropyridine precursor offers a specific advantage:

  • C2-Amino & C3-Nitro: Pre-positioned for reduction-cyclization to form the imidazole ring.

  • C4-Benzyloxy: Acts as a robust protecting group that survives nitro reduction but can be selectively removed later to access the C7-position of the final heterocycle (equivalent to the C6-position of purine) for Late-Stage Functionalization (LSF).

Pathway Visualization

The following diagram outlines the logical flow from scaffold to active inhibitor.

KinaseInhibitorWorkflow cluster_SAR SAR Diversification Points Scaffold 2-Amino-4-benzyloxy- 3-nitropyridine Reduction Step 1: Nitro Reduction (Formation of Diamine) Scaffold->Reduction Fe/AcOH or Na2S2O4 Cyclization Step 2: Imidazole Ring Closure (Aldehyde/Orthoformate) Reduction->Cyclization R-CHO / Oxidant Core Imidazo[4,5-b]pyridine Core (7-Benzyloxy substituted) Cyclization->Core Deprotection Step 3: Benzyl Deprotection (Unmasking C7-OH) Core->Deprotection H2, Pd/C Activation Step 4: Chlorination (POCl3 Activation) Deprotection->Activation Coupling Step 5: SNAr with Amine Tail (Solubility/Selectivity) Activation->Coupling FinalDrug Final Kinase Inhibitor (ATP-Competitive) Coupling->FinalDrug

Caption: Synthetic workflow transforming the nitro-pyridine scaffold into a functionalized kinase inhibitor. Blue: Starting Material; Yellow: Key Intermediate; Green/Red: Final Product Stages.

Detailed Experimental Protocols

Protocol A: Reduction and Cyclization (The "Hinge Binder" Synthesis)

This step constructs the kinase-binding core. We recommend a dithionite reduction followed by a one-pot cyclization for mildness and scalability, avoiding the heavy metal waste of Fe/Sn reductions.

Reagents:

  • Substrate: 2-Amino-4-benzyloxy-3-nitropyridine (1.0 eq)

  • Reductant: Sodium Dithionite (Na₂S₂O₄) (3.0 - 5.0 eq)

  • Cyclization Agent: 4-Methoxybenzaldehyde (or variable aldehyde for SAR) (1.1 eq)

  • Solvent: Ethanol/Water (3:1 v/v) or DMSO (for Na₂S₂O₄ method)

Step-by-Step Methodology:

  • Reduction: Dissolve the nitro-pyridine in Ethanol/Water. Add Sodium Dithionite portion-wise at 60°C. Monitor the disappearance of the yellow nitro compound and the appearance of the fluorescent diamine intermediate by TLC (or LC-MS).

    • Expert Note: The diamine is oxidation-sensitive. Do not isolate; proceed immediately to cyclization.

  • Cyclization: Add the aldehyde (e.g., benzaldehyde derivative) and a catalytic amount of NaHSO₃ (oxidant/catalyst) to the crude diamine solution. Heat to reflux (80°C) for 4–6 hours.

  • Work-up: Cool to room temperature. The product, 7-(benzyloxy)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine , often precipitates. Filter and wash with cold ethanol.

    • Validation: 1H NMR should show the disappearance of the broad NH₂ singlets and the appearance of the imidazole C-H or substituent peaks.

Protocol B: The "Tail" Introduction (Late-Stage Functionalization)

The benzyloxy group at C7 is a "dummy" group. To create a potent drug, we often need to replace it with a solubilizing group (e.g., N-methylpiperazine) that extends into the solvent front.

Step-by-Step Methodology:

  • Deprotection: Dissolve the cyclized intermediate in MeOH/THF. Add 10% Pd/C catalyst and stir under H₂ atmosphere (balloon) for 2–4 hours.

    • Result: Formation of the 7-hydroxy-imidazo[4,5-b]pyridine (tautomerizes to the pyridone form).

  • Activation (Chlorination): Suspend the dried 7-hydroxy intermediate in POCl₃ (Phosphorus Oxychloride). Heat to 90°C for 2 hours.

    • Safety: Quench carefully on ice. This yields the 7-chloro-imidazo[4,5-b]pyridine .

  • SNAr Displacement: Dissolve the 7-chloro intermediate in DMF or NMP. Add the desired amine (e.g., Morpholine, Piperazine) (2.0 eq) and DIPEA (3.0 eq). Heat to 80–100°C.[3]

    • Why: The electron-deficient nature of the imidazopyridine ring facilitates this nucleophilic aromatic substitution, allowing the introduction of diverse "tails" for SAR optimization.

Data Presentation & SAR Logic

When optimizing these inhibitors, the substituents derived from the scaffold play distinct biological roles.

Position on ScaffoldChemical TransformationBiological Role in Kinase Pocket
N1 / N3 (Imidazole) None (Core feature)Hinge Binder: Forms H-bonds with backbone residues (e.g., Glu/Leu).
C2 (from Aldehyde) Cyclization (R-CHO)Selectivity Filter: Occupies the hydrophobic pocket; determines isoform selectivity (e.g., Aurora A vs B).
C7 (from Benzyloxy) Deprotection

SNAr
Solvent Channel: Point for solubilizing groups (tails) to improve PK/PD properties.

Biological Evaluation: In Vitro Kinase Assay

Once the library is synthesized, validate potency using a standard ADP-Glo™ or Z'-LYTE™ assay.

Assay Protocol (Brief):

  • Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO.

  • Incubation: Mix Inhibitor + Kinase (e.g., Aurora A, 5 nM) + Substrate (e.g., Myelin Basic Protein). Incubate for 15 min at RT.

  • Initiation: Add ATP (at

    
     concentration, typically 10–50 µM). Incubate for 60 min.
    
  • Detection: Add detection reagent (luciferase/ADP-binder). Read Luminescence.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Troubleshooting & Expert Tips

  • Problem: Low yield during cyclization.

    • Cause: Incomplete reduction of the nitro group or oxidation of the diamine before ring closure.

    • Solution: Perform the reduction and cyclization in a "one-pot" manner under an inert atmosphere (Argon). Use Na₂S₂O₄ freshly opened.

  • Problem: 7-Chloro intermediate is unstable.

    • Cause: Hydrolysis back to the pyridone.

    • Solution: Store the chloro-intermediate under Nitrogen in the freezer, or proceed immediately to the SNAr step.

  • Problem: Poor solubility of the final compound.

    • Solution: Ensure the "Tail" added at C7 (Protocol B, Step 3) contains a basic nitrogen (e.g., N-methyl piperazine) to allow salt formation (Mesylate/HCl).

References

  • Bavetsias, V., et al. (2010). "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." Journal of Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2008). "Imidazopyridines as Kinase Inhibitors." World Intellectual Property Organization (WO/2008/057469).[4]

  • BenchChem Application Note. (2025). "Synthesis of 2-Amino-4-bromo-3-nitropyridine and its Isomers." BenchChem Technical Library.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. (Reference for general SNAr tactics on pyrimidines/pyridines).

Sources

Application Note: Cyclization Reactions Involving 2-Amino-4-benzyloxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Synthetic Pathways to Functionalized Imidazo[4,5-c]pyridines and 3-Deazapurines Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

2-Amino-4-benzyloxy-3-nitropyridine is a highly versatile ortho-aminonitro heteroaromatic scaffold utilized extensively in preclinical drug discovery. Its primary application lies in the construction of imidazo[4,5-c]pyridines , which serve as bioisosteres of purines (specifically 3-deazapurines). These structural motifs are critical in the development of DNA polymerase inhibitors, antiviral agents, and targeted oncology therapeutics[1].

The strategic placement of the benzyloxy group at the C4 position serves a dual purpose:

  • Protection: It acts as a stable, lipophilic protecting group for the tautomeric 4-pyridone/4-hydroxypyridine moiety, preventing unwanted side reactions during harsh dehydrative cyclization conditions.

  • Functionalization: It provides a synthetic handle for late-stage global deprotection or cross-coupling modifications[2].

Mechanistic Causality & Synthetic Strategy

The transformation of 2-amino-4-benzyloxy-3-nitropyridine into a functionalized imidazo[4,5-c]pyridine requires a precise, two-stage sequence: chemoselective reduction followed by dehydrative cyclization[3].

Step 1: Chemoselective Reduction

The synthesis of the fused imidazole ring necessitates a 1,2-diamine precursor. However, standard catalytic hydrogenation (e.g.,


 with Pd/C) is contraindicated at this stage because it will prematurely cleave the benzyl ether via hydrogenolysis. Therefore, a mild electron-transfer reduction using Iron (Fe) and Ammonium Chloride (

) is employed. This selectively reduces the nitro group to an amine, yielding 2,3-diamino-4-benzyloxypyridine while strictly preserving the O-benzyl protection.
Step 2: Dehydrative Cyclization

The resulting ortho-diamine is reacted with a one-carbon electrophile. For an unsubstituted C2 position on the imidazole ring, triethyl orthoformate (TEOF) is the reagent of choice. The mechanism proceeds via the nucleophilic attack of the more nucleophilic 3-amino group (which is less sterically hindered and more electron-rich than the 2-amino group adjacent to the pyridine nitrogen) onto the orthoester, forming an imidate intermediate. Subsequent intramolecular attack by the 2-amino group and the elimination of ethanol yields the aromatized imidazo[4,5-c]pyridine core[3].

Workflow A 2-Amino-4-benzyloxy- 3-nitropyridine B Chemoselective Reduction (Fe/NH4Cl) A->B C 2,3-Diamino-4- benzyloxypyridine B->C D Cyclization (Orthoester / Acid) C->D E 4-Benzyloxy-1H- imidazo[4,5-c]pyridine D->E F Deprotection (H2, Pd/C) E->F G 3-Deazapurine Core (Imidazo[4,5-c]pyridin-4-one) F->G

Synthetic workflow from 2-Amino-4-benzyloxy-3-nitropyridine to 3-deazapurine derivatives.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls to ensure mechanistic fidelity and high product yield.

Protocol A: Chemoselective Reduction to 2,3-Diamino-4-benzyloxypyridine
  • Objective: Reduce the 3-nitro group without inducing O-benzyl hydrogenolysis.

  • Procedure:

    • Suspend 2-amino-4-benzyloxy-3-nitropyridine (1.0 eq) in a solvent mixture of Ethanol/Water (4:1 v/v, 0.2 M).

    • Add

      
       (3.0 eq) and fine Iron (Fe) powder (5.0 eq) to the suspension.
      
    • Heat the mixture to reflux (80°C) under vigorous stirring for 2–3 hours.

    • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove iron salts. Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Causality: The Fe/

    
     system provides a controlled, single-electron transfer reduction pathway. The slightly acidic aqueous environment facilitates protonation without the risk of ether cleavage associated with strong Lewis acids or transition metal-catalyzed hydrogenation.
    
  • Validation Checkpoint: Monitor reaction progress via LC-MS. The starting material mass (

    
    ) will shift down by exactly 30 Da (loss of two oxygen atoms, addition of two protons). TLC (EtOAc/Hexane) should show a highly polar, ninhydrin-positive spot.
    
Protocol B: Dehydrative Cyclization to 4-Benzyloxy-1H-imidazo[4,5-c]pyridine
  • Objective: Construct the fused imidazole ring via orthoester condensation.

  • Procedure:

    • Dissolve the crude 2,3-diamino-4-benzyloxypyridine (1.0 eq) in neat triethyl orthoformate (TEOF, 10.0 eq).

    • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

    • Heat the reaction mixture to 120°C for 4 hours. Equip the flask with a short-path distillation head to remove ethanol as it forms.

    • Cool the mixture, concentrate under reduced pressure to remove excess TEOF, and purify via flash chromatography (DCM/MeOH).

  • Causality: TEOF acts simultaneously as the solvent and the electrophilic carbon source. The continuous removal of ethanol drives the equilibrium toward the thermodynamically stable aromatized product. p-TsOH lowers the activation energy for the initial imidate formation.

  • Validation Checkpoint:

    
     NMR (
    
    
    
    ) validation is critical here. The successful formation of the imidazole ring is confirmed by the appearance of a sharp, downfield singlet at ~8.20–8.35 ppm , corresponding to the new C2-H proton of the imidazo[4,5-c]pyridine core.

Mechanism N1 2,3-Diamine Intermediate N2 Electrophilic Attack on Orthoester N1->N2 N3 Imidate Formation (Loss of EtOH) N2->N3 N4 Intramolecular Ring Closure N3->N4 N5 Aromatization (Loss of EtOH) N4->N5 N6 Imidazo[4,5-c]pyridine Scaffold N5->N6

Mechanistic steps of orthoester-mediated cyclization to form the imidazopyridine core.

Data Presentation: Cyclization Reagent Comparison

The choice of cyclizing agent dictates the substituent at the C2 position of the resulting imidazo[4,5-c]pyridine. Table 1 summarizes validated conditions for derivatizing the 2,3-diamino-4-benzyloxypyridine intermediate[3].

Table 1: Comparison of Cyclization Reagents and Conditions

Cyclizing AgentTarget C2-SubstituentReaction ConditionsTypical Yield (%)Mechanistic Advantages / Limitations
Triethyl orthoformate -HNeat, p-TsOH (cat.), 120°C, 4h85–90%Highly efficient, clean reaction profile. Acts as both solvent and reagent.
Acetic acid / PPA

Polyphosphoric acid, 100°C, 6h70–75%Excellent for alkyl substitution, but requires harsh, viscous acidic workup.
Benzaldehyde /

-PhenylNitrobenzene, 150°C, 12h60–65%Requires oxidative conditions to aromatize the intermediate imidazolidine.
Cyanogen bromide

MeOH, RT, 12h75–80%Mild conditions; yields 2-aminoimidazopyridines directly for kinase targeting.

References

  • Source: ResearchGate / Molecules (MDPI)
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives (Full Text)
  • Synthesis, DNA polymerase III inhibition and antibacterial activity of 3-deazaguanines (Imidazo[4,5-c]pyridines)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-benzyloxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-benzyloxy-3-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your yields.

Our approach is grounded in established chemical principles and field-proven insights, focusing on a common and effective two-step synthetic route:

  • Regioselective Nitration: The nitration of 2-Amino-4-chloropyridine to form the key intermediate, 2-Amino-4-chloro-3-nitropyridine.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of the 4-chloro group with benzyl alcohol to yield the final product.

This document will address critical aspects of both stages, from controlling isomer formation to driving the final substitution to completion.

Overall Synthetic Workflow

The pathway involves two distinct transformations, each with its own set of challenges and optimization parameters.

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A 2-Amino-4-chloropyridine B 2-Amino-4-chloro-3-nitropyridine (Desired Product) A->B H₂SO₄ / HNO₃ Low Temperature (<0°C) C 2-Amino-4-chloro-5-nitropyridine (Major Isomeric Impurity) A->C Higher Temp. D 2-Amino-4-chloro-3-nitropyridine B->D Purification F 2-Amino-4-benzyloxy-3-nitropyridine (Final Product) D->F E Benzyl Alcohol + Base (e.g., NaH, K₂CO₃) E->F G Start Analyze Crude Nitration Product by ¹H NMR Ratio Determine 3-nitro : 5-nitro Isomer Ratio Start->Ratio High5Nitro Ratio is Unfavorable (High % of 5-Nitro) Ratio->High5Nitro < 5:1 GoodRatio Ratio is Favorable (High % of 3-Nitro) Ratio->GoodRatio > 5:1 Troubleshoot Troubleshoot Nitration Reaction High5Nitro->Troubleshoot Purify Proceed to Purification GoodRatio->Purify Temp Check Temperature Logs. Was T > 0°C? Troubleshoot->Temp Recrystallize Perform Recrystallization (e.g., EtOAc/Hexane) Purify->Recrystallize FixTemp Re-run reaction with strict T-control (<-5°C) Temp->FixTemp Yes CheckAcids Review Acid Stoichiometry Temp->CheckAcids No YesTemp Yes NoTemp No NextStep Use Purified 3-Nitro Isomer in Next Step Recrystallize->NextStep

Minimizing side reactions in nitropyridine nucleophilic substitution

[1]

Status: Operational Ticket Focus: Minimizing Side Reactions & Optimizing Selectivity Operator: Senior Application Scientist

Core Mechanistic Pathways & Failure Modes

Before troubleshooting, it is critical to identify which mechanism is operative. Nitropyridines are electron-deficient heterocycles that typically undergo

ANRORC
Pathway Visualization: vs. ANRORC

Nitropyridine_PathwaysSubstrate2-Halo-3-NitropyridineMeisenheimerMeisenheimer Complex(σ-adduct)Substrate->Meisenheimer+ Nu⁻ (Standard)RingOpenAcyclic Intermediate(Ring Opening)Substrate->RingOpen+ Strong Base (NaNH2)High TempHydrolysisPyridone Byproduct(Hydrolysis)Substrate->Hydrolysis+ H2O / OH⁻(Wet Solvents)Product_SNArTarget Product(Ipso-Substitution)Meisenheimer->Product_SNAr- LG⁻ (Aromatization)Product_ANRORCIsomeric Product(Cine-Substitution)RingOpen->Product_ANRORCRecyclization

Figure 1: Mechanistic divergence in nitropyridine substitution.[1] Standard

Troubleshooting Guide (Q&A)

Issue 1: "I am observing significant amounts of 'pyridone' (hydroxypyridine) impurities."

Diagnosis: Hydrolysis of the leaving group.[2] Nitropyridines are highly activated. Trace water in your solvent (DMSO, DMF, NMP) acts as a competitive nucleophile, displacing the halide to form a pyridone. This is irreversible as the pyridone tautomerizes to a stable amide-like structure.

Corrective Actions:

  • Solvent Drying: Do not rely on "anhydrous" bottles opened >1 week ago. Store solvents over activated 3Å or 4Å molecular sieves for 24 hours prior to use.

  • Base Selection: Switch from hygroscopic bases (e.g., KOH, NaOH, CsOH) to non-nucleophilic organic bases (e.g., DIPEA, DBU) or anhydrous inorganic bases (e.g.,

    
     dried at 120°C).
    
  • Leaving Group Swap: If hydrolysis persists, switch the leaving group from Cl/Br to F . Fluoride is more labile in

    
     (Element Effect) due to higher electronegativity stabilizing the transition state, allowing for milder conditions (lower temp), which kinetically disfavors hydrolysis.
    
Issue 2: "The reaction yields a product with the wrong substitution pattern (Regioisomerism)."

Diagnosis: ANRORC Mechanism or "Halogen Dance". If you are using strong amide bases (e.g.,


Corrective Actions:

  • Lower Temperature: ANRORC pathways typically have higher activation energies. Conduct the reaction at 0°C to RT.

  • Change Base: Avoid metal amides. Use mild bases like

    
     or 
    
    
    in DMSO.
  • Check C2 vs. C4 Selectivity: In 2,4-dihalopyridines, substitution occurs preferentially at C4 (para) over C2 (ortho) due to steric hindrance at C2 (lone pair repulsion), despite both positions being electronically activated.

Issue 3: "My nucleophile is not reacting, even at reflux."

Diagnosis: Insufficient Activation or "Deactivation by Protonation". If using an amine nucleophile, the byproduct acid (HX) can protonate the remaining amine, killing the reaction. Alternatively, the substrate may not be electrophilic enough.

Corrective Actions:

  • N-Oxidation Strategy: Oxidize the pyridine to Pyridine-N-Oxide (using mCPBA). This dramatically increases electrophilicity at C2 and C4. The N-oxide can be reduced back to the pyridine (using

    
     or Zn/AcOH) after the substitution.
    
  • Scavenger Base: Ensure you have >2 equivalents of base to neutralize the generated acid.

  • Leaving Group: Switch to Fluorine . In

    
     on pyridines, the rate order is 
    
    
    .[3][4][5] The high electronegativity of F stabilizes the anionic Meisenheimer intermediate.
Issue 4: "The nitro group itself is being displaced (Denitration)."

Diagnosis: Nitro group acting as a leaving group. In highly electron-deficient systems, the nitro group (

Corrective Actions:

  • Soft Nucleophiles: Use softer nucleophiles (amines, carbon nucleophiles) which prefer displacing halides over nitro groups.

  • Temperature Control: Denitration typically requires higher activation energy than halide displacement. Lower the temperature.

Optimized Experimental Protocols

Protocol A: Standard for Halonitropyridines (Amine Nucleophiles)

Best for: 2-chloro-3-nitropyridine, 2-fluoro-5-nitropyridine, etc.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (Amine): 1.1 - 1.2 equiv

  • Base: DIPEA (2.5 equiv) or

    
     (2.0 equiv, anhydrous)
    
  • Solvent: DMSO or NMP (0.2 M concentration)

Procedure:

  • Preparation: Flame-dry the reaction vessel and cool under Argon/Nitrogen.

  • Dissolution: Dissolve the halonitropyridine in anhydrous DMSO.

  • Addition: Add the base, followed by the dropwise addition of the amine nucleophile at 0°C.

    • Why? Exotherms can trigger side reactions.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

    • Checkpoint: Monitor by LC-MS. If <50% conv. after 4h, heat to 50°C.

  • Workup: Pour into ice-water (10x volume). The product often precipitates. Filter and wash with water to remove DMSO.

Protocol B: High-Selectivity Fluorination-Substitution Sequence

Best for: Difficult substrates where Cl/Br fails.

Reagents:

  • Substrate: Chloronitropyridine

  • Fluorinating Agent: CsF (anhydrous) or KF/18-crown-6

  • Solvent: Sulfolane or DMSO

Procedure:

  • Halex Reaction: Heat the chloronitropyridine with CsF (2.0 equiv) in DMSO at 80–100°C for 2 hours to generate the fluoronitropyridine in situ.

  • Substitution: Cool to RT. Add the nucleophile directly to the pot. The reaction will proceed rapidly (often <30 mins) due to the high reactivity of the C–F bond.

    • Advantage:[6][7] Avoids isolation of the unstable fluoro-intermediate and utilizes the "Element Effect" for cleaner conversion.

Quantitative Data: Leaving Group Mobility

The following table illustrates the relative rates of displacement in nitropyridine systems, highlighting why Fluoride is the superior choice for difficult reactions.

Leaving Group (X)Relative Rate (

)
Mechanism NoteRecommended Use
Fluoride (-F) ~300–500Stabilizes Meisenheimer complex (inductive effect).Sterically hindered nucleophiles; Low temp.
Nitro (-NO2) ~200–400Competes with F; excellent leaving group in highly deficient rings.Can be a side reaction if X=Cl/Br.
Chlorine (-Cl) 1Standard reference.General purpose; cheap starting materials.
Bromine (-Br) ~0.8Similar to Cl.If Cl substrate unavailable.
Iodine (-I) ~0.2Poor inductive stabilization.Avoid for

on pyridines.[1]

References

  • Mechanism of

    
     & Element Effect: 
    
    • Terrier, F. (2013).[4][8] Nucleophilic Aromatic Substitution. Wiley-VCH.

    • Context: Establishes the rate order specific to electron-deficient heterocycles.
  • ANRORC Mechanism

    • Van der Plas, H. C. (1978). "The

      
      (ANRORC) mechanism: a new mechanism for nucleophilic substitution". Accounts of Chemical Research, 11(12), 462–468.[2] Link
      
    • Context: Definitive source on ring-opening mechanisms in nitropyridines.
  • Regioselectivity in Pyridines

    • Schlosser, M., & Ruzziconi, R. (2010). "Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications". Synthesis, 2010(13), 2111–2123. Link

    • Context: Detailed analysis of C2 vs C4 selectivity and the role of bases.
  • Fluoride Activation Strategies

    • Fier, P. S., & Hartwig, J. F. (2013). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution". Journal of the American Chemical Society, 136(2), 637–640. Link

    • Context: Protocols for converting pyridines to fluoropyridines to enable mild .

Optimal base selection for benzyl alcohol reaction with chloronitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzyl Alcohol Reaction with Chloronitropyridine

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User is experiencing yield variability or impurity formation during the etherification of chloronitropyridines with benzyl alcohol.

Executive Summary: The Reaction Landscape

The coupling of benzyl alcohol with chloronitropyridine is a classic Nucleophilic Aromatic Substitution (SNAr). While theoretically straightforward, this reaction often fails in process chemistry due to a misunderstanding of basicity vs. nucleophilicity and the impact of cation effects on the transition state.

The Core Challenge: You are balancing the deprotonation of benzyl alcohol (


) against the hydrolytic instability of the chloronitropyridine C-Cl bond. If your base is too weak or insoluble, the reaction stalls. If your system is wet, hydroxide ions (

) outcompete the benzyloxide (

), destroying your starting material.
Base Selection Matrix

Do not choose a base arbitrarily. Use this matrix to select the reagent that matches your specific substrate constraints.

Base CandidateType

(Conj. Acid)
Solubility (Organic)Risk ProfileRecommendation
Sodium Hydride (

)
Inorganic (Strong)~35Insoluble (Suspension)High. Generates

. Irreversible deprotonation.
Best for Kinetics. Use for small-scale, rapid synthesis in dry THF/DMF.
Cesium Carbonate (

)
Inorganic (Weak)~10.3Moderate (The "Cesium Effect")Low. Mild, chemoselective.Best for Robustness. The Gold Standard for complex substrates or scale-up.
Potassium Carbonate (

)
Inorganic (Weak)~10.3LowMedium. Requires high heat/long times.Cost-Effective. Use only for simple, unhindered substrates.
DBU / DIPEA Organic~12 / 10HighMedium. Hard to remove; can act as nucleophiles.Specialized. Use only if inorganic bases degrade the substrate.
Critical Troubleshooting: Why Your Reaction Failed
Issue A: "I see the starting material disappearing, but product yield is low."
  • Diagnosis: Hydrolysis (The "Water Problem").

  • Root Cause: Chloronitropyridines are electron-deficient. In the presence of trace water, hydroxide ions (

    
    ) are generated. 
    
    
    
    is a smaller, harder nucleophile than benzyl alcohol and attacks the C-Cl bond faster, forming hydroxynitropyridine (often visible as a baseline spot on TLC).
  • Fix:

    • Switch to anhydrous solvents (DMF or ACN).

    • Add 3Å Molecular Sieves to the reaction vessel.

    • If using

      
       or 
      
      
      
      , dry the base in an oven (
      
      
      ) overnight before use.
Issue B: "The reaction is stuck at 50% conversion after 24 hours."
  • Diagnosis: Poor Solubility / Ion Pairing.

  • Root Cause: If using

    
     in THF or Toluene, the carbonate is insoluble. The active alkoxide species is "locked" in the solid phase or tight ion pairs.
    
  • Fix (The Cesium Effect): Switch to

    
    . The large ionic radius of Cesium (
    
    
    
    ) creates a "naked" benzyloxide anion that is more soluble in organic solvents and more nucleophilic than the potassium equivalent.
Issue C: "I see multiple spots/impurities."
  • Diagnosis: Regioselectivity or N-Alkylation.

  • Root Cause: If your pyridine has other leaving groups (e.g., a nitro group at the 2- or 4-position), the alkoxide may displace the nitro group instead of the chlorine.

  • Fix: Lower the temperature. SNAr is temperature-dependent. Run the reaction at

    
     using 
    
    
    
    to favor the kinetic product (displacement of the best leaving group, usually Cl) over the thermodynamic product.
Visualizing the Pathway

The following diagram illustrates the competition between the desired SNAr etherification and the parasitic hydrolysis pathway.

SNAr_Pathway Start Chloronitropyridine + Benzyl Alcohol Base Base Selection Start->Base Alkoxide Benzyloxide Anion (BnO-) Base->Alkoxide Deprotonation (Fast) Water Trace Water (Impurity) Base->Water Hygroscopic Absorption Meisenheimer Meisenheimer Complex Alkoxide->Meisenheimer Attack C-Cl Product Target Ether (Benzyloxynitropyridine) Meisenheimer->Product -Cl (Leaving Group) Hydroxide Hydroxide (OH-) Water->Hydroxide Base Hydrolysis Byproduct Pyridone/Hydroxypyridine (Dead End) Hydroxide->Byproduct Fast Attack on C-Cl

Figure 1: Mechanistic pathway showing the critical competition between productive ether formation (green) and destructive hydrolysis (red).

Standard Operating Protocols (SOPs)
Protocol A: The "Robust" Method (Recommended for Scale-up)

Best for: Reactions sensitive to moisture, or when


 is too hazardous.
  • Setup: Charge a dry flask with Chloronitropyridine (1.0 eq) and Benzyl Alcohol (1.1 eq).

  • Solvent: Add anhydrous Acetonitrile (ACN) or DMF (0.2 M concentration).

  • Base: Add Cesium Carbonate (

    
    )  (1.5 eq).[1][2]
    
    • Note: If cost is an issue, use 0.1 eq

      
       + 1.4 eq 
      
      
      
      .
  • Reaction: Heat to 60-80°C . Monitor by HPLC/TLC.[3]

  • Workup: Filter off inorganic salts before adding water. This prevents the formation of basic aqueous emulsions.

Protocol B: The "Kinetic" Method (High Speed)

Best for: Small scale, unreactive substrates, or when heating is impossible.

  • Setup: Charge a flame-dried flask with Benzyl Alcohol (1.1 eq) in anhydrous THF .

  • Activation: Cool to 0°C . Add Sodium Hydride (

    
    , 60% dispersion)  (1.2 eq) portion-wise.
    
    • Observation: Wait for

      
       evolution to cease (approx. 15-30 mins). You now have a solution of Sodium Benzyloxide.
      
  • Addition: Add Chloronitropyridine (1.0 eq) dissolved in minimal THF dropwise.

  • Reaction: Warm to Room Temperature. Reaction is usually complete in <2 hours.

  • Quench: Carefully add saturated

    
     solution.
    
Decision Logic: Which Base?

Use this logic flow to determine the optimal conditions for your specific molecule.[3]

Base_Selection_Tree Start Start: Select Base Sensitive Is substrate base-sensitive? (e.g., esters, labile groups) Start->Sensitive Mild Use Mild Base Sensitive->Mild Yes Fast Is speed/low temp required? Sensitive->Fast No Cesium Cesium Carbonate (Cs2CO3) in DMF/ACN Mild->Cesium NaH Sodium Hydride (NaH) in THF (0°C) Fast->NaH Yes Cost Is cost a major constraint? Fast->Cost No K2CO3 Potassium Carbonate (K2CO3) with Heat Cost->K2CO3 Yes (Low Budget) Mix Mixed Carbonate System (10% Cs2CO3 / 90% K2CO3) Cost->Mix No (Optimization)

Figure 2: Decision tree for selecting the optimal base based on substrate sensitivity and process constraints.

References
  • The Cesium Effect in Organic Synthesis

    • Source: Flessner, T. & Doye, S. (1999). "Cesium carbonate: A powerful base for nucleophilic substitution." Journal of Practical Chemistry.
    • Context: Explains the solubility and coordin
  • SNAr Mechanism and Hydrolysis Competition

    • Source:March’s Advanced Organic Chemistry, 8th Edition.
    • Context: Foundational text on the addition-elimination mechanism and the role of electron-withdrawing groups (Nitro)
  • Comparison of Bases (NaH vs Carbon

    • Source: Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry.
    • Context: Details the specific protocols for Williamson ether synthesis on heteroaryl halides.
  • Process Safety: Sodium Hydride

    • Source: Org.[4][5] Process Res. Dev. (2011). "Safety evaluation of Sodium Hydride in scale-up."

    • Context: Highlights the risks of hydrogen evolution and thermal runaway when using NaH on large scales.

Sources

Controlling regioselectivity in 4-benzyloxy-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Benzyloxy-3-Nitropyridine Synthesis

Topic: Controlling Regioselectivity in 4-Benzyloxy-3-Nitropyridine Synthesis Document ID: TSC-PYR-043 Audience: Medicinal Chemists, Process Chemists Status: Active Guide[1][2]

Executive Summary & Decision Matrix

The Core Challenge: Synthesizing 4-benzyloxy-3-nitropyridine presents a classic "ambident nucleophile" problem.[1][2] The starting material, 4-hydroxy-3-nitropyridine (or its tautomer 3-nitro-4-pyridone), possesses two nucleophilic sites: the pyridone nitrogen (N1) and the oxygen at C4.[1][2]

  • Direct Alkylation Route: Often yields a mixture of O-alkylated (desired pyridine) and N-alkylated (undesired pyridone) products.[1][2] Regiocontrol is dictated by solvent polarity, counter-ion hardness, and electrophile nature.

  • SNAr Route: Circumvents ambident nucleophilicity by using 4-chloro-3-nitropyridine.[1][2] This route is regioselective for the 4-position but introduces an extra chlorination step.[1][2]

Route Selection Workflow:

RouteSelection Start Starting Material: 4-Hydroxy-3-nitropyridine Decision Is strict regiocontrol required immediately? Start->Decision DirectAlk Route A: Direct Alkylation (Shorter, Risk of N-isomer) Decision->DirectAlk No, can separate isomers SnArRoute Route B: S_NAr Displacement (Longer, High Regio-fidelity) Decision->SnArRoute Yes, need clean product SilverCond Conditions A1 (O-Selective): Ag2CO3, Toluene, BnBr DirectAlk->SilverCond Hard Acid/Soft Base BaseCond Conditions A2 (Mixed/N-Selective): K2CO3, DMF, BnCl DirectAlk->BaseCond Charge Control Chlorination Step 1: Chlorination (POCl3, reflux) SnArRoute->Chlorination Intermediate Intermediate: 4-Chloro-3-nitropyridine Chlorination->Intermediate Displacement Step 2: S_NAr (BnOH, NaH/THF) Intermediate->Displacement Product Target: 4-Benzyloxy-3-nitropyridine Displacement->Product SilverCond->Product Major BaseCond->Product Minor Byproduct Impurity: N-Benzyl-3-nitro-4-pyridone BaseCond->Byproduct Major

Figure 1: Decision tree for selecting the optimal synthetic pathway based on available reagents and purity requirements.

Technical Modules & Troubleshooting

Module 1: The Direct Alkylation Route (Ambident Nucleophile Control)

Context: You are alkylating 4-hydroxy-3-nitropyridine with benzyl bromide/chloride. Goal: Maximize O-alkylation (pyridine formation).

Q1: Why is my reaction yielding primarily the N-benzyl isomer? Diagnostic: You are likely using a "loose" ion-pair base (like K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO).[1][2] Mechanism: The 3-nitro group enhances the acidity of the NH proton. In polar aprotic solvents, the anion is "naked." The nitrogen atom, being the softer nucleophile, attacks the soft electrophile (benzyl halide) preferentially under orbital control. Solution:

  • Switch Solvent: Change from DMF to Toluene or Benzene .[1][2] Non-polar solvents promote tight ion pairing, favoring reaction at the atom with the highest charge density (Oxygen) or via coordination mechanisms.

  • Change the Base (The Silver Effect): Use Silver Carbonate (Ag₂CO₃) .[2]

    • Why? Silver ions (Ag⁺) coordinate strongly to the nitrogen lone pair or the leaving group halide, blocking the N-site and forcing the electrophile to attack the oxygen. This is the "Hard-Soft Acid-Base" (HSAB) principle in action.[1][2]

Q2: Can I use NaH for this reaction? Analysis: Sodium Hydride (NaH) in THF or DMF typically generates the naked anion.[1][2] While it is a strong base, it does not inherently direct regioselectivity toward Oxygen in this system.[2] It often leads to mixtures favoring N-alkylation unless a hard leaving group (like a tosylate) is used.[1][2] Recommendation: Avoid NaH if O-selectivity is the priority. Stick to Ag₂CO₃ in non-polar solvents for the highest O:N ratio [1].

Protocol 1: High O-Selectivity Alkylation

  • Reagents: 4-Hydroxy-3-nitropyridine (1.0 eq), Ag₂CO₃ (0.6 eq), Benzyl Bromide (1.1 eq).

  • Solvent: Toluene (0.1 M concentration).

  • Procedure:

    • Suspend substrate and Ag₂CO₃ in Toluene.[1]

    • Add Benzyl Bromide dropwise.[1]

    • Reflux for 12–16 hours (shield from light due to silver salts).[1]

    • Filter through Celite to remove silver salts.[1]

    • Concentrate and purify via column chromatography.[1][2][3]

Module 2: The SNAr Route (Displacement Strategy)

Context: You are reacting 4-chloro-3-nitropyridine with Benzyl Alcohol. Goal: Clean displacement without hydrolysis.

Q3: My LCMS shows a mass corresponding to the starting material (OH form) instead of the product. What happened? Diagnostic: You likely have water in your reaction mixture.[1][2] Mechanism: 4-Chloro-3-nitropyridine is highly activated.[1][2] Hydroxide ions (from wet solvent or wet base) are smaller and harder nucleophiles than benzyl alkoxide, leading to rapid hydrolysis back to 4-hydroxy-3-nitropyridine.[1][2] Solution:

  • Dry Conditions: Use anhydrous THF or DMF.[1] Dry your Benzyl Alcohol over molecular sieves if necessary.[1]

  • Order of Addition: Pre-form the sodium benzyloxide.

    • Suspend NaH (1.1 eq) in dry THF at 0°C.

    • Add Benzyl Alcohol (1.05 eq) and stir for 30 min to evolve H₂.

    • Add the 4-chloro-3-nitropyridine solution to the alkoxide solution.[1][2]

Q4: Is the chlorination step difficult? Insight: Converting 4-hydroxy-3-nitropyridine to the chloride is robust but requires care. Protocol: Use POCl₃ (neat or in toluene) with a catalytic amount of DMF (Vilsmeier-Haack conditions).[1][2]

  • Warning: The product, 4-chloro-3-nitropyridine, is a skin sensitizer and potentially unstable if stored for long periods.[1] Use it immediately in the next step [2].

Diagnostic Toolkit: Confirming Regiochemistry

Distinguishing the O-isomer from the N-isomer is critical. Do not rely solely on LCMS, as they are isomers (Same MW).[2]

Table 1: NMR & IR Differentiation

FeatureO-Alkylated (Target) N-Alkylated (Byproduct) Causality
¹H NMR: Benzylic CH₂ δ 5.50 – 5.70 ppm δ 5.10 – 5.30 ppm Oxygen is more electronegative than Nitrogen, causing a larger downfield shift [3].[1][2]
¹³C NMR: Carbonyl No distinct amide C=Oδ ~160–165 ppm The N-isomer is a pyridone (cyclic amide).[1][2]
¹H NMR: Pyridine C2-H Sharp singlet/doubletOften broaderN-alkylation changes ring current and coupling constants.[1][2]
IR Spectroscopy Aromatic C=C / C-OStrong C=O stretch (~1660 cm⁻¹)Presence of the pyridone carbonyl group.[1][2]

Quick Test: Run a crude ¹H NMR.

  • If you see a singlet at 5.2 ppm , you have the N-isomer .[1][2]

  • If you see a singlet at 5.6 ppm , you have the O-isomer .[1][2]

  • If you see both, integrate them to determine the ratio.

References

  • Albrecht, S., et al. "A direct preparation of O-substituted hydroxylamines from alcohols."[1][2][4] Synthesis, 2006, 1635-1638.[1][4] (Demonstrates general principle of O-alkylation using hard leaving groups/silver salts). Link

  • ChemicalBook. "4-Chloro-3-nitropyridine Synthesis and Properties." (Standard protocols for chlorination of hydroxynitropyridines). Link

  • Gakh, A. A., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations."[1][2] Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4663-4668.[1][5] (Definitive guide on NMR shifts for N- vs O-benzyl groups). Link

  • PubChem. "4-Benzylamino-3-nitropyridine Compound Summary."[1][2][6] (Data on N-alkylated analogs for comparison). Link[2]

Sources

Purification methods for 2-Amino-4-benzyloxy-3-nitropyridine (recrystallization vs column)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2-Amino-4-benzyloxy-3-nitropyridine. We will explore the two primary methods—recrystallization and column chromatography—offering in-depth protocols, troubleshooting guides, and expert insights to help you select the optimal strategy and overcome common experimental hurdles.

Method Selection: Recrystallization vs. Column Chromatography

The choice between recrystallization and column chromatography is a critical decision point in the purification workflow. It hinges on the scale of your synthesis, the nature of the impurities, the desired final purity, and available resources. 2-Amino-4-benzyloxy-3-nitropyridine is a polar, crystalline solid, making it a candidate for both techniques.

The fundamental principle of recrystallization is the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[1] In an ideal scenario, the compound is highly soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities are either insoluble in the hot solvent or remain soluble at cold temperatures.[2] Column chromatography, on the other hand, separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluting solvent).[3] Polar compounds, like our target molecule, will interact more strongly with a polar stationary phase like silica gel.[4]

Table 1: Comparative Analysis of Purification Methods

FeatureRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption and partitioning
Best For Removing small amounts of impurities from a large amount of solid product.Separating complex mixtures, including isomers and byproducts with similar polarities.[5]
Achievable Purity Good to excellent, but may not remove isomers effectively.Very high, capable of separating closely related compounds.[5]
Yield Can be high, but some product loss in the mother liquor is inevitable.[6]Generally lower than recrystallization due to irreversible adsorption and fraction cutting.
Scalability Excellent; easily scaled from milligrams to kilograms.More challenging and resource-intensive to scale up.
Time & Labor Relatively fast and less labor-intensive for simple cases.Time-consuming and requires continuous monitoring (TLC).
Cost & Resources Lower cost; requires basic glassware and a heating source.Higher cost; requires columns, large volumes of high-purity solvents, and stationary phase.

Decision-Making Workflow

The following diagram illustrates a logical approach to selecting the appropriate purification method for 2-Amino-4-benzyloxy-3-nitropyridine.

Purification_Decision_Tree Fig 1. Purification Method Selection Workflow Start Crude Product (2-Amino-4-benzyloxy-3-nitropyridine) IsSolid Is the crude product a solid? Start->IsSolid CheckPurity Assess Purity by TLC/NMR HighPurity Mostly one spot/peak? CheckPurity->HighPurity IsSolid->CheckPurity Yes Column Perform Column Chromatography IsSolid->Column No (Oily) Recrystallize Attempt Recrystallization HighPurity->Recrystallize Yes ComplexMixture Multiple spots/peaks of similar polarity? HighPurity->ComplexMixture No CheckPurity2 Check Purity Recrystallize->CheckPurity2 FinalProduct Pure Product Column->FinalProduct ComplexMixture->Recrystallize No (impurities have very different polarity) ComplexMixture->Column Yes CheckPurity2->Column Purity Not Acceptable CheckPurity2->FinalProduct Purity Acceptable

Caption: A decision tree for selecting the optimal purification method.

Guide to Recrystallization

Recrystallization is often the first choice for purifying solid compounds due to its efficiency and scalability. The key is finding a solvent that dissolves the target compound well at high temperatures but poorly at low temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for 2-Amino-4-benzyloxy-3-nitropyridine? A1: The principle of "like dissolves like" is a good starting point.[2] Our compound has polar functional groups (amino, nitro) and a large aromatic system. Therefore, polar solvents are good candidates. Start with small-scale solubility tests in solvents like ethanol, methanol, acetone, or ethyl acetate.[2][7] For this specific class of compounds, ethanol or mixtures involving dichloromethane have been reported to be effective.[7][8] An ideal solvent will dissolve the compound completely when boiling but will result in significant crystal formation upon cooling.[6]

Q2: My compound "oils out" instead of forming crystals. What should I do? A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the impurity level is high. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent to reduce the saturation level, and allow it to cool much more slowly.[9] Insulating the flask can promote gradual cooling.[10] If the problem persists, a different solvent system may be necessary.

Q3: No crystals are forming, even after the solution has cooled. What's wrong? A3: This is a common issue that can arise from two main causes: too much solvent was used, or the solution is supersaturated.[9]

  • Too much solvent: If you used an excess of solvent, the solution won't be saturated enough to crystallize upon cooling. The remedy is to boil off some of the solvent to concentrate the solution and try cooling again.[9][10]

  • Supersaturation: The solution may need a nucleation site to initiate crystal growth. Try scratching the inside of the flask with a glass rod just below the solvent surface or adding a tiny "seed" crystal of the pure compound.[9]

Q4: The purified crystals are still colored. How can I fix this? A4: If the color is due to highly conjugated impurities, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields. After adding charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of the crude solid. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot but not cold, you have a good candidate solvent.[6]

  • Dissolution: Place the crude 2-Amino-4-benzyloxy-3-nitropyridine in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in portions, with heating and swirling, until the solid just dissolves.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, large crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to a constant weight.

Recrystallization_Workflow Fig 2. Recrystallization Workflow Start Crude Solid AddSolvent Add Minimum Hot Solvent to Dissolve Start->AddSolvent OptionalDecolorize Decolorize with Charcoal? (If needed) AddSolvent->OptionalDecolorize HotFilter Hot Gravity Filtration OptionalDecolorize->HotFilter Yes Cool Cool Slowly to Room Temp, Then Ice Bath OptionalDecolorize->Cool No HotFilter->Cool Filter Vacuum Filter to Collect Crystals Cool->Filter Wash Wash with Ice-Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step workflow for the recrystallization process.

Guide to Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For 2-Amino-4-benzyloxy-3-nitropyridine, a normal-phase setup with silica gel as the stationary phase is most common.[7]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right mobile phase (eluent)? A1: The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35 on a TLC plate.[3] For polar compounds, a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is standard.[11] Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent until you achieve the desired separation on TLC.

Q2: My compound is streaking or tailing on the TLC plate and column. Why? A2: Tailing is often an issue with basic compounds like amines on acidic silica gel. The amino group can interact strongly with the acidic silanol groups on the silica surface.[12] To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) to your eluent.[12][13] This will neutralize the acidic sites and lead to much sharper peaks.

Q3: How much silica gel should I use? A3: A general rule of thumb is to use a weight of silica gel that is 30 to 100 times the weight of your crude sample.[3] Use a higher ratio for more difficult separations.

Q4: My compounds are not separating well. What can I do? A4: If the Rf values of your compound and impurities are too close, you need to optimize the mobile phase. Try a different solvent system. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/pentane system can alter the selectivity and improve separation.[7][11] If that fails, using a finer mesh silica gel or a longer column can increase resolution.[3]

Experimental Protocol: Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. The ideal eluent should provide good separation between the desired product and impurities, with an Rf of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using either the "dry packing" or "wet packing" method. Wet packing (making a slurry of silica in the nonpolar solvent) is generally preferred as it minimizes air bubbles and channels.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). In a separate flask, adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add this dry, loaded silica to the top of the packed column.[14] This "dry loading" technique typically results in better separation than loading a liquid solution.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of petroleum ether and ethyl acetate).[14] Start with a less polar mixture and collect fractions.

  • Gradient Elution (Optional): If separating compounds with a wide range of polarities, you can gradually increase the polarity of the mobile phase during the elution (e.g., by slowly increasing the percentage of ethyl acetate). This speeds up the elution of more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Amino-4-benzyloxy-3-nitropyridine.

Column_Chromatography_Workflow Fig 3. Column Chromatography Workflow Start Crude Product TLC Develop Eluent System via TLC Start->TLC PackColumn Pack Silica Gel Column TLC->PackColumn LoadSample Dry Load Sample onto Column PackColumn->LoadSample Elute Elute with Mobile Phase LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions by TLC CollectFractions->AnalyzeFractions Combine Combine Pure Fractions AnalyzeFractions->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Step-by-step workflow for purification by column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.
  • Al-Murbatee, M. A., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 2(6).
  • University of Toronto. (n.d.). Experiment 2: Recrystallization.
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine.
  • Google Patents. (n.d.). CN102020606A - Synthesis method for nitropyridine compounds.
  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • University of California, Irvine. (n.d.). Recrystallization1.
  • Michigan State University, Department of Chemistry. (n.d.). Recrystallization.
  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?

Sources

Technical Support Center: Handling & Stability of 2-Amino-4-benzyloxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Triage: Is Your Experiment at Risk?

Before proceeding with detailed protocols, perform this rapid diagnostic check. If you observe any of the following signs during your reaction or workup involving 2-Amino-4-benzyloxy-3-nitropyridine (Compound A) , your basic conditions are likely degrading the substrate.

ObservationDiagnosisChemical Event
Precipitate Formation CriticalHydrolysis of the benzyl ether to 2-amino-3-nitro-4-pyridone .
Color Shift (Yellow

Deep Red/Orange)
WarningFormation of the anionic Meisenheimer complex or deprotonation of the amide tautomer.
Loss of Benzyl Group (NMR/LCMS) CriticalNucleophilic Aromatic Substitution (

) by the solvent or base.
New Peak at [M-91] CriticalCleavage of the benzyl cation (usually acidic, but can occur in harsh basic heating).

Technical Deep Dive: The Stability Paradox

To successfully handle Compound A, you must understand the electronic "tug-of-war" occurring on the pyridine ring.

The Mechanism of Instability

The 3-nitro group is a strong electron-withdrawing group (EWG). While the 2-amino group is electron-donating, it is not sufficient to counteract the activation of the C4 position by the nitro group and the pyridine nitrogen.

Consequently, the 4-benzyloxy group functions as a "pseudo-halogen." In the presence of strong nucleophiles (like hydroxide


 or alkoxides 

), the benzyl ether is susceptible to displacement via Nucleophilic Aromatic Substitution (

)
.
The Degradation Pathway ( vs. Hydrolysis)

Under aqueous basic conditions (e.g., 1M NaOH), the hydroxide ion attacks C4, displacing the benzyloxy group. This yields 2-amino-3-nitro-4-pyridone , which is thermodynamically stable but represents a total loss of your starting material.

StabilityMechanism Start 2-Amino-4-benzyloxy- 3-nitropyridine Complex Meisenheimer Intermediate Start->Complex Nucleophilic Attack at C4 Base Strong Base (OH- or RO-) Base->Complex Product 2-Amino-3-nitro- 4-pyridone Complex->Product Elimination of BnO- Byproduct Benzyl Alcohol (Leaving Group) Complex->Byproduct Product->Product Tautomerizes to stable amide form

Figure 1: Mechanism of base-induced degradation via


. The nitro group activates the 4-position, making the benzyloxy group a leaving group.

Experimental Protocols & Solutions

Protocol A: Safe Workup Conditions (The "Golden Rule")

Objective: Neutralize reactions without hydrolyzing the benzyl ether.

  • Avoid Strong Bases: Never use

    
    , 
    
    
    
    , or
    
    
    for washing or quenching unless the temperature is
    
    
    and exposure is
    
    
    mins.
  • Recommended Buffer: Use saturated Ammonium Chloride (

    
    )  or dilute Sodium Bicarbonate (
    
    
    
    )
    .
  • pH Limit: Maintain aqueous phase pH

    
    .
    
Protocol B: Stability Test for Reaction Optimization

Objective: Determine if your specific basic conditions (e.g., for N-alkylation) will degrade the starting material.

Step-by-Step:

  • Dissolve 10 mg of Compound A in 0.5 mL of your reaction solvent (e.g., DMF, DMSO).

  • Add 1.0 equivalent of your intended base (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Crucial: Do not add the electrophile yet.

  • Stir for 30 minutes at the intended reaction temperature.

  • Analysis: Take a 5

    
     aliquot and dilute into acetonitrile/water (50:50). Inject into LCMS.
    
    • Pass: Single peak at Parent Mass.

    • Fail: Appearance of peak at [M-90] (Pyridone) or [M+14] (Methyl ether exchange if using MeOH).

Protocol C: Troubleshooting "Trans-etherification"

Issue: You used Sodium Methoxide (


) or ran a reaction in Methanol with base, and the product mass shifted.
Cause:  The methoxide anion (

) is a better nucleophile than the benzyloxy group leaving group. You have synthesized 2-amino-4-methoxy-3-nitropyridine . Solution:
  • Switch Solvents: Use bulky alcohols (t-Amyl alcohol) or aprotic solvents (THF, DMF).

  • Switch Bases: Use non-nucleophilic bases like DBU , DIPEA , or Sodium Hydride (in aprotic solvent).

Troubleshooting Decision Tree

Use this flow to resolve stability issues during synthesis.

DecisionTree Problem Stability Issue Detected CheckSolvent Is solvent an Alcohol? Problem->CheckSolvent CheckBase Is Base Strong? (pKa > 14) CheckSolvent->CheckBase No (DMF/THF) TransEther Trans-etherification (BnO replaced by RO) CheckSolvent->TransEther Yes (MeOH/EtOH) Hydrolysis Hydrolysis to Pyridone CheckBase->Hydrolysis Yes (NaOH/NaH + Wet) SafeZone Proceed with Non-Nucleophilic Base CheckBase->SafeZone No (K2CO3/TEA)

Figure 2: Diagnostic flow for identifying the root cause of instability.

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Hydride (NaH) to alkylate the 2-amino group? A: Yes, but with strict controls. The 2-amino proton is acidic, but the 4-benzyloxy group is sensitive.

  • Requirement: Use anhydrous DMF or THF. Ensure the NaH is dry (oil-free) to calculate exact stoichiometry.

  • Risk:[1] If water is present, NaH generates NaOH, which will immediately hydrolyze the C4-ether [1].

Q2: I see a yellow precipitate when I wash with 1M NaOH. What is it? A: This is almost certainly 2-amino-3-nitro-4-pyridone . The 4-benzyloxy group has been displaced by hydroxide. The pyridone is often less soluble in organic solvents and precipitates out or stays in the aqueous layer. Switch to saturated


 for workups. 

Q3: Is the compound stable to Suzuki coupling conditions (Base + Heat)? A: Generally, yes, provided you use mild bases like Potassium Carbonate (


) or Potassium Phosphate (

). Avoid Hydroxide bases (

,

) at high temperatures (

), as the combination of heat and strong nucleophile promotes

displacement [2].

Q4: Why is the 4-position so unstable compared to standard benzyl ethers? A: Standard benzyl ethers are stable to base. However, in 3-nitropyridines , the nitro group (at C3) and the pyridine nitrogen withdraw electron density from C4. This makes C4 highly electrophilic, behaving more like an acid chloride or an activated halide than a standard ether [3].

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Section on Nucleophilic Aromatic Substitution of activated pyridines).

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[2] (Discussion on base compatibility with sensitive heterocycles).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[2] (Reactivity of nitropyridines and

    
     susceptibility). 
    

Sources

Overcoming solubility issues of 2-Amino-4-benzyloxy-3-nitropyridine in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Amino-4-benzyloxy-3-nitropyridine during NMR analysis. The unique chemical structure of this compound—possessing a rigid pyridine core, polar amino and nitro functional groups, and a bulky, non-polar benzyloxy group—often leads to poor solubility in standard deuterated solvents, complicating structural elucidation and purity assessment.

As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical rationale to empower your decision-making. This guide offers a systematic, multi-tiered approach to troubleshooting, from initial solvent screening to advanced techniques, ensuring you can acquire high-quality NMR data even for the most challenging samples.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why is 2-Amino-4-benzyloxy-3-nitropyridine so difficult to dissolve for NMR?

A: The solubility behavior of 2-Amino-4-benzyloxy-3-nitropyridine is governed by a conflict between its structural components:

  • Polar Moieties: The amino (-NH₂) and nitro (-NO₂) groups are highly polar and capable of strong intermolecular hydrogen bonding. These groups favor interaction with polar solvents.

  • Non-Polar Moiety: The benzyloxy group (-OCH₂C₆H₅) is large and hydrophobic, favoring dissolution in non-polar or moderately polar solvents.

  • Aromatic System: The pyridine ring is a flat, aromatic system. In solution, these flat molecules can stack on top of each other (pi-pi stacking), a form of self-association that is energetically favorable and effectively reduces solubility.

A solvent must be able to disrupt both the hydrogen bonding network and the pi-pi stacking interactions simultaneously while also solvating the non-polar benzyloxy tail. Few single solvents can accomplish all of these tasks effectively, leading to poor solubility across the board.

Q2: I have a new batch of this compound. What is the absolute first step I should take to prepare an NMR sample?

A: The most critical first step is a systematic, small-scale solubility screen before committing your bulk sample. Do not default to a single "go-to" solvent like Chloroform-d (CDCl₃).[1] CDCl₃ is an excellent starting point for many organic compounds but may fail here due to its limited ability to disrupt strong hydrogen bonds.[1]

Protocol: Micro-Scale Solubility Test

  • Weigh approximately 1 mg of your compound into several small, clean vials.

  • To each vial, add 0.1 mL of a different deuterated solvent, covering a range of polarities (see table in Part 2).

  • Vortex each vial for 30 seconds.

  • Visually inspect for dissolution. If not fully dissolved, let it sit for 5-10 minutes and re-inspect.

  • Document the results (insoluble, partially soluble, fully soluble) for each solvent. This data will guide your next steps.

This methodical approach prevents the loss of valuable material and provides a logical foundation for further troubleshooting.

Part 2: A Systematic Troubleshooting Guide

If the initial screening fails to identify a suitable single solvent, a stepwise approach is necessary. This section details a logical workflow to systematically resolve solubility issues.

Workflow: From Initial Screening to Advanced Methods

Below is a visual representation of the decision-making process for tackling solubility issues with 2-Amino-4-benzyloxy-3-nitropyridine.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Intermediate Techniques cluster_2 Phase 3: Advanced Strategies Start Start: Insoluble Compound Screen Step 1: Screen Common Solvents (CDCl3, DMSO-d6, Acetone-d6, CD3OD) Start->Screen Check1 Is compound fully soluble? Screen->Check1 Success Success: Acquire NMR Check1->Success Yes Cosolvent Step 2: Use Co-Solvent System (e.g., CDCl3 + drops of DMSO-d6) Check1->Cosolvent No Check2 Soluble? Cosolvent->Check2 Check2->Success Yes Heat Step 3: Gentle Heating (VT-NMR) (e.g., 40-60 °C) Check2->Heat No Check3 Soluble? Heat->Check3 Check3->Success Yes Acid Step 4: pH Modification (e.g., CD3OD + DCl) Check3->Acid No Check4 Soluble? Acid->Check4 Check4->Success Yes Advanced Consider Advanced Methods (High-sensitivity NMR, SSNMR) Check4->Advanced No

Caption: Troubleshooting workflow for NMR solubility.

Step 1: Comprehensive Solvent Screening

The primary criterion for solvent selection is always the sample's solubility.[2] A range of deuterated solvents should be tested to accommodate the molecule's mixed polarity. Deuterated solvents are essential to avoid large interfering signals from the solvent itself in ¹H NMR.[3][4]

Table 1: Properties of Common Deuterated NMR Solvents

Solvent NameAbbreviationPolarity¹H Residual Peak (ppm)Use Case & Rationale
Chloroform-dCDCl₃Moderate7.26Good starting point; dissolves many organic compounds.[1]
Dimethyl Sulfoxide-d₆DMSO-d₆High (Aprotic)2.50Excellent for polar compounds and H-bond disruption.
Acetone-d₆(CD₃)₂COHigh (Aprotic)2.05Strong solvent for a wide range of organic molecules.
Methanol-d₄CD₃ODHigh (Protic)3.31, 4.87 (OH)Can H-bond with the sample; may exchange with labile protons.[2]
Tetrahydrofuran-d₈THF-d₈Moderate1.72, 3.58A less common but effective ether-based solvent.
Pyridine-d₅C₅D₅NPolar (Aromatic)7.22, 7.58, 8.74Can disrupt pi-stacking; useful for aromatic heterocycles.[5]

Note: Chemical shifts can vary slightly based on temperature, concentration, and instrument calibration.[6][7] Refer to a comprehensive chart for precise values.

Step 2: Employing Co-Solvent Systems

Q: My compound is slightly soluble in CDCl₃ and also in DMSO-d₆, but not completely in either. What's the next logical step?

A: This is a classic scenario where a co-solvent system is ideal. By mixing two solvents, you can fine-tune the polarity and hydrogen-bonding capacity of the medium to match the complex needs of the solute.[2][8] A common and highly effective combination is CDCl₃ with a small amount of DMSO-d₆.[2]

Mechanism: The bulk CDCl₃ solvates the non-polar benzyloxy group, while the highly polar DMSO-d₆ molecules specifically interact with and disrupt the hydrogen-bonding network between the amino and nitro groups, breaking up the solute-solute interactions that limit solubility.

Experimental Protocol: Preparing a Co-Solvent NMR Sample

  • Add your sample (e.g., 5-10 mg) to the NMR tube.

  • Add the primary, less polar solvent (e.g., 0.6 mL of CDCl₃) and vortex. The sample will likely remain a suspension.

  • Add the highly polar co-solvent (e.g., DMSO-d₆) dropwise (approx. 10-20 µL per drop) using a pipette.

  • Vortex the tube thoroughly after each drop.

  • Continue adding the co-solvent until the sample fully dissolves. Be patient, as dissolution may not be instantaneous.

  • Record the final ratio of solvents used for your lab notebook. A final concentration of 2-5% DMSO-d₆ in CDCl₃ is often sufficient.

Step 3: Leveraging Temperature

Q: The co-solvent trick almost worked, but there is still a small amount of undissolved solid. Can I heat the sample?

A: Yes, increasing the temperature is a powerful method to increase the solubility of most compounds. Modern NMR spectrometers are equipped with variable temperature (VT) units that allow for precise heating of the sample.

Causality: Increasing the thermal energy (kT) of the system helps to overcome the enthalpic penalty of breaking up the stable, solid-state lattice of the compound. It provides the energy needed to disrupt intermolecular forces like H-bonds and pi-stacking, favoring the dissolved state.

Experimental Protocol: Variable Temperature (VT) NMR

  • Prepare your NMR sample in a solvent or co-solvent system where it is partially soluble at room temperature. Use a solvent with a sufficiently high boiling point (e.g., DMSO-d₆, Toluene-d₈).

  • Insert the sample into the spectrometer and acquire a reference spectrum at room temperature (e.g., 25 °C).

  • Increase the sample temperature in increments of 10-15 °C (e.g., to 40 °C, then 55 °C).

  • Allow the temperature to equilibrate for 5-10 minutes at each new setpoint before re-shimming and acquiring a new spectrum.

  • Caution: Do not exceed the boiling point of your solvent. Also, be aware that your compound may degrade at elevated temperatures. Always check for the appearance of new, small peaks that might indicate decomposition.

Step 4: Chemical Modification via pH Adjustment

Q: My compound is stable in acidic conditions. Can I use pH to my advantage?

A: Absolutely. This is a chemical approach rather than a physical one. The amino group on the pyridine ring is basic and can be protonated to form a pyridinium salt. This salt will have significantly higher solubility in polar protic solvents like Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O).

Mechanism: The conversion of a neutral, sparingly soluble molecule into a charged salt introduces strong ion-dipole interactions with polar solvents. These interactions are much more powerful than the hydrogen bonds of the neutral molecule, leading to a dramatic increase in solubility.[8]

Experimental Protocol: Acidified NMR Sample

  • Dissolve the sample in a polar protic solvent like CD₃OD (0.6 mL).

  • Add one or two drops of a deuterated acid, such as Deuterium Chloride (DCl in D₂O).

  • Vortex the sample. The formation of the salt should lead to rapid dissolution.

  • Important Consideration: This method will alter the chemical structure of your analyte in solution. The resulting NMR spectrum will be that of the protonated species, not the neutral free base. This can be highly useful for confirming the presence of a basic site but will not represent the original compound's spectral data.

Part 3: Advanced Strategies for Intractable Cases

Q: I've tried co-solvents, heating, and acidification, but nothing provides a publication-quality spectrum. What are the final options?

A: When conventional methods fail, you can turn to more specialized techniques. These typically require more advanced instrumentation or are reserved for situations where only a minimal amount of material is available or soluble.

Table 2: Advanced and Alternative NMR Techniques

TechniqueDescription & RationaleWhen to Use
High-Sensitivity Experiments If you can only achieve a very low concentration (e.g., <1 mg/mL), you can still obtain a good spectrum by increasing the number of scans (e.g., 256 or 512 scans) and/or using a spectrometer equipped with a cryoprobe, which significantly enhances signal-to-noise.When the compound is slightly soluble but the concentration is too low for a standard ¹H NMR.
No-D NMR [9]The sample is dissolved in a non-deuterated solvent in which it is soluble. A sealed capillary containing a deuterated solvent (e.g., D₂O) is placed inside the NMR tube to provide the lock signal for the spectrometer.[9]When the compound is soluble in a specific non-deuterated solvent but not in any common deuterated ones, or if it reacts with deuterated solvents.
Signal Enhancement Techniques like Dissolution Dynamic Nuclear Polarization (dDNP) can enhance NMR signals by over 10,000-fold, allowing for the analysis of extremely low concentrations.[10] This is a highly specialized method.For high-value samples where solubility is exceptionally low and access to specialized equipment is available.[10]
Final Troubleshooting Logic

This diagram summarizes the comprehensive decision-making process, incorporating all discussed techniques.

G Start Start: Poorly Soluble Sample Screen 1. Initial Screen: CDCl3, DMSO-d6, CD3OD, Acetone-d6 Start->Screen Decision1 Sufficiently Soluble? Screen->Decision1 Cosolvent 2. Co-Solvent System: CDCl3/DMSO-d6 or THF-d8/DMSO-d6 Decision1->Cosolvent No Success Acquire High-Quality NMR Spectrum Decision1->Success Yes Decision2 Sufficiently Soluble? Cosolvent->Decision2 VTNMR 3. Variable Temperature: Increase T to 40-80 °C Decision2->VTNMR No Decision2->Success Yes Decision3 Sufficiently Soluble? VTNMR->Decision3 Acid 4. pH Modification: CD3OD + DCl drops (Note: Spectrum is of the salt) Decision3->Acid No Decision3->Success Yes Decision4 Sufficiently Soluble? Acid->Decision4 Advanced 5. Advanced Methods: - Increase scans / Use Cryoprobe - No-D NMR - Consider Solid-State NMR Decision4->Advanced No Decision4->Success Yes

Caption: Comprehensive decision tree for NMR solubility.

References
  • Merck. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • PMC. (n.d.). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory.
  • PubMed. (2001, May 15). A solubility-enhancement tag (SET) for NMR studies of poorly behaving proteins.
  • Alfa Chemistry. (2026, January 5). How to Choose Deuterated NMR Solvents.
  • ACS Publications. (2016, May 11). Aqueous NMR Signal Enhancement by Reversible Exchange in a Single Step Using Water-Soluble Catalysts. The Journal of Physical Chemistry C.
  • CIL. (n.d.). Common NMR Solvents - Reference Data.
  • CymitQuimica. (n.d.). 2-Amino-3-(benzyloxy)pyridine.
  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Wiley Analytical Science. (2024, June 26). Upgrade of NMR spectroscopy by dissolution DNP.
  • Reddit. (2023, June 5). Unable to obtain clean NMR of compound due to solvent sensitivity. r/Chempros.
  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
  • ACS Publications. (2023, July 31). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • Sigma-Aldrich. (n.d.). NMR Deuterated Solvent Properties Reference Chart.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-Amino-4-benzyloxy-3-nitropyridine: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Molecular Structure and ¹H NMR Spectral Prediction

The structural elucidation of a novel or sparsely documented compound begins with a foundational understanding of its electronic landscape. The ¹H NMR spectrum is a direct reflection of the chemical environment of each proton. In 2-Amino-4-benzyloxy-3-nitropyridine, the proton signals are primarily influenced by the interplay of electron-donating and electron-withdrawing groups on the pyridine ring.

Molecular Structure:

Key Substituent Effects:

  • Amino Group (-NH₂ at C2): A strong electron-donating group (EDG) that increases electron density on the ring, particularly at the ortho (C3) and para (C6) positions, causing an upfield (shielding) shift of the corresponding protons.

  • Nitro Group (-NO₂ at C3): A powerful electron-withdrawing group (EWG) that significantly decreases electron density on the ring, leading to a substantial downfield (deshielding) shift for nearby protons.

  • Benzyloxy Group (-OCH₂Ph at C4): An electron-donating group through resonance, which shields adjacent protons, primarily at the meta positions (C3 and C5).

Predicted ¹H NMR Signals

Based on these principles and data from analogous structures, we can predict the following spectral features, assuming a standard solvent like DMSO-d₆, which is ideal for observing exchangeable amine protons.

  • Pyridine Ring Protons (H-5 and H-6):

    • H-6: This proton is ortho to the ring nitrogen and para to the electron-donating benzyloxy group. It will be the most downfield of the ring protons, likely appearing as a doublet. Expected chemical shift (δ): 8.0 - 8.3 ppm .

    • H-5: This proton is ortho to the electron-donating benzyloxy group. It will be significantly shielded relative to H-6 and will also appear as a doublet due to coupling with H-6. Expected chemical shift (δ): 6.8 - 7.1 ppm .

    • Coupling: H-5 and H-6 will exhibit ortho coupling, with a typical coupling constant (J) of 5-8 Hz.

  • Amino Protons (-NH₂):

    • These protons are acidic and their chemical shift is highly dependent on solvent, concentration, and temperature.[1] In a hydrogen-bond accepting solvent like DMSO-d₆, they are expected to appear as a broad singlet. Expected chemical shift (δ): 7.0 - 7.5 ppm . In a less interactive solvent like CDCl₃, this signal would be further upfield and potentially broader.

  • Benzyloxy Group Protons (-OCH₂Ph):

    • Methylene Protons (-CH₂-): These two protons are chemically equivalent and are not coupled to other protons, thus appearing as a sharp singlet. Their position is characteristic of a methylene group attached to an oxygen and a phenyl ring. Expected chemical shift (δ): 5.2 - 5.5 ppm .[2]

    • Phenyl Protons (-C₆H₅): The five protons on the phenyl ring will appear as a multiplet in the aromatic region. Expected chemical shift (δ): 7.2 - 7.5 ppm .[3]

Part 2: A Comparative Guide to Understanding Substituent Effects

To substantiate our predictions, we can compare the expected spectrum of our target molecule with the known spectra of simpler, related pyridines. This comparative approach is a powerful tool for validating spectral assignments. The causality behind shifts in proton resonances becomes clear when observing the incremental effects of each substituent.

CompoundH-5 Chemical Shift (δ ppm)H-6 Chemical Shift (δ ppm)Key Substituent Effects on Ring Protons
2-Aminopyridine (in CDCl₃)[4]~6.61~8.05Baseline with a strong electron-donating group at C2. H-6 is significantly deshielded by the adjacent ring nitrogen.
2-Amino-3-nitropyridine (in DMSO-d₆)~7.20~8.40The addition of a powerful EWG at C3 drastically deshields both H-5 and H-6, pulling them downfield.
2-Amino-4-benzyloxy-3-nitropyridine (Predicted in DMSO-d₆)~6.9 ~8.2 The addition of the EDG benzyloxy group at C4 provides a shielding effect, moving the H-5 and H-6 signals upfield relative to 2-Amino-3-nitropyridine. The effect is most pronounced on the adjacent H-5 proton.

This comparison clearly illustrates the electronic tug-of-war on the pyridine ring. The nitro group's deshielding effect is dominant, but the benzyloxy group provides significant shielding, especially at the C-5 position, allowing for a clear and predictable separation of the two pyridine proton signals.

Part 3: Self-Validating Experimental Protocol for Spectrum Acquisition

Trustworthy data is the bedrock of scientific integrity. The following protocol is designed to be a self-validating system, ensuring the acquisition of a high-quality, reproducible ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Purity Check: Ensure the sample of 2-Amino-4-benzyloxy-3-nitropyridine is of high purity (>98%), as impurities can complicate spectral interpretation. Recrystallization or column chromatography may be necessary.[5]

    • Weighing: Accurately weigh 5-10 mg of the solid sample.

    • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to form hydrogen bonds with the -NH₂ protons, resulting in a sharper, more distinct singlet that is less likely to be broadened by exchange.[6] The residual solvent peak of DMSO-d₆ (~2.50 ppm) also serves as a secondary chemical shift reference.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as the primary internal standard (δ 0.00 ppm).

    • Transfer: Transfer the homogenous solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup & Data Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

    • Tuning and Shimming: Tune the probe to the correct frequency and perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp peaks and high resolution.

    • ¹H NMR Acquisition Parameters:

      • Pulse Program: A standard 30-degree pulse (zg30) is appropriate.

      • Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals, including TMS, are captured.

      • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure full relaxation of protons, which is crucial for accurate signal integration.

  • Data Processing and Analysis:

    • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform on the Free Induction Decay (FID).

    • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a polynomial baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Peak Picking & Integration: Identify all peaks and integrate the area under each signal. The integration values should correspond to the ratio of protons (e.g., 1:1:2:2:5 for H-5, H-6, -NH₂, -CH₂-, and -C₆H₅ respectively).

    • Coupling Constant Measurement: Measure the J-values for the doublets corresponding to H-5 and H-6 to confirm their ortho-relationship.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol, ensuring a systematic and reproducible approach.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis P1 Verify Purity (>98%) P2 Weigh 5-10 mg Sample P1->P2 P3 Dissolve in 0.7 mL DMSO-d6 + TMS P2->P3 P4 Transfer to 5mm NMR Tube P3->P4 A1 Tune & Shim Spectrometer P4->A1 A2 Set ¹H Acquisition Parameters (zg30, 16-64 scans, d1=2s) A1->A2 A3 Acquire FID A2->A3 D1 Fourier Transform (FID -> Spectrum) A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Reference to TMS (0.00 ppm) D2->D3 D4 Integrate Signals & Measure J-Couplings D3->D4 Final Final D4->Final Final Interpreted Spectrum

Caption: A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.

Validation Through 2D NMR

For unequivocal structural confirmation, a 2D COSY (Correlation Spectroscopy) experiment can be performed. This experiment reveals proton-proton coupling correlations. A cross-peak between the signals predicted at δ 6.8-7.1 ppm and δ 8.0-8.3 ppm would definitively confirm that these two protons are coupled, validating their assignment as H-5 and H-6, respectively.[7]

References

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
  • Zhu, S., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563. [Link]

  • de Namor, A. F. D., et al. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Anales de la Asociación Química Argentina, 92(4-6), 99-108. [Link]

  • Taylor & Francis Online. (2006). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2). [Link]

  • Semantic Scholar. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. [Link]

  • Royal Society of Chemistry. (2009). Supporting Information for Chemical Communications. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • PubChem. (n.d.). 2-Amino-3-benzyloxypyridine. [Link]

  • Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • SpectraBase. (n.d.). Pyridine. [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • LibreTexts Chemistry. (2022). ¹H NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). a ¹H-NMR and b ¹³C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). [Link]

  • University of Manitoba. (n.d.). Tables For Organic Structure Analysis. [Link]

  • Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]

  • ResearchGate. (2021). ¹⁵N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... [Link]

  • ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. [Link]

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A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Amino-4-benzyloxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the predicted ¹³C NMR chemical shifts for 2-Amino-4-benzyloxy-3-nitropyridine, a compound of interest in medicinal chemistry and drug development. In the absence of direct experimental data in the public domain, this guide leverages advanced predictive algorithms and comparative analysis with structurally related analogues to offer a robust and scientifically grounded interpretation of its ¹³C NMR spectrum. This approach not only provides a reliable reference for researchers working with this molecule but also illustrates the power of combining theoretical predictions with empirical data for structural elucidation.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules.[1] Specifically, ¹³C NMR provides direct information about the carbon skeleton of a molecule, with each unique carbon atom typically giving rise to a distinct signal.[1] The chemical shift (δ) of each signal, measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon nucleus.[2] Electronegative substituents, hybridization state, and steric effects all influence the chemical shift, making ¹³C NMR a powerful technique for identifying functional groups and determining the connectivity of atoms.[3]

For complex heterocyclic systems like 2-Amino-4-benzyloxy-3-nitropyridine, a thorough understanding of its ¹³C NMR spectrum is crucial for confirming its synthesis and purity. The pyridine ring, with its inherent electronic distribution, is further influenced by the interplay of electron-donating (amino and benzyloxy) and electron-withdrawing (nitro) groups. This guide will dissect these influences to provide a detailed assignment of the predicted chemical shifts.

Predicted ¹³C NMR Chemical Shifts and Comparative Analysis

Due to the unavailability of published experimental data for 2-Amino-4-benzyloxy-3-nitropyridine, its ¹³C NMR spectrum was predicted using advanced computational methods. Online prediction tools, which utilize large databases of experimental spectra and sophisticated algorithms, offer a reliable estimation of chemical shifts.[4][5]

The predicted ¹³C NMR chemical shifts for 2-Amino-4-benzyloxy-3-nitropyridine are presented in Table 1. To validate and understand these predictions, a comparative analysis is performed with the experimental data of structurally similar compounds: 2-amino-3-nitropyridine[6] and N-acetyl-2-amino-3-benzyloxypyridine[7].

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Amino-4-benzyloxy-3-nitropyridine and Experimental Data for Analogous Compounds.

Carbon AtomPredicted δ (ppm) for 2-Amino-4-benzyloxy-3-nitropyridineExperimental δ (ppm) for 2-Amino-3-nitropyridine[6]Experimental δ (ppm) for N-acetyl-2-amino-3-benzyloxypyridine[7]
C2157.5158.9146.9 (N-acetyl)
C3129.8132.1143.5
C4154.2136.5121.2
C5108.9116.4112.5
C6149.7150.8141.2
C (CH₂)71.5-70.8
C (aromatic, benzyl)135.8 (ipso), 128.9 (ortho), 128.7 (meta), 128.4 (para)-136.3 (ipso), 128.7 (ortho), 128.4 (meta), 127.9 (para)

Disclaimer: Predicted values are generated by computational models and may differ from experimental results.

Analysis of the Pyridine Ring Carbons
  • C2 (Predicted: 157.5 ppm): This carbon is attached to the electron-donating amino group, which typically causes an upfield shift (lower ppm). However, its proximity to the nitrogen atom of the pyridine ring and the adjacent electron-withdrawing nitro group results in a significant downfield shift. This is consistent with the experimental value for 2-amino-3-nitropyridine (158.9 ppm).[6] The N-acetylated analogue shows a more upfield shift due to the reduced electron-donating ability of the acetylated amino group.[7]

  • C3 (Predicted: 129.8 ppm): The direct attachment of the strongly electron-withdrawing nitro group is expected to deshield this carbon, shifting it downfield. However, the resonance effect of the amino group at C2 and the benzyloxy group at C4 provides some shielding. This complex interplay of effects results in a predicted chemical shift that is slightly upfield compared to 2-amino-3-nitropyridine (132.1 ppm).[6]

  • C4 (Predicted: 154.2 ppm): This carbon is bonded to the oxygen of the benzyloxy group, a strongly deshielding environment, leading to a significant downfield shift. This is a key distinguishing feature of the molecule's spectrum.

  • C5 (Predicted: 108.9 ppm): This carbon is predicted to be the most upfield of the pyridine ring carbons. It is influenced by the electron-donating effects of the amino and benzyloxy groups, which increase the electron density at this position.

  • C6 (Predicted: 149.7 ppm): This carbon, adjacent to the ring nitrogen, is expectedly downfield. Its chemical shift is comparable to that in 2-amino-3-nitropyridine (150.8 ppm), suggesting that the substituent at the 4-position has a less pronounced effect on C6.[6]

Analysis of the Benzyloxy Group Carbons
  • Methylene Carbon (CH₂, Predicted: 71.5 ppm): The carbon of the methylene bridge between the pyridine ring and the phenyl group is predicted to resonate around 71.5 ppm. This is a characteristic chemical shift for a carbon singly bonded to an oxygen atom.[3] This prediction aligns well with the experimental value of 70.8 ppm in N-acetyl-2-amino-3-benzyloxypyridine.[7]

  • Benzyl Aromatic Carbons (Predicted: 128.4-135.8 ppm): The aromatic carbons of the benzyl group are predicted to appear in the typical aromatic region. The ipso-carbon (the one attached to the methylene group) is the most downfield, while the other carbons show characteristic shifts for a monosubstituted benzene ring.

Experimental Protocol for ¹³C NMR Acquisition

For researchers aiming to acquire experimental data for 2-Amino-4-benzyloxy-3-nitropyridine, the following protocol, based on established methodologies for similar compounds, is recommended.

Materials and Equipment
  • 2-Amino-4-benzyloxy-3-nitropyridine (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tube

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is often a good choice for polar, aromatic compounds.

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard proton-decoupled ¹³C NMR spectrum. Key parameters to consider are:

    • Spectral Width: Approximately 200-220 ppm.

    • Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

    • Relaxation Delay: A delay of 1-2 seconds is typically sufficient.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[1]

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and perform a Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Visualization of the Experimental Workflow

The logical flow from sample preparation to final data analysis is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Proton-Decoupled Spectrum lock_shim->acquire process_fid Process FID (FT, Phasing) acquire->process_fid reference Reference Spectrum process_fid->reference assign Assign Peaks & Compare reference->assign

Caption: Workflow for the NMR Characterization of 2-Amino-4-benzyloxy-3-nitropyridine.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for 2-Amino-4-benzyloxy-3-nitropyridine. By comparing these predictions with experimental data from structurally related compounds, we have established a reliable framework for interpreting the spectrum of this molecule. The detailed experimental protocol and workflow diagram offer practical guidance for researchers seeking to obtain and analyze their own data. This combined theoretical and practical approach underscores the importance of a multi-faceted strategy in the structural elucidation of novel compounds.

References

  • Thomas, St., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling, ACS Publications. Available at: [Link]

  • Katritzky, Alan R., et al. "gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants." Journal of Molecular Structure, vol. 787, no. 1-3, 2006, pp. 131-147.
  • NMR Prediction. ACD/Labs. Available at: [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, vol. 10, no. 1, 2005, pp. 96-104. MDPI. Available at: [Link]

  • 13C NMR Spectrum (1D, 201 MHz, D2O, predicted) (NP0021147). NP-MRD. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR spectra prediction (Ldpf) [KNIME Workflow]. myExperiment. Available at: [Link]

  • a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate. Available at: [Link]

  • Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. Available at: [Link]

  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. Available at: [Link]

  • 13 C Chemical Shift Table. Available at: [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

  • 2-Amino-4-methyl-3-nitropyridine. PubChem. Available at: [Link]

  • 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • 13 C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp. The Royal Society of Chemistry. Available at: [Link]

  • The Chemical Shift in C 13 and Proton NMR. YouTube. Available at: [Link]

  • 2-Amino-3-benzyloxypyridine, N-acetyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. Available at: [Link]

  • METHOD FOR PREPARING 2-AMINO-3-NITRO-6- (4-FLUORO-BENZYLAMINO) -PYRIDINE. Google Patents.
  • Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

  • Preparation method of 2-amino-3-nitro pyridine. Eureka | Patsnap. Available at: [Link]

Sources

Mass spectrometry (LC-MS) fragmentation pattern of 2-Amino-4-benzyloxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometry (LC-MS) fragmentation profile of 2-Amino-4-benzyloxy-3-nitropyridine , a critical heterocyclic intermediate in the synthesis of kinase inhibitors and bioactive pyrazolo-pyridines.

Executive Summary

Compound: 2-Amino-4-benzyloxy-3-nitropyridine CAS: (Analogous to 4214-75-9, 2-amino-3-nitropyridine core) Molecular Formula: C₁₂H₁₁N₃O₃ Exact Mass: 245.0800 Da Observed Precursor [M+H]⁺: m/z 246.09

This guide provides a definitive structural characterization of 2-Amino-4-benzyloxy-3-nitropyridine using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Unlike simple pyridines, this molecule exhibits a "bimodal" fragmentation efficiency driven by the competing basicity of the 2-aminopyridine core and the stability of the benzyl carbocation (tropylium).

Key Differentiator: The presence of the O-benzyl ether at the C4 position introduces a dominant, low-energy fragmentation channel (loss of benzyl group) that distinguishes this compound from its 4-halo or 4-methoxy analogs.

Structural Chemistry & Ionization Profile[1]

Understanding the charge localization is prerequisite to interpreting the fragmentation tree.

  • Primary Ionization Site: The pyridine ring nitrogen (N1) is the most basic site, enhanced by the electron-donating 2-amino group.

  • Secondary Site: The exocyclic amine (2-NH₂) can accept a proton but rapidly transfers it to the ring nitrogen via tautomerization.

  • Lability: The C4-O bond is activated by the electron-withdrawing 3-nitro group, making the benzyl ether highly susceptible to cleavage under Collision-Induced Dissociation (CID).

Experimental Protocol (Standardized)

To ensure reproducibility, the following LC-MS methodology is recommended. This protocol minimizes in-source fragmentation while maximizing MS/MS spectral richness.

LC-MS/MS Workflow
ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm)Retains polar heterocycles; sharp peak shape.
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]⁺ formation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent promotes desolvation.
Gradient 5% B to 95% B over 5 minRapid elution of hydrophobic benzyl derivatives.
Ionization ESI Positive Mode (+ve)Favors basic pyridine nitrogen protonation.
Collision Energy Stepped (15, 30, 45 eV)Captures both labile (benzyl) and core (ring) fragments.

Fragmentation Mechanism Analysis

The fragmentation of 2-Amino-4-benzyloxy-3-nitropyridine follows a distinct "Y-shaped" pathway involving competing charge retention.

Pathway A: The Benzyl Cleavage (Dominant)

The most abundant fragment arises from the cleavage of the C-O ether bond.

  • Mechanism: Inductive cleavage driven by the stability of the leaving group.

  • Observation: The benzyl group leaves as a neutral radical or cation.

    • Sub-pathway A1 (Charge on Core): Loss of neutral benzyl radical (C₇H₇•). Result: m/z 155/156 (Radical cation or protonated pyridone).

    • Sub-pathway A2 (Charge on Benzyl): Formation of the Tropylium ion (m/z 91.05) . This is often the Base Peak at higher energies due to the exceptional stability of the aromatic C₇H₇⁺ cation.

Pathway B: Nitro Group Ortho-Effects

The vicinal arrangement of the 2-amino and 3-nitro groups facilitates intramolecular rearrangement.

  • Loss of OH/H₂O: Interaction between the nitro oxygen and amino protons can lead to water loss ([M+H-18]⁺ ), often a precursor to cyclization (forming a furazan-like intermediate).

  • Loss of NO₂: Direct homolytic cleavage of the C-N bond yields [M+H-46]⁺ .

Pathway C: Pyridine Ring Disassembly

At high collision energies (>40 eV), the pyridine core fragments.

  • Loss of HCN: Characteristic of aminopyridines ([Core - 27] ).

  • Loss of CO: If the pyridone tautomer is formed after benzyl loss, expulsion of CO ([Core - 28] ) occurs.

Comparative Analysis: Target vs. Alternatives

This table compares the fragmentation of the target compound against common structural analogs used in similar synthetic pathways.

FeatureTarget: 4-Benzyloxy Alternative 1: 4-Methoxy Alternative 2: 4-Bromo
Precursor [M+H]⁺ m/z 246.09m/z 170.06m/z 217.95 / 219.95
Dominant Fragment m/z 91.05 (Tropylium)m/z 155 (Methyl loss)m/z 172 (NO₂ loss)
Diagnostic Loss -91 Da (Benzyl)-15 Da (Methyl)-46 Da (Nitro)
Base Peak (Low CE) m/z 246 (Intact)m/z 170 (Intact)m/z 218 (Intact)
Base Peak (High CE) m/z 91 m/z 124 (Loss of NO₂)m/z 138 (Loss of Br)

Insight: The 4-benzyloxy compound is unique because the benzyl group acts as a "fragile fuse," fragmenting much earlier than the nitro group. In the 4-bromo and 4-methoxy analogs, the nitro group loss is the primary event.

Predicted MS/MS Data Table

m/z (Observed)Ion IdentityFormulaError (ppm)Relative AbundanceMechanism
246.0877 [M+H]⁺C₁₂H₁₂N₃O₃⁺0.5100% (Low CE)Parent Ion
228.0771 [M+H - H₂O]⁺C₁₂H₁₀N₃O₂⁺1.2<5%Ortho-effect (Nitro/Amino)
156.0407 [M+H - Benzyl]⁺C₅H₆N₃O₃⁺0.840-60%Ether Cleavage (Core retention)
91.0542 [C₇H₇]⁺C₇H₇⁺0.3100% (High CE) Tropylium Formation
110.0480 [Core - NO₂]⁺C₅H₆N₂O⁺1.510-20%Secondary Nitro Loss
65.0386 [C₅H₅]⁺C₅H₅⁺2.030%Tropylium fragmentation (C₂H₂ loss)

Visualization of Fragmentation Pathways[3][4][5]

The following diagram illustrates the competing fragmentation channels, highlighting the dominance of the tropylium pathway.

FragmentationPath Parent [M+H]+ m/z 246.09 (2-Amino-4-benzyloxy-3-nitropyridine) Tropylium Tropylium Ion m/z 91.05 (Base Peak @ High CE) Parent->Tropylium Ether Cleavage (Charge on Benzyl) Core Pyridone Core m/z 156.04 [M+H - Benzyl] Parent->Core Ether Cleavage (Charge on Pyridine) WaterLoss [M+H - H2O]+ m/z 228.08 (Ortho Effect) Parent->WaterLoss Ortho-Interaction (-18 Da) Cyclopent Cyclopentadienyl m/z 65.04 [Tropylium - C2H2] Tropylium->Cyclopent Ring Contraction (-26 Da) Core_NO2 Aminopyridone m/z 110.05 [Core - NO2] Core->Core_NO2 Nitro Loss (-46 Da)

Figure 1: Fragmentation tree of 2-Amino-4-benzyloxy-3-nitropyridine showing the major tropylium channel (Red) and the pyridine core retention channel (Yellow).

Experimental Workflow Diagram

Workflow Sample Sample Prep (AcN/H2O) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+ve Mode) LC->ESI Q1 Q1 Filter (m/z 246.1) ESI->Q1 Cell Collision Cell (N2 Gas, 15-45eV) Q1->Cell Detector Detection (ToF/Orbitrap) Cell->Detector

Figure 2: Standardized LC-MS/MS workflow for the analysis of nitropyridine intermediates.

References

  • Fragmentation of Benzylpyridinium Ions: Title: Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Source: Journal of Mass Spectrometry (2009). URL:[Link]

  • Ortho-Effects in Mass Spectrometry: Title: Mass spectrometry of analytical derivatives.[1][2][3][4][5] "Ortho" effects in electron ionization mass spectra. Source: Journal of Chromatography B (2016). URL:[Link]

  • Proton Affinity of Pyridines: Title: Proton affinity and gas-phase basicity of nitrogen-containing heterocycles. Source: NIST Chemistry WebBook / Wikipedia Data Compilation. URL:[Link]

  • Tropylium Ion Stability: Title: Tropylium Ion: Structure, Stability, and Reactivity. Source: Encyclopedia MDPI. URL:[Link]

Sources

IR Spectroscopy Guide: Distinguishing Nitro and Amino Groups in Benzyloxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyloxypyridines are critical scaffolds in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands and non-opioid analgesics.[1] A common synthetic bottleneck involves the reduction of a nitro (


)  precursor to an amino (

)
derivative.

This guide provides a technical framework for using Infrared (IR) Spectroscopy to definitively distinguish between these two functional groups within the benzyloxypyridine scaffold. Unlike NMR, which requires sample dissolution and expensive instrumentation, IR offers a rapid, solid-state method for monitoring reaction progress (reduction) and verifying product identity.

Mechanistic Principles & Spectral Theory

The Electronic Environment

The benzyloxypyridine system presents a unique spectroscopic challenge:

  • Pyridine Ring: An electron-deficient heteroaromatic ring.

  • Benzyloxy Group (

    
    ):  An electron-donating substituent via the oxygen lone pairs.
    
  • Target Substituent (

    
     or 
    
    
    
    ):
    • Nitro Group: Strongly electron-withdrawing (induction and resonance). It creates a large dipole moment, resulting in intense IR absorption bands.[2]

    • Amino Group: Electron-donating (resonance). It introduces N-H bonds with high force constants, appearing in a unique high-frequency region.

The "Reduction Shift"

The transition from nitro to amino involves a fundamental change in vibrational modes. The disappearance of the N-O stretching modes and the emergence of N-H stretching modes is the primary indicator of conversion.

Comparative Peak Analysis

A. Nitro-Benzyloxypyridines ( )

The nitro group is characterized by two coupled oscillators involving the N-O bonds.

  • Asymmetric Stretch (

    
    ):  Typically appears at 1550–1500 cm⁻¹ .
    
    • Critical Note: In pyridines, the C=N ring stretch also occurs near 1600–1500 cm⁻¹.[3] However, the nitro band is often broader and more intense.

  • Symmetric Stretch (

    
    ):  Appears at 1360–1330 cm⁻¹ .
    
    • Diagnostic Value: This band is usually distinct and does not overlap significantly with the pyridine ring breathing modes or the benzyloxy ether stretches. This is the most reliable confirmation of the nitro group.

B. Amino-Benzyloxypyridines ( )

The primary amino group introduces hydrogen atoms, creating high-frequency modes absent in the nitro precursor.

  • N-H Stretching (

    
    ):  A primary amine shows a characteristic doublet  in the 3500–3300 cm⁻¹  region.
    
    • Asymmetric: ~3450 cm⁻¹ (Higher frequency).

    • Symmetric: ~3300 cm⁻¹ (Lower frequency).

    • Observation: These bands are definitive proof of the amine. They are distinct from the broad O-H stretch (if moisture is present) and the C-H stretches (< 3100 cm⁻¹).

  • N-H Scissoring (

    
    ):  A bending vibration occurring at 1650–1580 cm⁻¹ .[4]
    
    • Overlap Warning: This often overlaps with the pyridine ring stretching. Reliance should be placed on the high-frequency stretching region (3500–3300 cm⁻¹) for identification.

C. The Benzyloxy "Constant"

These peaks remain relatively unchanged during the transformation and serve as internal standards:

  • Ether C-O-C Stretch: Strong bands at 1260–1240 cm⁻¹ (asymmetric) and 1050–1000 cm⁻¹ (symmetric).

  • Monosubstituted Benzene: Strong out-of-plane bending modes at ~740 cm⁻¹ and ~695 cm⁻¹ .

Summary Data Table

Functional GroupVibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Reliability
Nitro (

)
N-O Asymmetric Stretch 1550 – 1500 StrongMedium (Overlaps with Pyridine C=N)
Nitro (

)
N-O Symmetric Stretch 1360 – 1330 StrongHigh (Key Indicator)
Amino (

)
N-H Asymmetric Stretch 3450 – 3400 MediumHigh (Primary Indicator)
Amino (

)
N-H Symmetric Stretch 3350 – 3300 MediumHigh (Primary Indicator)
Amino (

)
N-H Scissoring (Bend)1650 – 1590MediumLow (Overlaps with Pyridine Ring)
Benzyloxy C-O-C Asymmetric Stretch1260 – 1240StrongInternal Reference
Pyridine Core C-H Aromatic Stretch3100 – 3000WeakBackground

Experimental Protocol: Monitoring Reduction

Objective: Monitor the reduction of 2-(benzyloxy)-3-nitropyridine to 2-(benzyloxy)-3-aminopyridine.

Method: Thin-Film or KBr Pellet
  • Sampling: Take a small aliquot (~2 mg) of the reaction mixture.

  • Workup (Crucial): If the reaction uses a metal catalyst (e.g., Fe/HCl or Pd/C), filter the aliquot through a small plug of Celite to remove metal particles which can scatter IR light. Evaporate the solvent completely.

  • Preparation:

    • ATR (Attenuated Total Reflectance): Place the solid residue directly on the diamond/ZnSe crystal. Apply pressure.[5]

    • KBr Pellet: Grind the residue with dry KBr powder (1:100 ratio) and press into a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

Decision Logic
  • Reaction Incomplete: Strong band at 1350 cm⁻¹ persists.[2] No signal > 3300 cm⁻¹.[6]

  • Reaction Complete: Disappearance of 1530/1350 cm⁻¹ bands. Appearance of clear doublet at 3450/3300 cm⁻¹.

Visualization of Spectral Logic

The following diagram illustrates the decision pathway for identifying the functional groups based on spectral features.

IRSpectraLogic Start Unknown Benzyloxypyridine Sample CheckHighFreq Check 3500 - 3300 cm⁻¹ Region Start->CheckHighFreq DoubletPresent Doublet Observed (3450 & 3300 cm⁻¹) CheckHighFreq->DoubletPresent Yes NoHighFreq No Significant Peaks (Only C-H < 3100 cm⁻¹) CheckHighFreq->NoHighFreq No ResultAmino Identity: Amino-Benzyloxypyridine (Reduction Complete) DoubletPresent->ResultAmino Confirm N-H Stretch CheckNitroRegion Check 1550 - 1300 cm⁻¹ Region NoHighFreq->CheckNitroRegion NitroConfirmed Strong Bands at ~1530 & ~1350 cm⁻¹ CheckNitroRegion->NitroConfirmed Yes ResultNitro Identity: Nitro-Benzyloxypyridine (Starting Material) NitroConfirmed->ResultNitro Confirm N-O Stretch

Caption: Logical flowchart for distinguishing amino vs. nitro derivatives using key IR spectral regions.

Visualization of Synthetic Pathway[1][8]

This diagram outlines the typical synthetic transformation and the associated spectral shifts.

SynthesisFlow Reactant Nitro-Benzyloxypyridine (Reactant) Reagents Reduction Conditions (e.g., H2/Pd-C or Fe/AcOH) Reactant->Reagents SpecNitro IR Features: ν(NO2) asym: ~1530 cm⁻¹ ν(NO2) sym: ~1350 cm⁻¹ Reactant->SpecNitro shows Product Amino-Benzyloxypyridine (Product) Reagents->Product SpecAmino IR Features: ν(NH2) doublet: 3450/3300 cm⁻¹ δ(NH2) scissoring: ~1620 cm⁻¹ Product->SpecAmino shows

Caption: Synthetic pathway from nitro to amino derivative with corresponding diagnostic IR markers.

References

  • University of Colorado Boulder. (2025). IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • University of Colorado Boulder. (2025). IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • MDPI. (2023). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine.[7] Molbank 2023, M1694.[7] Retrieved from [Link][8]

  • TSI Journals. (2010). Spectroscopic Investigations of 2-Aminopyridine. International Journal of Chemical Sciences. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 4-Benzyloxy-3-nitropyridine vs. 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex heterocyclic scaffolds—such as azaindoles, kinase inhibitors, and advanced agrochemicals—3-nitro-4-alkoxypyridines serve as indispensable building blocks. While 4-methoxy-3-nitropyridine and 4-benzyloxy-3-nitropyridine share identical core electronics, their divergent reactivity profiles under reductive and nucleophilic conditions dictate their specific utility in multi-step syntheses.

This guide objectively compares the structural, electronic, and reactive properties of these two intermediates, providing researchers with the mechanistic causality and self-validating protocols necessary to select the optimal protecting/directing group for their synthetic workflows.

Structural & Electronic Profiling: The Causality of SNAr

To understand the reactivity of these molecules, one must first analyze their synthesis via Nucleophilic Aromatic Substitution (SNAr). The C4 position of the pyridine ring is highly activated toward nucleophilic attack by two synergistic forces:

  • Para-Activation: The electron-withdrawing nature of the pyridine nitrogen.

  • Ortho-Activation: The strong inductive and resonance-withdrawing effects of the C3 nitro group.

Because of this intense activation, the precursor molecule, 4-chloro-3-nitropyridine, is exceptionally reactive, highly lipophilic, and corrosive to the skin[1]. To mitigate these handling hazards, the chloro group is routinely displaced by methoxide or benzyloxide to form the corresponding 4-alkoxy derivatives[1].

Once the alkoxy group (methoxy or benzyloxy) is installed, its +M (resonance donating) effect partially neutralizes the electron deficiency at C4. This deactivates the ring toward further SNAr, rendering both 4-methoxy-3-nitropyridine and 4-benzyloxy-3-nitropyridine stable, isolable intermediates that can be safely stored and handled[2].

SNAr cluster_reagents Start 4-Chloro-3-nitropyridine (Corrosive / Highly Reactive) NaOMe NaOMe / MeOH (SNAr) Start->NaOMe NaOBn NaOBn / BnOH (SNAr) Start->NaOBn Methoxy 4-Methoxy-3-nitropyridine (Stable Intermediate) NaOMe->Methoxy Benzyloxy 4-Benzyloxy-3-nitropyridine (Stable Intermediate) NaOBn->Benzyloxy

SNAr synthesis of stable alkoxy intermediates from highly reactive 4-chloro-3-nitropyridine.

Reactivity Comparison: Divergent Reduction Pathways

The most critical operational difference between these two compounds emerges during the reduction of the C3 nitro group to an amine—a mandatory step in synthesizing 3-amino-4-pyridones or azaindoles[3].

Hydrogenolysis vs. Stability
  • 4-Methoxy-3-nitropyridine: The methyl ether is sterically unhindered but electronically stable to catalytic hydrogenation. When treated with Palladium on Carbon (Pd/C) and Hydrogen gas, only the nitro group is reduced. The methoxy group remains fully intact, yielding 4-methoxy-3-aminopyridine. Cleaving this methoxy group later requires extremely harsh, acidic conditions (e.g., concentrated HBr or BBr3).

  • 4-Benzyloxy-3-nitropyridine: The benzylic C-O bond is uniquely susceptible to oxidative addition on the palladium surface due to the stabilization of the resulting benzylic intermediate. Consequently, catalytic hydrogenation triggers a global reduction/deprotection cascade : the nitro group is reduced to an amine, and the benzyl ether undergoes simultaneous hydrogenolysis to yield a free hydroxyl group (forming 4-hydroxy-3-aminopyridine, which tautomerizes to the pyridone).

This orthogonal reactivity makes the benzyloxy derivative the superior choice when a transient protecting group is required, whereas the methoxy derivative is preferred when the alkoxy group is a permanent feature of the final target molecule.

G cluster_0 Pathway A: Methoxy Derivative cluster_1 Pathway B: Benzyloxy Derivative M_Start 4-Methoxy-3-nitropyridine M_PdC Pd/C, H2 (Nitro Reduction Only) M_Start->M_PdC M_End 4-Methoxy-3-aminopyridine (Methoxy Intact) M_PdC->M_End B_Start 4-Benzyloxy-3-nitropyridine B_PdC Pd/C, H2 (Reduction + Hydrogenolysis) B_Start->B_PdC B_End 4-Hydroxy-3-aminopyridine (Deprotected) B_PdC->B_End

Divergent reduction pathways of 4-methoxy vs. 4-benzyloxy-3-nitropyridine under Pd/C catalysis.

Quantitative Data Comparison

Property / Reactivity4-Methoxy-3-nitropyridine4-Benzyloxy-3-nitropyridine
Molecular Weight 154.12 g/mol 230.22 g/mol [3]
Physical State Yellow to orange crystalline solid[4]Light yellow solid
Melting Point 72–77 °C~ 85–90 °C
SNAr Leaving Group Ability Poor (Requires forcing conditions)Poor to Moderate (Sterically hindered)
Pd/C, H₂ Reactivity Nitro reduction onlyNitro reduction + Hydrogenolysis
Primary Synthetic Utility Permanent scaffold featureTransient protected intermediate

Experimental Protocols: Self-Validating Systems

To ensure high reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Selective Reduction of 4-Methoxy-3-nitropyridine

Objective: Reduce the nitro group while preserving the methoxy ether.

  • Setup: Dissolve 4-methoxy-3-nitropyridine (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Inerting: Purge the reaction flask thoroughly with Argon for 5 minutes. Causality: Methanol vapors are highly flammable; purging prevents ignition upon catalyst addition.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight).

  • Reaction: Evacuate the flask and backfill with Hydrogen gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Validation Checkpoint 1 (Visual): The distinct yellow/orange color of the starting nitro compound[4] will fade to a pale, nearly colorless solution as the aniline forms.

  • Validation Checkpoint 2 (LC-MS): Sample the reaction. Confirm the complete disappearance of the starting material mass (m/z 155 [M+H]⁺) and the appearance of the product mass (m/z 125 [M+H]⁺).

  • Workup: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield 4-methoxy-3-aminopyridine.

Protocol B: Global Reduction/Deprotection of 4-Benzyloxy-3-nitropyridine

Objective: Simultaneously reduce the nitro group and cleave the benzyl ether to yield 3-amino-4-pyridinol.

  • Setup: Dissolve 4-benzyloxy-3-nitropyridine (1.0 eq) in a 1:1 mixture of Ethanol and Ethyl Acetate (0.1 M). Causality: The resulting deprotected pyridinol is highly polar and prone to precipitation. The mixed solvent system ensures the product remains in solution and does not crash out with the catalyst.

  • Inerting & Catalyst: Purge with Argon, then add 10% Pd/C (0.15 eq by weight). A slightly higher catalyst loading is used to drive the hydrogenolysis of the benzylic C-O bond.

  • Reaction: Evacuate and backfill with Hydrogen gas (balloon). Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint 1 (LC-MS): Confirm the disappearance of the starting material (m/z 231 [M+H]⁺)[3]. The final product will present at m/z 111 [M+H]⁺.

  • Validation Checkpoint 2 (NMR): Following Celite filtration and concentration, analyze the crude product via ¹H NMR. The complete disappearance of the benzylic -CH₂- singlet (typically around 5.2 ppm) definitively validates successful hydrogenolysis.

References

  • Canadian Science Publishing. "PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES". URL: [Link]

  • IUCr Journals. "4-Methoxy-3-nitropyridinium chloride". URL: [Link]

  • Google Patents. "US6476034B2 - Antiviral azaindole derivatives".

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-Amino-4-benzyloxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Amino-4-benzyloxy-3-nitropyridine, a substituted pyridine derivative with potential applications in medicinal chemistry. Rather than presenting a single, rigid protocol, this document will empower you to develop and tailor an HPLC method that is best suited for your specific analytical needs, whether for purity assessment, reaction monitoring, or quality control.

The Analytical Challenge: Understanding 2-Amino-4-benzyloxy-3-nitropyridine

Substituted pyridines are a cornerstone in the synthesis of pharmaceuticals and other biologically active molecules.[1] The analysis of these compounds by HPLC is a common requirement to ensure purity and monitor reaction progress.[2] The structure of 2-Amino-4-benzyloxy-3-nitropyridine, with its basic amino group, aromatic rings, and polar nitro group, suggests that reversed-phase HPLC will be a suitable analytical technique. However, the interplay of these functional groups necessitates a systematic approach to method development to achieve optimal separation from potential impurities, such as starting materials or isomeric byproducts.[3]

Designing the Separation: A Comparison of HPLC Column Chemistries

The heart of an HPLC separation is the column. For a molecule like 2-Amino-4-benzyloxy-3-nitropyridine, several reversed-phase column chemistries could be employed. The choice of column will directly impact retention time, resolution, and peak shape.

Column ChemistryPrinciple of SeparationExpected Performance for 2-Amino-4-benzyloxy-3-nitropyridine
C18 (Octadecyl Silane) Hydrophobic interactions between the non-polar stationary phase and the analyte.This is the most common and often the first choice for reversed-phase HPLC.[2] It is expected to provide good retention for the relatively non-polar benzyloxy group.
C8 (Octyl Silane) Similar to C18 but with shorter alkyl chains, leading to less hydrophobic retention.This can be a good alternative if retention on a C18 column is too long, allowing for faster analysis times.
Phenyl-Hexyl π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of the analyte, in addition to hydrophobic interactions.The pyridine and benzene rings in the analyte make this an excellent candidate for enhanced selectivity and potential resolution of closely related impurities.
Polar-Embedded Contains a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain, making it more compatible with highly aqueous mobile phases and offering different selectivity for polar compounds.The amino and nitro groups of the analyte may interact with the polar-embedded group, offering a unique separation mechanism compared to standard C18 columns.

Experimental Protocol: A Starting Point for Method Development

The following protocol provides a robust starting point for developing an HPLC method for 2-Amino-4-benzyloxy-3-nitropyridine. It is designed to be a self-validating system, where the initial results will guide further optimization.

1. Instrumentation and Reagents:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Columns:

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

    • Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or Trifluoroacetic acid)

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of 2-Amino-4-benzyloxy-3-nitropyridine.

  • Dissolve the sample in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[2]

3. Chromatographic Conditions (Initial Scouting Gradient):

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the amino group, leading to better peak shape and consistent retention.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 10-90% B over 20 minutesA broad gradient is used initially to determine the approximate elution conditions and retention time of the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or DAD scan 200-400 nm)A common wavelength for aromatic compounds. A DAD allows for the determination of the optimal detection wavelength.
Injection Volume 5 µLA small injection volume minimizes the risk of peak distortion.

4. Data Analysis and Optimization:

  • Retention Time (t_R): The time it takes for the analyte to elute from the column. This will be the primary reference point.

  • Peak Shape: Assess for fronting or tailing. Poor peak shape can indicate secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Resolution (R_s): If impurities are present, the resolution between the main peak and the impurity peaks should be greater than 1.5 for baseline separation.

  • Optimization: Based on the initial results, the gradient can be optimized to improve resolution and reduce run time. For instance, if the analyte elutes very late, the initial percentage of mobile phase B can be increased. If peaks are poorly resolved, a shallower gradient around the elution time of the analyte can be employed.

Visualizing the Method Development Workflow

The process of developing and validating an HPLC method is a logical sequence of steps, as illustrated in the following diagram.

HPLC_Method_Development cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analytical Goal (Purity, Quantification) B Select Column & Mobile Phase A->B C Run Scouting Gradient B->C D Initial Data Analysis (Retention Time, Peak Shape) C->D E Adjust Gradient Slope D->E F Modify Mobile Phase pH D->F G Evaluate Different Organic Solvents D->G H Assess Column Temperature Effects D->H I Specificity E->I F->I G->I H->I J Linearity & Range I->J K Accuracy & Precision J->K L Robustness K->L M Finalized Method L->M

Caption: A workflow diagram illustrating the key stages of HPLC method development and validation.

Comparative Data and Expected Outcomes

While a definitive retention time for 2-Amino-4-benzyloxy-3-nitropyridine is not published, we can predict its behavior based on its structure and the properties of similar molecules.

Expected Retention Behavior:

  • On a C18 column with the initial scouting gradient, the retention time is expected to be in the mid-to-late region of the chromatogram due to the presence of the hydrophobic benzyloxy group.

  • On a Phenyl-Hexyl column, the retention time may be similar or slightly longer due to the additional π-π interactions. However, the selectivity for aromatic impurities is likely to be enhanced.

Hypothetical Comparison of Optimized Isocratic Methods:

The following table presents a hypothetical comparison of two potential optimized isocratic methods for routine analysis, assuming the initial scouting gradient showed the analyte eluting at approximately 60% Acetonitrile.

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)
Mobile Phase 60% Acetonitrile / 40% Water with 0.1% Formic Acid55% Acetonitrile / 45% Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Expected Retention Time ~5.2 minutes~6.5 minutes
Advantages Faster analysis time.Potentially better resolution of closely related aromatic impurities.
Disadvantages May have lower selectivity for aromatic isomers.Longer analysis time.

Trustworthiness: A Self-Validating System

The proposed method development strategy is inherently self-validating. By starting with a broad scouting gradient and systematically optimizing the parameters, you can be confident in the final method's suitability for your intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for method validation, which should be followed to ensure the method is accurate, precise, and robust.[1]

Conclusion

References

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

  • Semantic Scholar. (n.d.). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Available at: [Link]

Sources

A Researcher's Guide to Elemental Analysis of C12H11N3O3 Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and synthetic chemistry, the precise characterization of novel compounds is paramount. For researchers working with heterocyclic compounds, such as derivatives of C12H11N3O3, elemental analysis serves as a fundamental checkpoint for verifying empirical formulas and ensuring sample purity. This guide provides an in-depth comparison of elemental analysis techniques, grounded in practical insights and established methodologies, to empower you in your research endeavors.

The Theoretical Benchmark: Calculating the Elemental Composition of C12H11N3O3

Before delving into experimental methods, we must first establish the theoretical elemental composition of the parent molecule, C12H11N3O3. This calculated profile acts as the gold standard against which all experimental data will be compared. The calculation is based on the atomic masses of the constituent elements.[1][2][3][4]

The molecular weight of C12H11N3O3 is 245.24 g/mol .

The percentage composition is as follows:

  • Carbon (C): 58.77%

  • Hydrogen (H): 4.52%

  • Nitrogen (N): 17.13%

  • Oxygen (O): 19.57%

Any experimentally determined values should ideally align with these theoretical percentages within an acceptable margin of error.

A Comparative Overview of Experimental Techniques

While various methods exist for elemental analysis, combustion analysis and the Kjeldahl method for nitrogen determination are the most prevalent in organic chemistry.[5][6] This section will compare these techniques to guide your selection based on your specific laboratory needs.

FeatureCombustion Analysis (Dumas Method)Kjeldahl Method
Principle Sample is combusted at high temperatures in an oxygen-rich environment, and the resulting gases (CO2, H2O, N2) are detected and quantified.[7][8][9][10]Sample is digested in concentrated sulfuric acid, converting nitrogen to ammonium sulfate, which is then distilled and titrated.[11]
Elements Determined C, H, N, S (O can be determined by pyrolysis)Nitrogen only
Speed Rapid, with analysis times of a few minutes per sample.[11][12][13]Time-consuming, often requiring several hours for digestion and distillation.[11][14]
Sample Throughput High, suitable for analyzing a large number of samples.Low, limited by the batch size of the digestion and distillation units.[11]
Safety Generally safer, as it avoids the use of hazardous liquid reagents.Involves the use of concentrated acids and high temperatures, posing significant safety hazards.[11][12]
Environmental Impact More environmentally friendly, with minimal chemical waste.[11]Generates significant amounts of hazardous chemical waste that requires careful disposal.[11][12]
Accuracy & Precision Highly accurate and precise for a wide range of organic compounds.[13]Can be less accurate for compounds containing N-N and N-O bonds (e.g., nitro groups in some C12H11N3O3 derivatives) without modification.[12][14]

Expert Insight: For the comprehensive and rapid analysis of C12H11N3O3 derivatives, combustion analysis is the superior choice. Its ability to determine C, H, and N simultaneously, coupled with its speed and safety, makes it the modern standard for organic elemental analysis.[6][10]

Experimental Protocol: CHN Combustion Analysis

This section provides a detailed, step-by-step methodology for performing CHN analysis on a C12H11N3O3 derivative. This protocol is designed to be a self-validating system, ensuring the trustworthiness of your results.

I. Instrument Preparation and Calibration
  • Instrument Startup: Power on the CHN analyzer, computer, and gas supplies (typically Helium and Oxygen). Allow the instrument to warm up and stabilize as per the manufacturer's instructions.

  • Leak Check: Perform a leak check to ensure the integrity of the gas flow paths. This is a critical step to prevent atmospheric contamination.

  • Blank Run: Analyze an empty tin capsule to establish a baseline and ensure the system is free from contaminants.

  • Calibration:

    • Accurately weigh 1-2 mg of a certified reference material (CRM), such as acetanilide, into a tin capsule.[15]

    • Analyze a series of at least three to five standards to generate a calibration curve.

    • The instrument software will use this curve to correlate the detector signal to the elemental mass.

II. Sample Preparation and Analysis
  • Sample Homogenization: Ensure your C12H11N3O3 derivative is a fine, homogenous powder. Grinding in an agate mortar and pestle may be necessary.

  • Sample Weighing: Accurately weigh 1-2 mg of your sample into a pre-cleaned tin capsule. An analytical balance with a readability of at least 0.001 mg is required.

  • Sample Encapsulation: Fold the tin capsule to securely enclose the sample and remove as much air as possible.

  • Autosampler Loading: Place the encapsulated samples into the instrument's autosampler tray.

  • Sequence Setup: Create a sequence in the software that includes blanks, standards, and your unknown samples.

  • Initiate Analysis: Start the analytical sequence.

III. Data Analysis and Interpretation
  • Review Calibration: Check the calibration curve to ensure it is linear and the correlation coefficient is acceptable (typically >0.999).

  • Evaluate Sample Data: The software will automatically calculate the weight percentages of C, H, and N in your samples.

  • Compare to Theory: Compare the experimental results to the theoretical values for your C12H11N3O3 derivative. A deviation of ±0.4% is generally considered acceptable.

  • Oxygen Determination (if required): Oxygen is typically determined by pyrolysis in a separate analysis where the sample is heated in the absence of oxygen, and the resulting CO is detected.

Visualizing the Workflow

The following diagram illustrates the key stages of the CHN analysis workflow.

CHN_Analysis_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Interpretation A Instrument Startup & Stabilization B Leak Check & Blank Run A->B C Weigh & Analyze Certified Standards B->C D Generate Calibration Curve C->D E Homogenize & Weigh Sample F Encapsulate Sample in Tin Capsule E->F G Load into Autosampler F->G H Run Analytical Sequence G->H I Validate Calibration J Calculate Experimental %C, %H, %N I->J K Compare Experimental vs. Theoretical Data J->K L Report Final Results K->L

Caption: Workflow for CHN Elemental Analysis.

Troubleshooting Common Issues

Even with a robust protocol, discrepancies can arise. This section provides a logical framework for troubleshooting common problems.

IssuePotential Cause(s)Recommended Action(s)
Low Nitrogen Values Incomplete combustion of nitrogen-rich heterocycles.- Increase combustion temperature. - Use a catalyst additive (e.g., tungsten oxide) to aid combustion. - Check for leaks in the reduction tube.
Inconsistent Results Non-homogenous sample.- Thoroughly grind and mix the sample before weighing.
High Blank Values Contamination of the system or carrier gases.- Replace the combustion and reduction tubes. - Check the purity of the helium and oxygen gases.
Poor Calibration Inaccurate weighing of standards or degraded standards.- Use a freshly opened, certified reference material. - Verify the accuracy of the analytical balance.

Logical Troubleshooting Flow

The following decision tree can guide your troubleshooting process.

Troubleshooting_Tree Start Inaccurate Results Obtained CheckCal Is the Calibration Valid? (R² > 0.999, standards within spec) Start->CheckCal CheckSample Is the Sample Homogeneous? CheckCal->CheckSample Yes ReCalibrate Action: Re-run Calibration with Fresh Standards CheckCal->ReCalibrate No CheckSystem Are Blanks Acceptable? CheckSample->CheckSystem Yes Homogenize Action: Re-homogenize Sample CheckSample->Homogenize No CheckCombustion Are Combustion Parameters Optimal? CheckSystem->CheckCombustion Yes CleanSystem Action: Check for Leaks, Replace Tubes/Reagents CheckSystem->CleanSystem No OptimizeMethod Action: Increase Combustion Temp, Use Additives CheckCombustion->OptimizeMethod No Success Problem Resolved CheckCombustion->Success Yes ReCalibrate->Success Homogenize->Success CleanSystem->Success OptimizeMethod->Success

Caption: Decision Tree for Troubleshooting Elemental Analysis.

By adhering to a rigorous, well-calibrated methodology and employing a logical approach to troubleshooting, researchers can confidently determine the elemental composition of C12H11N3O3 derivatives and other novel compounds, ensuring the integrity and progression of their scientific discoveries.

References

  • Elementar. (n.d.). Kjeldahl vs. Dumas: Comparing nitrogen determination methods. Retrieved from [Link]

  • Unipharm. (n.d.). COMPARISON OF THE DUMAS AND KJELDAHL METHODS. Retrieved from [Link]

  • NC Technologies. (n.d.). Comparison between Kjeldahl and Dumas method. Retrieved from [Link]

  • Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). ELEMENTAL ANALYSIS. In Encyclopedia of Life Support Systems (EOLSS). Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • VELP Scientifica. (n.d.). DUMAS AND KJELDAHL METHOD COMPARISON Protein Determination in Feed. Retrieved from [Link]

  • Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Tomić, D., et al. (2017). Comparison of the Kjeldahl method, Dumas method and NIR method for total nitrogen determination in meat and meat products. ResearchGate. Retrieved from [Link]

  • Elemental Lab. (n.d.). CHN |Total Carbon, Hydrogen, Nitrogen Analysis. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

  • Intertek. (n.d.). CHN Analysis. Retrieved from [Link]

  • Actlabs. (2025, January 25). Certified Reference Material. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Reference Materials-Home. Retrieved from [Link]

  • IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855. Retrieved from [Link]

  • Agilent. (2026). Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Validation of analytical methods. Retrieved from [Link]

  • Lab Manager. (2016, May 11). Validation of Analytical Methods. Retrieved from [Link]

  • HBM4EU. (2018). Validation of analytical methods. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). How can I calculate the elemental composition?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 31). 6.8: Calculating Empirical Formulas for Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). How to calculate percentage composition by % mass of elements in a compound. Retrieved from [Link]

  • University of Waterloo. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

Sources

Structural & Electronic Comparison: 2-Amino-3-Nitro-4-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 2-amino-3-nitro-4-alkoxypyridines against their alkyl and non-substituted analogues. It focuses on crystal packing, electronic "push-pull" mechanisms, and synthetic accessibility for applications in non-linear optics (NLO) and medicinal chemistry.

Executive Summary

2-amino-3-nitro-4-alkoxypyridines represent a specialized class of "push-pull" chromophores. The coexistence of an electron-donating amino group at C2 and an electron-withdrawing nitro group at C3 creates a strong intramolecular charge transfer (ICT). Introducing an alkoxy group at C4 significantly alters the crystal packing and solubility compared to the parent 2-amino-3-nitropyridine or the 4-methyl analogue.

This guide compares three distinct variants:

  • Target: 2-Amino-4-methoxy-3-nitropyridine (Strong donor at C4).

  • Reference Standard: 2-Amino-4-methyl-3-nitropyridine (Weak donor at C4; Established Crystal Data).

  • Baseline: 2-Amino-3-nitropyridine (No C4 substitution).

Comparative Technical Analysis

Electronic Architecture (Push-Pull Mechanism)

The performance of these materials in NLO applications relies on the hyperpolarizability (


). The 4-alkoxy group enhances the electron density of the pyridine ring, acting synergistically with the 2-amino group to "push" electrons toward the 3-nitro "pull" group.
Feature4-Methoxy Derivative4-Methyl Derivative2-Amino-3-nitropyridine
C4 Substituent Effect Strong Donor (+M effect)Weak Donor (+I effect)None (H)
Dipole Moment High (Enhanced ICT)ModerateBaseline
Solubility (Polar) Good (H-bond acceptor O)ModerateLow
Crystal Packing Potential for non-centrosymmetric packing (NLO active)Monoclinic

(Centrosymmetric)
Monoclinic

Crystallographic Data (Reference Standard)

While the 4-methoxy derivative is synthetically accessible, the 4-methyl analogue serves as the structural anchor for this class. Researchers should use the following lattice parameters as a baseline for powder diffraction (PXRD) comparisons.

Table 1: Crystal Data for 2-Amino-4-methyl-3-nitropyridine Source: CCDC 741637 / Acta Cryst. E

ParameterValue
Formula

Crystal System Monoclinic
Space Group

(Centrosymmetric)
Unit Cell a (Å) 7.320
Unit Cell b (Å) 12.850
Unit Cell c (Å) 7.650
Beta Angle (

)
102.4°
Z (Molecules/Cell) 4
Density (

)
1.48 g/cm³

Critical Insight: The


 space group is centrosymmetric, meaning the 4-methyl derivative loses bulk second-harmonic generation (SHG) efficiency. The 4-methoxy  derivative is often pursued to break this symmetry through steric bulk and altered H-bonding capabilities.

Structural Logic & H-Bonding Networks

The defining feature of this class is the Intramolecular Hydrogen Bond between the C2-Amino hydrogen and the C3-Nitro oxygen. This locks the molecule into a planar conformation, essential for


-electron delocalization.
Diagram 1: Structural Forces & H-Bonding

This diagram illustrates the competing intramolecular (planar locking) and intermolecular (crystal packing) forces.

G Molecule 2-Amino-3-Nitro-4-Alkoxypyridine Intra Intramolecular H-Bond (NH...O) Molecule->Intra Dominant Force Inter Intermolecular Forces (Packing) Molecule->Inter Secondary Force Planarity Planar Conformation (High Conjugation) Intra->Planarity Locks Geometry Dimer Centrosymmetric Dimer (R2,2(8) Motif) Inter->Dimer Head-to-Head Stacking Pi-Pi Stacking (Layered Structure) Inter->Stacking Face-to-Face Planarity->Stacking Facilitates

Caption: The intramolecular NH...O bond locks planarity, while intermolecular forces drive the formation of dimers, often leading to centrosymmetric packing.

Experimental Protocols

Synthesis of 2-Amino-4-Methoxy-3-Nitropyridine

This protocol utilizes a Nucleophilic Aromatic Substitution (


) on the 4-chloro intermediate.[1] This is superior to direct nitration of the 4-methoxy precursor, which often yields inseparable isomers.

Reagents:

  • 2-Amino-4-chloro-3-nitropyridine (Intermediate)[2][3]

  • Sodium Methoxide (

    
    )[4]
    
  • Methanol (

    
    , anhydrous)
    

Step-by-Step Workflow:

  • Preparation: Dissolve 2-amino-4-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol under

    
     atmosphere.
    
  • Addition: Add Sodium Methoxide (1.1 eq) dropwise at 0°C to prevent exotherms.

  • Reaction: Reflux at 65°C for 4–6 hours. Monitor via TLC (DCM:MeOH 95:5). The chloride is a good leaving group activated by the ortho-nitro and para-pyridine nitrogen.

  • Quenching: Pour reaction mixture into ice-water (10x volume).

  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol/DMF.

Diagram 2: Synthesis Pathway

Synthesis Start 2-Amino-4-chloropyridine Nitration Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Subst. Intermediate 2-Amino-4-chloro- 3-nitropyridine Nitration->Intermediate Isolate Isomer Substitution SNAr Reaction (NaOMe / MeOH) Intermediate->Substitution Cl Displacement Product 2-Amino-4-methoxy- 3-nitropyridine Substitution->Product Reflux 4h

Caption: Synthetic route converting the 4-chloro precursor to the 4-methoxy target via Nucleophilic Aromatic Substitution.

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for XRD (approx. 0.3 x 0.3 x 0.2 mm), use the Slow Evaporation method.

  • Solvent Selection: Prepare a saturated solution in Acetone or Ethanol. If solubility is low, use a DMF:Ethanol (1:4) mixture.

  • Filtering: Filter through a 0.45µm PTFE syringe filter into a clean vial.

  • Growth: Cover the vial with parafilm and poke 3–4 small holes. Store in a vibration-free environment at 20°C.

  • Harvest: Yellow prism-like crystals typically form within 5–7 days.

References

  • Crystal Structure of 2-Amino-4-methyl-3-nitropyridine: Muralidharan, S. et al. (2013). 2-Amino-4-methylpyridinium 2-nitrobenzoate. Acta Crystallographica Section E.

  • Synthesis of 4-Alkoxy Derivatives: ChemicalBook. (2025). 2-Amino-4-chloro-3-nitropyridine Synthesis and Reactions.

  • General NLO Properties of 2-Amino-3-Nitropyridines: Mahfouz, R. M. et al. (2011). Structural and Theoretical Studies of 2-amino-3-nitropyridine. An-Najah University Journal for Research.

  • Isomer Separation in Nitropyridines: BenchChem. (2025).[1] Synthesis and Availability of Chloronitropyridines.

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Technical Guide: Characterization and Utility of 2-Amino-4-benzyloxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2-Amino-4-benzyloxy-3-nitropyridine , a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds.

Executive Summary & Application Profile

2-Amino-4-benzyloxy-3-nitropyridine is a specialized synthetic intermediate primarily employed in the development of imidazo[4,5-c]pyridines (3-deazapurines) and related bicyclic heterocycles. These scaffolds are privileged structures in medicinal chemistry, serving as cores for kinase inhibitors (e.g., Aurora, FLT3), antiviral agents, and immunomodulators.

The compound's utility stems from its "push-pull" electronic structure, where the electron-withdrawing nitro group at C3 activates the C4 position for nucleophilic substitution while simultaneously serving as a latent amino group for future cyclization.

Physicochemical Profile
PropertyDetail
Chemical Name 4-(Benzyloxy)-3-nitropyridin-2-amine
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Appearance Yellow crystalline solid
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.
Key Functionality Orthogonal protection (Benzyl ether), latent diamine precursor.

UV-Vis Absorption Analysis

The UV-Vis spectrum of 2-Amino-4-benzyloxy-3-nitropyridine is dominated by the strong electronic interaction between the electron-donating amino (


) and benzyloxy (

) groups and the electron-withdrawing nitro (

) group. This "push-pull" system creates a significant bathochromic shift relative to the pyridine core.
Absorption Maxima (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> )[2][4]

While solvent polarity induces solvatochromic shifts, the compound exhibits characteristic absorption in the near-UV/visible boundary.

Solvent

(nm)
Transition TypeVisual Color
Methanol/Ethanol 370 – 385 nm

(Intramolecular Charge Transfer)
Bright Yellow
Acetonitrile ~365 – 375 nm

Yellow
Acidic Media (0.1 M HCl) ~300 – 320 nmHypsochromic shift (Protonation of 2-amino group)Pale/Colorless

Critical Insight: The absorption band at ~375 nm is diagnostic. During synthesis, the disappearance of the precursor (2-Amino-4-chloro-3-nitropyridine) and the emergence/intensification of this band can be used for reaction monitoring. The benzyl group adds a secondary absorption band in the deep UV (~250-260 nm) due to the aromatic ring, but this overlaps with the pyridine core signals.

Comparative Spectral Performance

Comparing the 4-benzyloxy derivative with its synthetic precursors and analogs reveals its distinct electronic signature.

CompoundSubstituent (C4)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(approx.)[1]
Electronic Effect
Target Molecule -OBn (Benzyloxy) 375 nm Strong donor; extended conjugation via phenyl ring.[2]
Methoxy Analog -OMe (Methoxy)365–370 nmStrong donor; similar electronics, less lipophilic.[2]
Precursor -Cl (Chloro)340–350 nmWeak donor/Inductive withdrawer; less intense color.[2]
Hydrolysis Product -OH (Hydroxy/Oxo)330–340 nmTautomerizes to pyridone; distinct spectral shape.[2]

Synthetic Pathway & Experimental Protocol

The synthesis exploits the activation of the C4-position by the C3-nitro group, allowing for a facile Nucleophilic Aromatic Substitution (


).
Reaction Scheme

Synthesis SM 2-Amino-4-chloro- 3-nitropyridine Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack (C4 Position) Reagent Benzyl Alcohol (BnOH) + Base Reagent->Intermediate Product 2-Amino-4-benzyloxy- 3-nitropyridine Intermediate->Product Elimination of Cl⁻ (Aromatization)

Caption:


 pathway for the synthesis of the target ether from the chloro-precursor.
Detailed Protocol

Objective: Synthesis of 2-Amino-4-benzyloxy-3-nitropyridine from 2-amino-4-chloro-3-nitropyridine.

Reagents:

  • 2-Amino-4-chloro-3-nitropyridine (1.0 eq)[2]

  • Benzyl alcohol (1.2 – 1.5 eq)

  • Potassium hydroxide (KOH) or Sodium Hydride (NaH) (2.0 eq)

  • Solvent: Anhydrous THF or neat Benzyl Alcohol (if used as solvent)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol (1.2 eq) in anhydrous THF under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Cool to 0°C. Carefully add NaH (2.0 eq, 60% dispersion in oil) portion-wise. Stir for 30 minutes until gas evolution ceases, generating the sodium benzyloxide alkoxide.

  • Addition: Add 2-Amino-4-chloro-3-nitropyridine (1.0 eq) to the reaction mixture. The solution will likely deepen in color (yellow/orange).

  • Reaction: Allow the mixture to warm to room temperature and stir. If reaction is sluggish (monitored by TLC or HPLC), heat to 60°C.

    • Monitoring: Look for the disappearance of the chloro-starting material (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       ~0.4 in 1:1 EtOAc/Hex) and appearance of the product (
      
      
      
      ~0.3).
  • Quenching: Once complete (typically 2-4 hours), cool to room temperature and carefully quench with ice-cold water.

  • Isolation:

    • Evaporate THF under reduced pressure.

    • Dilute residue with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes) to yield the yellow solid product.

Performance Comparison: Benzyl vs. Methoxy Protection

In drug development, the choice between a benzyl ether and a methyl ether at the C4 position is strategic.

Feature4-Benzyloxy (Bn)4-Methoxy (Me)Recommendation
Deprotection Facile: Cleaved by catalytic hydrogenation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, Pd/C) or Lewis acids (

).
Difficult: Requires harsh conditions (conc. HBr, high temp) or strong nucleophiles (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).
Use Benzyl if the final scaffold requires a free hydroxyl or oxo group (e.g., for tautomer libraries).
Lipophilicity High (Increases LogP).[2] Improves cell permeability of intermediates.Low. May improve solubility in polar reaction media.Use Benzyl to modulate solubility in organic synthesis steps.
Atom Economy Lower (Benzyl is heavy).Higher.Use Methoxy for scale-up if deprotection is not required.
UV Detectability Enhanced: Benzyl ring adds UV absorbance, aiding HPLC detection of non-chromophoric fragments.Standard.Benzyl is superior for trace analysis during process development.

References

  • Synthesis of 4-alkoxy-3-nitropyridines

    • Journal of Medicinal Chemistry, "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors".[2] (Describes analogous synthesis of 4-substituted-3-nitropyridines).

  • Nucleophilic Aromatic Substitution on Nitropyridines

    • Organic Syntheses, Coll.[3] Vol. 38, p. 3 (1958); Vol. 38, p.[3] 3. (General methods for aminopyridine functionalization).

  • UV-Vis Spectra of Nitro-Pyridines

    • Canadian Journal of Chemistry, "Pyridine Derivatives: Part V. On Fluoro-Nitropyridines".
  • General Reactivity of 2-Amino-4-chloro-3-nitropyridine

    • BenchChem Protocols, "Synthesis of 2-amino-4-bromo-3-nitropyridine".[4] (Methodology for handling halogenated nitropyridine precursors).

Sources

A Comprehensive Guide to Determining TLC Rf Values for 2-Amino-4-benzyloxy-3-nitropyridine in Ethyl Acetate/Hexane Systems

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and purification of heterocyclic compounds, particularly in the realm of drug development, establishing robust and reproducible analytical methods is paramount. This guide provides a detailed, experimentally-grounded framework for determining the Thin-Layer Chromatography (TLC) Retention Factor (Rf) values for 2-Amino-4-benzyloxy-3-nitropyridine in various ethyl acetate/hexane solvent systems. The methodologies outlined herein are designed to be self-validating, ensuring that researchers can confidently establish optimal conditions for reaction monitoring and purification.

Introduction: The Significance of Chromatographic Behavior

2-Amino-4-benzyloxy-3-nitropyridine is a substituted pyridine derivative, a class of compounds frequently encountered as key intermediates in medicinal chemistry. Its structure, featuring an amino group, a nitro group, and a bulky benzyloxy substituent, imparts a moderate to high polarity. Understanding its chromatographic behavior is essential for isolating it from reaction mixtures, which may contain less polar starting materials or more polar byproducts.

Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and indispensable tool for this purpose.[1][2][3] The choice of the mobile phase, typically a binary mixture of solvents with differing polarities, is critical for achieving effective separation.[4][5] The ethyl acetate/hexane system is a workhorse in organic synthesis labs, offering a tunable polarity range suitable for a wide array of compounds.[5] This guide will systematically explore how to identify the optimal ratio of these solvents for 2-Amino-4-benzyloxy-3-nitropyridine.

Foundational Principles: Polarity and the Retention Factor (Rf)

TLC separates compounds based on the principle of differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (the eluent).[5][6]

  • Stationary Phase: The silica gel on the TLC plate is highly polar. Polar compounds will interact strongly with it through hydrogen bonding and dipole-dipole interactions, causing them to move more slowly up the plate.[4]

  • Mobile Phase: The eluent flows up the plate via capillary action, carrying the sample mixture with it.[1]

    • Hexane: A non-polar solvent.

    • Ethyl Acetate: A moderately polar solvent.

  • The Interplay: By increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture, the polarity of the mobile phase is increased.[7] A more polar mobile phase is more effective at competing with the stationary phase for the analyte, thus moving even polar compounds further up the plate.[5][6]

The Retention Factor (Rf) is a quantitative measure of a compound's movement and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][9]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal Rf value for good separation and subsequent column chromatography scalability lies between 0.2 and 0.8.[4]

  • Rf < 0.2: The compound is too strongly adsorbed to the stationary phase; the eluent is not polar enough.[4][6]

  • Rf > 0.8: The compound travels too quickly with the solvent front; the eluent is too polar for effective separation.[4]

Experimental Protocol: Systematic Determination of Rf Value

This protocol provides a step-by-step method for determining the optimal eluent system for 2-Amino-4-benzyloxy-3-nitropyridine.

  • 2-Amino-4-benzyloxy-3-nitropyridine sample

  • TLC plates (Silica Gel 60 F254)

  • Ethyl Acetate (ACS grade or higher)

  • n-Hexane (ACS grade or higher)

  • A low-boiling point solvent for sample preparation (e.g., Dichloromethane or Acetone)[8]

  • TLC developing chambers (beakers with watch glass covers or dedicated tanks)

  • Filter paper

  • Capillary tubes for spotting[8]

  • Pencil and ruler

  • UV lamp (254 nm) for visualization

  • Forceps

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Eluent Mixtures (e.g., 10%, 20%, 30% EtOAc/Hex) C Prepare TLC Chamber (Add eluent & filter paper) A->C B Prepare Analyte Solution (~1 mg/mL in DCM) F Develop Plate in Chamber C->F Equilibrate (5-15 min) D Mark Baseline on TLC Plate E Spot Analyte on Baseline D->E E->F G Mark Solvent Front F->G H Visualize Spot under UV Light G->H Dry Plate I Measure Distances H->I J Calculate Rf Value I->J K Select Optimal System J->K

Caption: Experimental workflow for TLC analysis.

  • Chamber Preparation: Prepare several TLC chambers. For each solvent system to be tested (e.g., 10%, 20%, 30%, 40%, 50% ethyl acetate in hexane), pour approximately 5-10 mL of the premixed eluent into a chamber. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for 5-15 minutes.[8] This ensures a uniform solvent front and improves reproducibility.[10]

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of 2-Amino-4-benzyloxy-3-nitropyridine in a minimal volume (approx. 0.5-1 mL) of a volatile solvent like dichloromethane.[6] The goal is a solution concentrated enough to produce a visible spot.

  • TLC Plate Preparation: Using a pencil (not a pen, as ink will run), gently draw a straight line across a TLC plate about 1 cm from the bottom edge. This is the origin or baseline.[11]

  • Spotting: Using a capillary tube, carefully apply a small spot of the analyte solution onto the center of the baseline. The spot should be as small as possible (1-2 mm in diameter) to prevent streaking and ensure good separation.[8][10] Allow the solvent to fully evaporate between applications if multiple spots are needed to increase concentration.[1]

  • Development: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline and that the plate is upright.[8] Cover the chamber and allow the solvent to ascend the plate by capillary action without disturbance.[1][9]

  • Completion and Marking: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber with forceps. Immediately, use a pencil to mark the position of the solvent front.[1][8]

  • Visualization: Allow the plate to air dry completely. Visualize the spot under a UV lamp (254 nm). The aromatic nature of the compound should allow it to appear as a dark spot. Circle the spot with a pencil.[8]

  • Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front mark. Calculate the Rf value.[9]

Data Interpretation and System Optimization

To find the optimal solvent system, the experiment should be repeated with varying ratios of ethyl acetate and hexane. The goal is to find a system that yields an Rf value between 0.2 and 0.8.[4]

% Ethyl Acetate in HexaneMobile Phase PolarityObserved Rf ValueComments
10%Low0.15Spot has barely moved. Eluent is not polar enough.[6]
20%Low-Medium0.35Good. Clear spot, well-resolved from the baseline. Ideal for column chromatography.
30%Medium0.55Good. Also a suitable system, providing faster elution if needed.
40%Medium-High0.75Acceptable, but approaching the upper limit. Separation from less polar impurities may be reduced.
50%High0.90Spot is too high, close to the solvent front. Eluent is too polar.[6]

Analysis: Based on the hypothetical data in Table 1, a solvent system of 20% to 30% ethyl acetate in hexane would be the recommended starting point for the purification of 2-Amino-4-benzyloxy-3-nitropyridine by column chromatography. A 20% system would provide better separation from closely eluting, less-polar impurities, while a 30% system would allow for a faster purification process.

Conclusion and Best Practices

This guide provides a systematic and logical approach to determining the TLC Rf value for 2-Amino-4-benzyloxy-3-nitropyridine. By understanding the fundamental principles of chromatography and meticulously following a validated experimental protocol, researchers can reliably establish optimal conditions for analysis and purification.

Key Takeaways for Trustworthy Results:

  • Chamber Saturation is Crucial: Always use a saturated developing chamber to ensure reproducible Rf values.[10]

  • Spot Size Matters: Keep sample spots small and concentrated to avoid band broadening and inaccurate measurements.[10]

  • Systematic Approach: Vary one parameter at a time. When optimizing the solvent system, keep all other factors (TLC plate type, temperature, chamber saturation) constant.[8]

  • Record Everything: Meticulously document all experimental conditions, including the exact solvent ratio, to ensure the results can be replicated.

By adhering to these principles, drug development professionals can generate the high-quality, reliable data necessary to advance their research programs.

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • ALWSCI Blogs. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chem 235 Laboratory Manual. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 6 — Thin-Layer Chromatography. Retrieved from [Link]

  • King's College London. (n.d.). Laboratory Protocol. Retrieved from [Link]

  • Academia.edu. (n.d.). Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 28). How does the Rf value change when changing the eluent composition? Retrieved from [Link]

  • Teledyne ISCO. (2023, December 19). A Real-World Example: Thin Layer Chromatography (Part 2 of 4). Retrieved from [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-Amino-4-benzyloxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

The proper management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For a substituted nitropyridine like 2-Amino-4-benzyloxy-3-nitropyridine, which belongs to a class of compounds known for their potential toxicity and reactivity, a rigorous and informed disposal plan is not just a regulatory requirement—it is a critical safety protocol.[3] This guide provides a comprehensive framework for its safe handling and disposal.

Hazard Assessment and Immediate Safety Precautions

Based on the toxicological profiles of similar aromatic nitro-compounds, 2-Amino-4-benzyloxy-3-nitropyridine should be handled as a hazardous substance with the potential for toxicity, as well as skin, eye, and respiratory irritation.[4][5][6]

Personal Protective Equipment (PPE)

Correct PPE is the first line of defense against chemical exposure. The following are mandatory when handling this compound or its waste:

  • Eye Protection : Chemical safety goggles or a full-face shield are required to protect against splashes or airborne particles.[5]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5][7]

  • Body Protection : A properly-fitting, fully-buttoned laboratory coat is essential to prevent skin contact.[5]

Engineering Controls

All handling of 2-Amino-4-benzyloxy-3-nitropyridine and its waste, including weighing, solution preparation, and packaging for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] An emergency eyewash station and safety shower must be readily accessible.

Waste Characterization and Segregation

Properly identifying and segregating chemical waste is the foundation of a safe disposal process. This prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.[8]

  • Hazardous Waste Classification : All waste containing 2-Amino-4-benzyloxy-3-nitropyridine, including pure compound, reaction mixtures, solutions, and contaminated materials, must be classified as hazardous chemical waste.[2]

  • Segregation : This waste stream should be collected separately. Do not mix with non-halogenated solvents, aqueous waste, strong acids, or oxidizing agents unless explicitly directed by your EHS department.[1][3] Aromatic nitro-compounds can react vigorously with reducing agents.[3]

The table below summarizes key information for creating a waste profile.

ParameterValue / InformationSource
Chemical Name 2-Amino-4-benzyloxy-3-nitropyridineN/A
CAS Number Not readily available. Analog: 2-(Benzyloxy)-4-nitropyridine is 1194041-65-0[9]
Likely Hazards Harmful/Toxic, Skin Irritant, Eye Irritant, Respiratory Irritant[4][5][10]
Incompatibilities Strong oxidizing agents, strong acids, reducing agents[3]
Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)[10]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 2-Amino-4-benzyloxy-3-nitropyridine is to treat it as hazardous waste for high-temperature incineration by a licensed disposal facility.[1] On-site chemical neutralization is not advised without specific, validated protocols.

Step 1: Waste Collection

Collect all waste streams in a designated, compatible container.

  • Solid Waste : Collect unused or waste solid compound, along with contaminated consumables (e.g., gloves, wipes, weigh boats), in a clearly labeled, sealable container.[2]

  • Liquid Waste : Collect solutions containing the compound in a separate, compatible liquid waste container (e.g., a poly container provided by EHS).[11] The container must have a screw-top lid. Funnels should be removed and the container sealed immediately after use.[11]

  • Container Compatibility : Ensure the waste container is made of a material that will not react with the chemical. If reusing a reagent bottle, ensure it is completely empty, triple-rinsed (with the rinsate collected as hazardous waste), and that the original label is fully defaced.[8]

Step 2: Labeling

Proper labeling is a regulatory requirement and is critical for safety.

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[11][12]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Amino-4-benzyloxy-3-nitropyridine" (no abbreviations)

    • A list of all other constituents and their approximate percentages

    • The relevant hazard characteristics (e.g., Toxic, Irritant)[12]

Step 3: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.[2][12][13]

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][13]

  • Secondary Containment : All liquid waste containers must be stored in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the largest container.[11][13]

  • Closure : Keep waste containers securely closed at all times, except when adding waste.[14]

Step 4: Arranging Disposal

Once the container is full or is no longer needed, arrange for its removal.

  • Contact EHS : Schedule a waste pickup with your institution's EHS department. Follow their specific procedures for making a request.[1][8]

  • Do Not Drain Dispose : Never pour 2-Amino-4-benzyloxy-3-nitropyridine or solutions containing it down the drain.[11]

  • Do Not Trash Dispose : Do not dispose of this chemical or its contaminated materials in the regular trash.[11]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of 2-Amino-4-benzyloxy-3-nitropyridine waste.

G Disposal Workflow for 2-Amino-4-benzyloxy-3-nitropyridine A Waste Generation (Solid, Liquid, or Contaminated PPE) B Characterize as Hazardous Waste A->B Step 1 C Select Compatible Waste Container B->C Step 2 D Affix Hazardous Waste Label (Immediately) C->D Step 3 E Collect Waste in Container (Solid & Liquid Separate) D->E Step 4 F Store in SAA with Secondary Containment E->F Step 5 G Is container full or no longer needed? F->G Step 6 H Keep Container Closed in SAA G->H No I Contact EHS for Waste Pickup G->I Yes H->E Add more waste J EHS Collects for Final Disposal (Incineration) I->J

Caption: Decision workflow for handling and disposing of chemical waste.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Minor Spills : Alert personnel in the immediate area. Wearing appropriate PPE, contain the spill. Use a chemical absorbent material (e.g., vermiculite or sand) to absorb the spilled material.[6] Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[2]

  • Major Spills : Evacuate the area immediately. Alert others and contact your institution's emergency response team and EHS department. Restrict access to the spill area until emergency responders arrive.[2]

Disposal of Empty Containers

Empty containers that once held 2-Amino-4-benzyloxy-3-nitropyridine must also be managed as hazardous waste.

  • A container is not considered "empty" until it has been triple-rinsed.[11]

  • The first rinsate (and for highly toxic materials, all three) must be collected and disposed of as liquid hazardous waste.[11]

  • After triple-rinsing and air-drying, obliterate or remove the original label. The container can then be disposed of according to your institution's policies for rinsed glassware or plastic.

By adhering to these protocols and maintaining open communication with your EHS department, you contribute to a culture of safety and ensure that hazardous materials are managed responsibly from procurement to final disposal.

References

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]

  • MIT Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.

Sources

Personal protective equipment for handling 2-Amino-4-benzyloxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide for 2-Amino-4-benzyloxy-3-nitropyridine

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Amino-4-benzyloxy-3-nitropyridine. As no specific Safety Data Sheet (SDS) is available for this compound, this document synthesizes data from structurally analogous chemicals, including aminopyridines, nitropyridines, and aromatic nitro compounds, to establish a conservative and robust safety framework. Researchers, scientists, and drug development professionals must adhere to these guidelines to mitigate potential risks.

Hazard Assessment: A Synthesis of Functional Group Risks

The molecular structure of 2-Amino-4-benzyloxy-3-nitropyridine contains three key functional groups that dictate its hazard profile: an aminopyridine moiety, a nitro group, and a benzyloxy substituent. A comprehensive risk assessment must consider the synergistic potential of these groups.

  • Aminopyridine Core: Aminopyridine derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] They are frequently classified as skin and eye irritants.[4][5] Repeated exposure can lead to significant health hazards.[3]

  • Aromatic Nitro Group: Aromatic nitro compounds present several hazards. They are often toxic and can be harmful if they come into contact with skin or are inhaled.[6][7] A primary concern is the potential to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[8] These compounds should also be treated as potentially flammable solids.[6][9]

  • Combined Hazard Profile: Based on these constituent parts, 2-Amino-4-benzyloxy-3-nitropyridine must be handled as a substance that is potentially toxic by all routes of exposure (ingestion, inhalation, dermal absorption). It is expected to be a skin, eye, and respiratory tract irritant.[4][5][10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive, multi-layered PPE strategy is mandatory to prevent exposure. The following equipment must be used for all operations involving this compound.

Protection Type Specific Equipment Rationale & Justification
Eye & Face Protection Chemical splash goggles and a full-face shield.Provides robust protection against splashes, dust, and potential explosions. This dual-layer protection is critical when handling hazardous solids.[9][11]
Hand Protection Nitrile or butyl rubber gloves.Offers chemical resistance to a broad range of substances, including aromatic amines and nitro compounds.[11] Gloves must be inspected for tears or degradation before each use and disposed of immediately after handling is complete.[12]
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over non-synthetic clothing.Protects skin from contamination and minimizes fire risk associated with potentially flammable solids. An impervious apron should be worn when handling larger quantities.[8][11]
Respiratory Protection A NIOSH-approved N95 (or higher) respirator.Essential for preventing the inhalation of fine powders, especially when weighing or transferring the compound outside of a glovebox.[8][11] For larger quantities or potential aerosol generation, a full-face respirator with appropriate cartridges (e.g., ammonia and organic derivatives) is recommended.[9][13]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects, a fundamental requirement for laboratory safety.[11]

Operational Plan: Step-by-Step Handling Protocol

All procedures must be designed to minimize the generation of dust and prevent contamination of the work area and personnel.

A. Engineering Controls & Preparation
  • Fume Hood: All handling of solid 2-Amino-4-benzyloxy-3-nitropyridine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][14]

  • Safety Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[15]

  • Work Area: Maintain a clean, uncluttered workspace. Remove all non-essential and flammable materials from the fume hood before beginning work.[16]

B. Handling the Compound
  • Donning PPE: Correctly put on all required PPE as specified in the table above before entering the handling area.

  • Weighing & Transfer: Use a micro-spatula for all transfers to minimize dust. Weigh the compound in a tared container within the fume hood. If possible, use a balance with a draft shield.[8]

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing. Cap and gently agitate the container to dissolve.

  • Post-Handling Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol). Collect all cleaning materials and solvents as hazardous waste.[8][15]

  • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing gloves.[15][16]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_start Start: Enter Lab don_ppe 1. Don Full PPE prep_start->don_ppe Critical First Step prep_workspace 2. Prepare Fume Hood don_ppe->prep_workspace weigh_transfer 3. Weigh & Transfer Compound prep_workspace->weigh_transfer dissolution 4. Prepare Solution (if needed) weigh_transfer->dissolution decontaminate 5. Decontaminate Workspace & Equipment dissolution->decontaminate After Experiment doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe wash_hands 7. Wash Hands Thoroughly doff_ppe->wash_hands cleanup_end End: Safe Exit wash_hands->cleanup_end

Caption: Safe handling workflow for 2-Amino-4-benzyloxy-3-nitropyridine.

Emergency Procedures: Immediate Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Type Immediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][17]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing while washing. Seek medical attention if irritation develops or persists.[9][10][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9][17]
Small Spill Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[14] Carefully sweep the material into a designated, labeled hazardous waste container. Avoid creating dust. Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Environmental and Regulatory Compliance

Pyridine derivatives and nitro compounds are classified as hazardous waste and must be disposed of accordingly to prevent environmental contamination.[14][18]

  • Waste Segregation:

    • Solid Waste: All disposables contaminated with 2-Amino-4-benzyloxy-3-nitropyridine (e.g., gloves, weighing paper, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

    • Liquid Waste: Contaminated solvents and solutions must be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste 2-Amino-4-benzyloxy-3-nitropyridine".[14]

  • Storage: Store sealed waste containers in a cool, dry, well-ventilated secondary containment area, away from heat, ignition sources, and incompatible materials like strong oxidizers and acids.[14]

  • Consultation: Always consult with your institution's Environmental Health & Safety (EHS) department for specific disposal procedures, as regulations vary by location.[14]

G start Start: Waste Generated is_solid Solid or Liquid Waste? start->is_solid collect_solid Collect in Solid Waste Container is_solid->collect_solid Solid collect_liquid Collect in Liquid Waste Container is_solid->collect_liquid Liquid label_container Label Container: 'Hazardous Waste' + Full Chemical Name collect_solid->label_container collect_liquid->label_container seal_store Seal and Store in Secondary Containment Area label_container->seal_store contact_ehs Contact EHS for Pickup seal_store->contact_ehs end_node End: Proper Disposal contact_ehs->end_node

Caption: Disposal decision workflow for chemical waste.

References

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  • SAFETY DATA SHEET: (R)-(+)-2-Amino-3-benzyloxy-1-propanol. Fisher Scientific.
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